Product packaging for Disodium mesoxalate(Cat. No.:CAS No. 7346-13-6)

Disodium mesoxalate

Cat. No.: B1617692
CAS No.: 7346-13-6
M. Wt: 162.01 g/mol
InChI Key: OJGLOFBKLCHJFP-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Disodium mesoxalate (CAS 7346-13-6) is the sodium salt of mesoxalic acid, a key reagent with significant utility in advanced chemical and biochemical research. Its structure features two carboxylate groups and a central keto group, which in its hydrated form in aqueous solutions and crystalline states acts as a geminal diol (dihydroxymalonate) . This unique arrangement allows it to function as a versatile ligand in coordination chemistry, capable of chelating and bridging multiple metal ions through its carboxylate and alkoxide oxygen atoms . A primary application of this compound is in the synthesis of metal-organic frameworks (MOFs) and coordination polymers . The mesoxalate ligand serves as an effective building block for constructing multidimensional anionic networks, particularly with paramagnetic metal ions like copper(II) . These frameworks have been studied for their interesting magnetic properties, such as antiferromagnetic and ferromagnetic interactions, and for their proton-conducting capabilities, which are relevant for developing materials for proton-exchange membrane fuel cells (PEMFCs) . Furthermore, this compound is an intermediate in organic synthesis and is investigated in the context of prebiotic chemistry . Research suggests it can form from simple feedstocks like carbon dioxide and oxalate, positioning it as a potential intermediate in abiotic pathways that may have led to more complex biomolecules on early Earth . In the laboratory, it is also used as a buffer in biochemical assays . This compound is offered for research purposes only. This product is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3Na2O5 B1617692 Disodium mesoxalate CAS No. 7346-13-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;2-oxopropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2O5.2Na/c4-1(2(5)6)3(7)8;;/h(H,5,6)(H,7,8);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJGLOFBKLCHJFP-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)[O-])C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Na2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80223674
Record name Disodium mesoxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80223674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7346-13-6
Record name Disodium mesoxalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007346136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium mesoxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80223674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium mesoxalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.061
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Disodium Mesoxalate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of disodium mesoxalate. The information is presented to support research and development activities, with a focus on data-driven insights and experimental methodologies.

Chemical Structure and Identification

This compound is the disodium salt of mesoxalic acid (also known as oxomalonic acid or ketomalonic acid). In its solid form and in aqueous solutions, it primarily exists as a monohydrate. This hydrated form is more accurately named disodium dihydroxymalonate . The central carbonyl group of the mesoxalate anion is hydrated to a geminal diol.[1]

IUPAC Name: Disodium 2,2-dihydroxypropanedioate[2] Synonyms: Disodium dihydroxymalonate, Mesoxalic acid monohydrate disodium salt, Ketomalonic acid disodium salt[3][4][5] Molecular Formula: C₃H₂Na₂O₆[4] Molecular Weight: 180.02 g/mol [4][5] CAS Number: 31635-99-1[4][5]

The structure of the dihydroxymalonate dianion is characterized by a central carbon atom bonded to two carboxylate groups and two hydroxyl groups.

Physicochemical Properties

PropertyValueSource
Appearance White to off-white crystalline solid or powder.[2][6]
Melting Point Dihydroxymalonic acid: 119-121 °C. The disodium salt likely decomposes at a higher temperature.[1][7]
Boiling Point Data not available. Decomposes upon heating.
Density (predicted) Dihydroxymalonic acid: 2.181 g/cm³.[8]
Solubility Soluble in water and methanol.[6]
pKa (of Dihydroxymalonic acid, predicted) pKa₁: 1.03 ± 0.36[8]

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis, purification, and analysis of this compound. The following sections provide methodologies based on available literature.

A two-step synthesis method can be employed, starting from a malonic acid diester. The following protocol is adapted from a patented procedure.[9]

Step 1: Synthesis of Diethyl Isonitrosomalonate

  • In a well-ventilated fume hood, dissolve diethyl malonate in a suitable organic solvent such as diethyl ether.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a cooled aqueous solution of sodium nitrite while maintaining the temperature between 1 °C and 6 °C with vigorous stirring. The reaction mixture will initially turn blue and then yellow.

  • Continue stirring for approximately 12 hours.

  • Separate the organic phase, dry it over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to obtain diethyl isonitrosomalonate.

Step 2: Synthesis of Disodium Dihydroxymalonate

  • React the diethyl isonitrosomalonate obtained in Step 1 with formaldehyde.

  • Saponify the resulting diester by adding a stoichiometric amount of sodium hydroxide solution.

  • The disodium salt of dihydroxymalonic acid will precipitate from the solution.

  • Filter the precipitate, wash with a small amount of cold water, and then with ethanol.

  • Dry the product under vacuum to yield disodium dihydroxymalonate.

The workflow for this synthesis is illustrated in the following diagram:

SynthesisWorkflow Synthesis of Disodium Dihydroxymalonate cluster_step1 Step 1: Isonitrosomalonate Synthesis cluster_step2 Step 2: Dihydroxymalonate Formation A Diethyl Malonate C Reaction at 0-5 °C A->C B Sodium Nitrite Solution B->C D Diethyl Isonitrosomalonate C->D F Saponification (NaOH) D->F E Formaldehyde E->F G Precipitation F->G H Disodium Dihydroxymalonate G->H

Caption: Workflow for the synthesis of disodium dihydroxymalonate.

For obtaining high-purity disodium dihydroxymalonate, recrystallization is a standard procedure.

  • Dissolve the crude disodium dihydroxymalonate in a minimum amount of hot deionized water.

  • Hot filter the solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C).

The purity of disodium dihydroxymalonate can be determined by potentiometric titration.[9]

  • Accurately weigh a sample of disodium dihydroxymalonate and dissolve it in a known volume of deionized water.

  • Titrate the solution with a standardized solution of a strong acid, such as hydrochloric acid (HCl).

  • Monitor the pH of the solution as a function of the volume of titrant added using a calibrated pH meter.

  • The equivalence point, corresponding to the complete neutralization of the dihydroxymalonate dianion, can be determined from the inflection point of the titration curve.

  • Calculate the purity of the sample based on the volume of titrant consumed.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and quality control of this compound.

Due to the symmetry of the dihydroxymalonate molecule, the NMR spectra are expected to be simple. In D₂O, the hydroxyl protons will exchange with deuterium and will not be observed in the ¹H NMR spectrum.

  • ¹H NMR (D₂O): A single singlet is expected for the two equivalent hydroxyl protons, although this is often not observed due to exchange with the solvent. No other proton signals are expected.

  • ¹³C NMR (D₂O): Two signals are anticipated: one for the two equivalent carboxylate carbons and another for the central dihydroxy-substituted carbon.

The FTIR spectrum of disodium dihydroxymalonate is expected to show characteristic absorption bands for the functional groups present.

Wavenumber (cm⁻¹)Assignment
~3400 (broad)O-H stretching of the hydroxyl groups and water of hydration
~1600 (strong)Asymmetric C=O stretching of the carboxylate groups
~1400 (strong)Symmetric C=O stretching of the carboxylate groups
~1100C-O stretching of the hydroxyl groups

Electron ionization mass spectrometry of the parent acid, dihydroxymalonic acid, is expected to show fragmentation patterns corresponding to the loss of water, carbon dioxide, and carboxyl groups.

Biological Activity and Signaling Pathways

While this compound itself has not been extensively studied for its biological activity, derivatives of mesoxalic acid have shown interesting pharmacological properties. Notably, the 4-chlorophenylhydrazone of mesoxalic acid (CPHM) has been identified as an inhibitor of HIV-1 reverse transcriptase (RT).[10][11]

The mechanism of action of CPHM involves blocking the translocation of HIV-1 RT, which is a crucial step in the reverse transcription process. CPHM traps the pre-translocational conformation of the RT-DNA complex.[10] This inhibition is dependent on the presence of divalent metal ions, suggesting that the inhibitor may chelate with the metal cofactors at the enzyme's active site.[11]

The following diagram illustrates the proposed mechanism of HIV-1 reverse transcriptase inhibition by the mesoxalic acid derivative, CPHM.

HIV_RT_Inhibition Mechanism of HIV-1 RT Inhibition by CPHM RT_DNA HIV-1 RT-DNA Complex Pre_translocation Pre-translocation State RT_DNA->Pre_translocation Translocation Translocation Pre_translocation->Translocation Normal Process Inhibited_Complex Trapped Pre-translocation Complex Pre_translocation->Inhibited_Complex Post_translocation Post-translocation State Translocation->Post_translocation dNTP_incorporation dNTP Incorporation Post_translocation->dNTP_incorporation CPHM CPHM (Mesoxalic Acid Derivative) CPHM->Inhibited_Complex Inhibited_Complex->Translocation Blocked DNA_synthesis Viral DNA Synthesis dNTP_incorporation->DNA_synthesis

Caption: Inhibition of HIV-1 reverse transcriptase translocation by a mesoxalic acid derivative.

It is important to emphasize that this pathway describes the action of a derivative, and further research is needed to determine if this compound exhibits similar inhibitory effects.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It may cause eye, skin, and respiratory tract irritation.[8] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Disclaimer: This document is intended for informational purposes for a technical audience and should not be considered a substitute for professional scientific guidance or validated experimental protocols. All laboratory work should be conducted in a safe and controlled environment.

References

In-depth Technical Guide: Disodium Mesoxalate (CAS Number 31635-99-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium mesoxalate, with the CAS number 31635-99-1, is an organic salt. It is also referred to as disodium dihydroxymalonate or ketomalonic acid disodium salt.[1][2][3] In its hydrated form, it is known as this compound monohydrate.[1][4][5] Structurally, it is the disodium salt of mesoxalic acid, a dicarboxylic and ketonic acid.[5][6] In aqueous solutions, mesoxalic acid readily exists in a hydrated form as dihydroxymalonic acid, and commercially available "sodium mesoxalate monohydrate" is typically sodium dihydroxymalonate.[6] While initial interest in this molecule has been explored in various contexts, this guide focuses on its scientifically documented biological activities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
CAS Number 31635-99-1[1][2]
Molecular Formula C₃H₂Na₂O₆ (monohydrate)[2][4]
Molecular Weight 180.02 g/mol (monohydrate)[1][2]
Synonyms Dihydroxymalonic acid disodium salt, Ketomalonic acid disodium salt, Mesoxalic acid disodium salt monohydrate[1][2][5]
Appearance Crystalline solid
Purity Typically ≥98.0%[1][2]

Biological Activity and Mechanism of Action

Contrary to initial hypotheses, extensive literature searches did not yield evidence supporting the role of this compound as a direct or potent prolyl hydroxylase (PHD) inhibitor for the stabilization of Hypoxia-Inducible Factor (HIF).

However, research has identified a distinct biological activity for the parent compound, mesoxalic acid, as an inhibitor of HIV-1 Reverse Transcriptase (RT) . This enzyme is crucial for the replication of the human immunodeficiency virus (HIV).

Inhibition of HIV-1 Reverse Transcriptase

Studies have shown that mesoxalate and its derivatives can block the function of HIV-1 RT. The proposed mechanism of action involves the inhibition of the enzyme's translocation step, which is essential for DNA synthesis.

A study investigating derivatives of mesoxalic acid reported an IC50 of 2.2 μM for the inhibition of HIV-1 reverse transcriptase.[7] This indicates a significant potential for this class of compounds in the development of antiretroviral therapies.

The following diagram illustrates the proposed mechanism of action of mesoxalate on HIV-1 Reverse Transcriptase.

HIV_RT_Inhibition Mechanism of HIV-1 RT Inhibition by Mesoxalate cluster_0 HIV-1 Replication Cycle HIV_RNA HIV RNA Genome DNA_synthesis Reverse Transcription (RNA -> DNA) HIV_RNA->DNA_synthesis Template HIV_DNA Viral DNA DNA_synthesis->HIV_DNA Integration Integration into Host Genome HIV_DNA->Integration RT HIV-1 Reverse Transcriptase Translocation RT Translocation along RNA template RT->Translocation dNTP_incorporation dNTP Incorporation Translocation->dNTP_incorporation Mesoxalate Mesoxalate Mesoxalate->Translocation Inhibits

Caption: Proposed mechanism of HIV-1 RT inhibition by mesoxalate.

Experimental Protocols

This section provides an overview of methodologies relevant to the study of this compound and its biological activities.

Synthesis of this compound

This compound can be synthesized from diethyl mesoxalate. A general procedure involves the hydrolysis of the ester groups followed by neutralization with a sodium base.

Protocol for Synthesis of Diethyl Arylmalonates from Diethyl Mesoxalate (as a reference for starting material chemistry):

  • While a direct protocol for this compound synthesis from readily available starting materials was not found in the immediate search, the synthesis of related compounds often starts with diethyl mesoxalate.[8] The synthesis of disodium prephenate, another disodium salt, has been achieved using a protected α-keto acid intermediate, suggesting a potential synthetic strategy.[9]

In Vitro HIV-1 Reverse Transcriptase Inhibition Assay

This protocol outlines a general method to assess the inhibitory activity of compounds against HIV-1 RT.

Objective: To determine the IC50 value of this compound against HIV-1 reverse transcriptase.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Poly(rA)-oligo(dT) template-primer

  • [³H]-dTTP (deoxythymidine triphosphate)

  • This compound (or a stock solution of mesoxalic acid neutralized to the appropriate pH)

  • Assay buffer (e.g., Tris-HCl, pH 8.0, containing MgCl₂, DTT, and KCl)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a microtiter plate, combine the assay buffer, poly(rA)-oligo(dT) template-primer, and the various concentrations of this compound.

  • Initiate the reaction by adding recombinant HIV-1 RT and [³H]-dTTP.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.

  • Filter the reaction mixtures through glass fiber filters to capture the precipitated DNA.

  • Wash the filters with TCA and ethanol to remove unincorporated [³H]-dTTP.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

HIF-1α Stabilization Western Blot Protocol (General)

While this compound is not a confirmed PHD inhibitor, this general protocol is provided for researchers who may wish to investigate other compounds for this activity.

Objective: To assess the ability of a test compound to stabilize HIF-1α in cultured cells.

Materials:

  • Cell line (e.g., HeLa, Hep3B)

  • Cell culture medium and supplements

  • Test compound

  • Positive control (e.g., CoCl₂, DMOG)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against HIF-1α

  • Loading control primary antibody (e.g., β-actin, Lamin B1)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture cells to the desired confluency.

  • Treat cells with the test compound at various concentrations and for different time points. Include untreated and positive control (e.g., hypoxia or a known HIF stabilizer) groups.

  • Harvest the cells and prepare whole-cell lysates or nuclear extracts using an appropriate lysis buffer.[10][11] It is critical to work quickly and on ice to prevent HIF-1α degradation.[5]

  • Determine the protein concentration of each lysate using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

western_blot_workflow HIF-1α Stabilization Western Blot Workflow cell_culture 1. Cell Culture treatment 2. Treatment with Test Compound cell_culture->treatment lysis 3. Cell Lysis treatment->lysis quantification 4. Protein Quantification lysis->quantification sds_page 5. SDS-PAGE quantification->sds_page transfer 6. Protein Transfer sds_page->transfer blocking 7. Blocking transfer->blocking primary_ab 8. Primary Antibody (anti-HIF-1α) blocking->primary_ab secondary_ab 9. Secondary Antibody primary_ab->secondary_ab detection 10. Chemiluminescent Detection secondary_ab->detection analysis 11. Data Analysis detection->analysis

References

An In-depth Technical Guide to the Synthesis and Purification of Disodium Mesoxalate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of disodium mesoxalate, a compound of interest in various research and development applications. This document details two primary synthetic routes, outlines purification methodologies, and presents relevant characterization data.

Introduction

This compound, also known as disodium dihydroxymalonate or the disodium salt of ketomalonic acid, is an organic salt with growing importance in the fields of medicinal chemistry and materials science. Its hydrated form, disodium dihydroxymalonate, is the more commonly encountered and stable species. This guide will focus on practical and well-documented methods for its preparation and purification to a high degree of purity.

Synthesis of this compound

Two principal synthetic pathways for the preparation of this compound are presented: the oxidation of tartronic acid and the hydrolysis of diethyl mesoxalate.

Synthesis via TEMPO-Mediated Oxidation of Disodium Tartronate

This method utilizes the selective oxidation of the secondary alcohol in tartronic acid to a ketone using a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyst.

  • Preparation of Disodium Tartronate Solution: Tartronic acid is dissolved in deionized water and the pH is adjusted to 10 with a sodium hydroxide solution. The solution is then cooled to 0°C in an ice bath.

  • Oxidation Reaction: A catalytic amount of TEMPO and sodium bromide are added to the chilled solution. Sodium hypochlorite (bleach) is then added dropwise as the regenerating oxidant while maintaining the temperature at 0°C and the pH at 10. The reaction progress can be monitored by the disappearance of the starting material using a suitable analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Reaction Quench: Once the reaction is complete, the excess oxidant is quenched by the addition of a small amount of ethanol.

A publication on the TEMPO-mediated oxidation of tartronic acid indicates that this method results in a complete conversion to mesoxalate, suggesting high yields.[1]

Synthesis via Hydrolysis of Diethyl Mesoxalate

This alternative route involves the synthesis of diethyl mesoxalate followed by its basic hydrolysis to the disodium salt.

  • Synthesis of Diethyl Mesoxalate: Diethyl mesoxalate can be synthesized from diethyl malonate through various oxidative methods. One common method involves the nitrosation of diethyl malonate followed by oxidation.[2]

  • Hydrolysis: Diethyl mesoxalate is suspended in an aqueous solution of sodium hydroxide (2 molar equivalents). The mixture is stirred at room temperature until the hydrolysis is complete, which can be monitored by the disappearance of the ester spot on TLC.

  • Workup: The resulting solution contains this compound.

Purification of this compound

The purification of the water-soluble this compound is typically achieved through recrystallization, often involving a mixed solvent system.

  • Initial Concentration: The aqueous solution of this compound from the synthesis workup is concentrated under reduced pressure to a smaller volume.

  • Precipitation/Crystallization: Ethanol is slowly added to the concentrated aqueous solution with stirring. This compound, being less soluble in ethanol-water mixtures than in pure water, will precipitate out of the solution. The addition of a common salt like sodium chloride can also be employed to induce precipitation through the common ion effect.

  • Isolation: The precipitated solid is collected by vacuum filtration.

  • Washing: The collected solid is washed with a cold 70% ethanol-water solution to remove residual impurities and salts.

  • Drying: The purified this compound is dried under vacuum to remove residual solvents.

The principle of using a water/ethanol solvent system for the recrystallization of organic salts is a well-established technique.[3][4]

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and properties of this compound.

ParameterValueReference
Molecular Formula C₃H₂Na₂O₆[5]
Molecular Weight 180.02 g/mol [5]
Appearance White to off-white or light yellow crystals/powder
Purity (Titration) ≥98.0%[5]
Solubility Water, Methanol

Table 1: Physical and Chemical Properties of this compound Monohydrate.

Synthesis RouteStarting MaterialKey ReagentsReported Yield
TEMPO-Mediated Oxidation Tartronic AcidTEMPO, NaBr, NaOCl, NaOHHigh (Complete Conversion)[1]
Hydrolysis Diethyl MesoxalateNaOHDependent on ester synthesis yield

Table 2: Comparison of Synthetic Routes for this compound.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Purification_Disodium_Mesoxalate cluster_synthesis Synthesis cluster_purification Purification Tartronic_Acid Tartronic Acid Disodium_Tartronate Disodium Tartronate Solution (pH 10, 0°C) Tartronic_Acid->Disodium_Tartronate NaOH Oxidation TEMPO-mediated Oxidation Disodium_Tartronate->Oxidation TEMPO, NaBr, NaOCl Crude_DSM1 Crude Aqueous This compound Oxidation->Crude_DSM1 Crude_Solution Combined Crude Aqueous This compound Crude_DSM1->Crude_Solution Diethyl_Malonate Diethyl Malonate Diethyl_Mesoxalate Diethyl Mesoxalate Diethyl_Malonate->Diethyl_Mesoxalate Oxidation Hydrolysis Basic Hydrolysis Diethyl_Mesoxalate->Hydrolysis 2 eq. NaOH Crude_DSM2 Crude Aqueous This compound Hydrolysis->Crude_DSM2 Crude_DSM2->Crude_Solution Concentration Concentration Crude_Solution->Concentration Reduced Pressure Crystallization Recrystallization/ Precipitation Concentration->Crystallization Add Ethanol Filtration Vacuum Filtration Crystallization->Filtration Washing Washing Filtration->Washing 70% Ethanol Drying Drying Washing->Drying Under Vacuum Pure_DSM Pure Disodium Mesoxalate Drying->Pure_DSM

Caption: Workflow for the synthesis and purification of this compound.

TEMPO_Oxidation_Pathway cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products Disodium_Tartronate Disodium Tartronate Oxidation_Step Oxidation of Secondary Alcohol Disodium_Tartronate->Oxidation_Step TEMPO TEMPO (Catalyst) TEMPO_Oxoammonium TEMPO-Oxoammonium Ion (Active Oxidant) TEMPO->TEMPO_Oxoammonium Oxidized by NaOCl NaOCl Sodium Hypochlorite (Oxidant) Regeneration Catalyst Regeneration NaOCl->Regeneration Regenerates TEMPO Chloride_Ion Chloride Ion NaOCl->Chloride_Ion Reduced TEMPO_Oxoammonium->Oxidation_Step Oxidizes Tartronate TEMPO_Hydroxylamine TEMPO-Hydroxylamine Oxidation_Step->TEMPO_Hydroxylamine Disodium_Mesoxalate This compound Oxidation_Step->Disodium_Mesoxalate TEMPO_Hydroxylamine->Regeneration Regeneration->TEMPO

Caption: Catalytic cycle for the TEMPO-mediated oxidation of disodium tartronate.

References

Disodium Mesoxalate: A Technical Guide to its Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium mesoxalate, the salt of mesoxalic acid, is a dicarboxylic acid that has garnered interest for its biological activities. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, primarily focusing on its role as an inhibitor of HIV-1 reverse transcriptase (RT). Drawing from studies on closely related analogs, this document details the molecular interactions, enzymatic inhibition, and the pivotal role of metal ion chelation in its biological function. Experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in virology and drug development.

Introduction

This compound is a salt of mesoxalic acid (also known as oxomalonic acid or ketomalonic acid). As a dicarboxylic acid, its chemical structure allows it to act as a chelating agent, forming stable complexes with divalent metal ions. This property is central to its primary known biological mechanism of action: the inhibition of viral enzymes that are dependent on metal cofactors for their catalytic activity. The most extensively studied target of mesoxalate derivatives is the reverse transcriptase (RT) of the Human Immunodeficiency Virus type 1 (HIV-1), a critical enzyme for the viral replication cycle.

Core Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

The principal mechanism of action attributed to mesoxalate derivatives is the inhibition of HIV-1 reverse transcriptase, an enzyme responsible for converting the viral RNA genome into DNA. This inhibition is not mediated by the common mechanisms seen with nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) or non-nucleoside reverse transcriptase inhibitors (NNRTIs). Instead, mesoxalate derivatives act as translocation inhibitors .

Blocking Enzyme Translocation

HIV-1 RT moves along the RNA/DNA template in a stepwise manner, a process known as translocation, to add successive nucleotides to the growing DNA strand. Studies on the 4-chlorophenylhydrazone of mesoxalic acid (CPHM), a well-characterized derivative, have shown that these compounds trap the enzyme in a pre-translocational state.[1][2][3] This effectively stalls the process of reverse transcription. By binding to the enzyme-template complex, the inhibitor prevents the physical repositioning of the RT enzyme necessary for the next round of nucleotide incorporation.

Targeting the RNase H Activity

HIV-1 RT possesses two enzymatic activities: a DNA polymerase activity and a ribonuclease H (RNase H) activity, which degrades the RNA strand of the RNA:DNA hybrid. The 4-chlorophenylhydrazone of mesoxalic acid (CPHM) has been shown to be a potent inhibitor of the polymerase-independent RNase H activity.[4] This inhibition also appears to be linked to the interference with enzyme translocation on the nucleic acid duplex.[4]

The Role of Metal Ion Chelation

The catalytic activity of HIV-1 RT is dependent on the presence of two divalent metal ions, typically Mg²⁺, in its active site. These metal ions are crucial for the chemistry of nucleotide incorporation. The dicarboxylic acid moiety of mesoxalate is essential for its inhibitory activity, suggesting a direct interaction with these metal cofactors.[4] It is proposed that this compound chelates the magnesium ions in the active site, forming a stable ternary complex with the enzyme and the nucleic acid template. This chelation-mediated binding is believed to be a key component of how the inhibitor locks the enzyme in its pre-translocational conformation.[1][2][3] The dissociation constant (Kd) for the chelation of Mg²⁺ by CPHM has been measured at 2.4 mM.[4]

Quantitative Data

Quantitative data for the inhibitory activity of this compound itself is limited in the currently available scientific literature. The majority of the quantitative analysis has been performed on its derivative, the 4-chlorophenylhydrazone of mesoxalic acid (CPHM).

CompoundTargetAssayParameterValueReference
4-chlorophenylhydrazone of mesoxalic acid (CPHM)HIV-1 Reverse TranscriptasePolymerase-independent RNase H activityIC₅₀2.2 µM[4]
4-chlorophenylhydrazone of mesoxalic acid (CPHM)Magnesium (Mg²⁺)ChelationK_d2.4 mM[4]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of Inhibition

The following diagram illustrates the proposed mechanism of HIV-1 reverse transcriptase inhibition by this compound, acting as a translocation inhibitor through metal ion chelation.

G cluster_0 HIV-1 Reverse Transcription Cycle cluster_1 Inhibition by this compound RT_Binding 1. HIV-1 RT binds to RNA/DNA template dNTP_Binding 2. dNTP binds to the active site RT_Binding->dNTP_Binding Nucleotide_Incorporation 3. Nucleotide is incorporated into the DNA strand dNTP_Binding->Nucleotide_Incorporation Translocation 4. RT translocates to the next position Nucleotide_Incorporation->Translocation Mesoxalate_Entry This compound enters the active site Nucleotide_Incorporation->Mesoxalate_Entry Inhibitor competes after nucleotide incorporation Cycle_Continues 5. Cycle repeats Translocation->Cycle_Continues Chelation Chelates Mg²⁺ ions in the active site Mesoxalate_Entry->Chelation Ternary_Complex Forms a stable ternary complex with RT and the template Chelation->Ternary_Complex Translocation_Block Translocation is blocked Ternary_Complex->Translocation_Block RT_Stalled Reverse Transcription is stalled Translocation_Block->RT_Stalled

Caption: Proposed mechanism of HIV-1 RT translocation inhibition.

Experimental Workflow for HIV-1 RT Inhibition Assay

The following diagram outlines a typical experimental workflow to determine the inhibitory concentration (IC₅₀) of a compound against HIV-1 reverse transcriptase.

G cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Detection and Analysis Prepare_Reagents Prepare assay buffer, HIV-1 RT, and RNA/DNA template Mix_Components Mix RT, template, and inhibitor in reaction wells Prepare_Reagents->Mix_Components Prepare_Inhibitor Prepare serial dilutions of this compound Prepare_Inhibitor->Mix_Components Initiate_Reaction Initiate reaction by adding dNTPs and MgCl₂ Mix_Components->Initiate_Reaction Incubate Incubate at 37°C for a defined time Initiate_Reaction->Incubate Stop_Reaction Stop the reaction Incubate->Stop_Reaction Detect_Product Detect the synthesized DNA product (e.g., colorimetrically) Stop_Reaction->Detect_Product Calculate_Inhibition Calculate the percentage of inhibition for each concentration Detect_Product->Calculate_Inhibition Determine_IC50 Determine the IC₅₀ value from the dose-response curve Calculate_Inhibition->Determine_IC50

Caption: Experimental workflow for determining HIV-1 RT inhibition.

Experimental Protocols

Objective

To determine the 50% inhibitory concentration (IC₅₀) of this compound against the DNA polymerase activity of HIV-1 reverse transcriptase.

Materials
  • Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 60 mM KCl, 5 mM MgCl₂, 0.1% Triton X-100)

  • Poly(rA)/oligo(dT) template/primer

  • Deoxynucleotide triphosphate (dNTP) mix (dATP, dCTP, dGTP, dTTP)

  • Labeled dNTP (e.g., Digoxigenin-dUTP or Biotin-dUTP) for non-radioactive detection

  • This compound stock solution

  • Nuclease-free water

  • 96-well microplate

  • Detection reagents (e.g., anti-Digoxigenin-POD antibody and a colorimetric substrate like ABTS)

  • Plate reader

Procedure
  • Preparation of Reagents:

    • Prepare a working solution of the poly(rA)/oligo(dT) template/primer in assay buffer.

    • Prepare a working solution of the dNTP mix, including the labeled dNTP.

    • Prepare serial dilutions of the this compound stock solution in the assay buffer to achieve a range of final assay concentrations.

    • Prepare a working solution of HIV-1 RT in assay buffer.

  • Assay Setup:

    • To each well of a 96-well microplate, add the following in order:

      • Assay Buffer

      • Template/primer solution

      • This compound dilution (or buffer for control wells)

    • Add the HIV-1 RT working solution to all wells except the negative control (blank) wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation and Incubation:

    • Initiate the reverse transcription reaction by adding the dNTP mix to all wells.

    • Incubate the plate at 37°C for 1 hour.

  • Detection:

    • Stop the reaction according to the specific detection kit's instructions (e.g., by adding EDTA).

    • Immobilize the newly synthesized, labeled DNA onto the wells of a streptavidin-coated plate (if using biotin-labeled dUTP).

    • Wash the wells to remove unincorporated nucleotides.

    • Add the enzyme-conjugated antibody (e.g., anti-Digoxigenin-POD) and incubate.

    • Wash the wells to remove unbound antibody.

    • Add the colorimetric substrate and incubate until sufficient color development.

    • Stop the colorimetric reaction.

  • Data Analysis:

    • Measure the absorbance of each well using a plate reader at the appropriate wavelength.

    • Subtract the background absorbance (from the blank wells).

    • Calculate the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor) wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using a non-linear regression analysis.

Other Potential Biological Activities

The ability of this compound to chelate divalent metal ions suggests that it could potentially interact with other metalloenzymes in biological systems.[6][7] Metal ions such as zinc, copper, and iron are essential cofactors for a wide range of enzymes involved in various cellular processes. By sequestering these metal ions, chelating agents can inhibit the activity of these enzymes.[8] However, specific biological targets of this compound beyond HIV-1 RT, and the functional consequences of its chelating activity in other biological contexts, are not well-documented in the current scientific literature and represent an area for future research.

Conclusion

The primary and most well-elucidated mechanism of action for this compound and its derivatives in biological systems is the inhibition of HIV-1 reverse transcriptase. This is achieved through a unique mechanism of blocking enzyme translocation, which is dependent on the chelation of divalent metal ions in the enzyme's active site. While quantitative data for this compound itself is sparse, studies on its close analogs provide a strong foundation for understanding its mode of action. The broader implications of its chelating properties on other biological systems remain an open area of investigation. This guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

References

Biochemical Pathways Involving Disodium Mesoxalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium mesoxalate, the sodium salt of mesoxalic acid (also known as ketomalonic acid or oxomalonic acid), is a dicarboxylic acid that exists in equilibrium with its hydrated form, dihydroxymalonic acid, in aqueous solutions. While not a central metabolite in core biochemical pathways, mesoxalate and its derivatives have been shown to interact with specific biological targets, suggesting potential therapeutic applications. This technical guide provides an in-depth overview of the known biochemical involvements of mesoxalate, focusing on its role as an enzyme inhibitor. The information presented herein is intended to support further research and drug development efforts.

Inhibition of HIV-1 Reverse Transcriptase

A significant body of research has focused on derivatives of mesoxalic acid as inhibitors of Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase (RT), a critical enzyme for the replication of the virus.

Mechanism of Action

Research has demonstrated that a derivative of mesoxalic acid, the 4-chlorophenylhydrazone of mesoxalic acid (CPHM), functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI). The primary mechanism of action is the blockade of RT translocation on the nucleic acid template. CPHM traps the enzyme in a pre-translocational state, preventing the movement of the polymerase along the template and thus halting DNA synthesis.[1]

This inhibitory action is dependent on the presence of divalent metal ions, such as Mg²⁺, at the polymerase active site. It is proposed that CPHM contains an "anchor domain" that interacts with these catalytic metal ions.[1]

HIV_RT_Inhibition CPHM 4-chlorophenylhydrazone of mesoxalic acid (CPHM) Polymerase_Active_Site Polymerase_Active_Site CPHM->Polymerase_Active_Site Binding & Trapping dNTPs dNTPs dNTPs->Polymerase_Active_Site Binding Translocation Translocation Inhibition Inhibition RT_DNA_Complex_Post RT_DNA_Complex_Post RT_DNA_Complex RT_DNA_Complex RT_DNA_Complex->RT_DNA_Complex_Post Normal Translocation

Quantitative Data

The inhibitory potency of mesoxalate derivatives has been quantified. Specifically, the 4-chlorophenylhydrazone of mesoxalic acid (CPHM) has been reported to inhibit the RNase H activity of HIV-1 reverse transcriptase, which is mechanistically linked to the translocation process.

CompoundTarget EnzymeAssay TypeIC₅₀ (µM)Reference
4-chlorophenylhydrazone of mesoxalic acidHIV-1 Reverse Transcriptase (RNase H activity)Enzyme Inhibition2.2[1]
Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay

The following is a generalized protocol for assessing the inhibition of HIV-1 RT, based on methodologies described in the literature.

Objective: To determine the inhibitory effect of a test compound (e.g., a mesoxalate derivative) on the DNA polymerase activity of HIV-1 Reverse Transcriptase.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Poly(rA) template

  • Oligo(dT) primer

  • [³H]-dTTP (radiolabeled deoxythymidine triphosphate)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 2 mM DTT, 5 mM MgCl₂, 0.1% Triton X-100)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, poly(rA) template, and oligo(dT) primer.

  • Inhibitor Addition: Add varying concentrations of the test compound to the reaction tubes. Include a control with no inhibitor.

  • Enzyme Addition: Initiate the reaction by adding a known amount of HIV-1 RT to each tube.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding cold TCA.

  • Precipitation and Filtration: Precipitate the newly synthesized radiolabeled DNA on ice. Collect the precipitate by filtering the solution through glass fiber filters.

  • Washing: Wash the filters with TCA and ethanol to remove unincorporated [³H]-dTTP.

  • Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

HIV_RT_Assay_Workflow Start Start Reaction_Setup 1. Set up reaction mix (Buffer, Template, Primer) Start->Reaction_Setup Add_Inhibitor 2. Add test compound (various concentrations) Reaction_Setup->Add_Inhibitor Add_Enzyme 3. Add HIV-1 RT to initiate reaction Add_Inhibitor->Add_Enzyme Incubate 4. Incubate at 37°C Add_Enzyme->Incubate Terminate 5. Stop reaction with cold TCA Incubate->Terminate Filter 6. Precipitate and filter to collect DNA Terminate->Filter Wash 7. Wash filters Filter->Wash Quantify 8. Measure radioactivity (Scintillation counting) Wash->Quantify Analyze 9. Calculate % inhibition and determine IC₅₀ Quantify->Analyze End End Analyze->End

Potential as a Hypoglycemic Agent

Putative Mechanism of Action

The precise mechanism by which dihydroxymalonic acid may exert a hypoglycemic effect is not well-established. Potential mechanisms for hypoglycemic agents in general include:

  • Inhibition of carbohydrate-metabolizing enzymes (e.g., α-amylase, α-glucosidase).

  • Enhancement of insulin secretion from pancreatic β-cells.

  • Improvement of insulin sensitivity in peripheral tissues.

  • Modulation of hepatic glucose production.

Further research is required to determine if dihydroxymalonic acid acts through one or more of these pathways.

Experimental Protocol: In Vivo Assessment of Hypoglycemic Activity

The following is a general protocol for evaluating the hypoglycemic effect of a test compound in a rodent model.

Objective: To assess the effect of a test compound on blood glucose levels in normal and/or diabetic rodents.

Animal Model:

  • Normoglycemic rats or mice.

  • Chemically-induced diabetic models (e.g., using streptozotocin or alloxan).

Procedure:

  • Animal Acclimatization: House the animals under standard laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the animals overnight (e.g., 12-16 hours) with free access to water.

  • Baseline Blood Glucose: Measure the initial blood glucose levels from the tail vein.

  • Compound Administration: Administer the test compound orally or via intraperitoneal injection at various doses. A control group should receive the vehicle only. A positive control group can be treated with a known hypoglycemic drug (e.g., glibenclamide).

  • Blood Glucose Monitoring: Collect blood samples at regular intervals (e.g., 0, 30, 60, 120, 180, and 240 minutes) after compound administration.

  • Glucose Measurement: Measure blood glucose levels using a glucometer.

  • Data Analysis: Calculate the percentage reduction in blood glucose at each time point compared to the baseline. Plot the blood glucose concentration versus time for each treatment group.

Hypoglycemic_Assay_Workflow Start Start Acclimatize 1. Animal Acclimatization Start->Acclimatize Fast 2. Overnight Fasting Acclimatize->Fast Baseline_Glucose 3. Measure Baseline Blood Glucose Fast->Baseline_Glucose Administer 4. Administer Test Compound, Vehicle, or Positive Control Baseline_Glucose->Administer Monitor_Glucose 5. Monitor Blood Glucose at Timed Intervals Administer->Monitor_Glucose Analyze 6. Analyze Data (% Glucose Reduction) Monitor_Glucose->Analyze End End Analyze->End

Potential as a Cyanide Antidote

Dihydroxymalonic acid has also been mentioned as a potential antidote for cyanide poisoning. As with its hypoglycemic activity, the specific mechanism and quantitative efficacy have not been extensively documented in readily available scientific literature.

Putative Mechanism of Action

The primary mechanism of cyanide toxicity is the inhibition of cytochrome c oxidase in the mitochondrial electron transport chain, leading to cellular hypoxia. Antidotes for cyanide poisoning typically work through one of the following mechanisms:

  • Methemoglobin Formation: Compounds that induce the formation of methemoglobin, which has a high affinity for cyanide, sequestering it from cytochrome c oxidase.

  • Sulfur Donation: Compounds that provide a sulfur donor for the enzyme rhodanese to convert cyanide to the less toxic thiocyanate.

  • Direct Binding: Compounds that directly bind to the cyanide ion.

It is plausible that dihydroxymalonic acid could act as a direct binding agent, although this remains to be experimentally verified.

Experimental Protocol: In Vitro Assessment of Cyanide Detoxification

A general protocol to assess the direct cyanide-binding capacity of a compound is outlined below.

Objective: To determine if a test compound can directly interact with and neutralize cyanide ions in a cell-free system.

Materials:

  • Potassium cyanide (KCN) or sodium cyanide (NaCN) solution of known concentration.

  • Test compound solution.

  • Phosphate buffered saline (PBS), pH 7.4.

  • Cyanide detection reagent (e.g., chloramine-T and pyridine-barbituric acid).

  • Spectrophotometer.

Procedure:

  • Reaction Setup: In a series of tubes, add a fixed concentration of cyanide solution in PBS.

  • Compound Addition: Add increasing concentrations of the test compound to the tubes. Include a control with no test compound.

  • Incubation: Incubate the mixtures at room temperature for a specified period to allow for any reaction to occur.

  • Colorimetric Reaction: Add the cyanide detection reagents to each tube to develop a color proportional to the amount of free cyanide remaining.

  • Measurement: Measure the absorbance of the solutions at the appropriate wavelength (e.g., 578 nm for the pyridine-barbituric acid method).

  • Data Analysis: Calculate the amount of cyanide neutralized at each concentration of the test compound. This can be used to determine the binding capacity or efficacy of the compound.

Cyanide_Detox_Workflow Start Start Prepare_CN 1. Prepare Cyanide Solution in Buffer Start->Prepare_CN Add_Compound 2. Add Test Compound (various concentrations) Prepare_CN->Add_Compound Incubate 3. Incubate to allow reaction Add_Compound->Incubate Color_Development 4. Add Cyanide Detection Reagents Incubate->Color_Development Measure_Absorbance 5. Measure Absorbance (Spectrophotometry) Color_Development->Measure_Absorbance Analyze 6. Calculate Cyanide Neutralization Measure_Absorbance->Analyze End End Analyze->End

Conclusion

This compound and its derivatives represent an interesting area for further biochemical and pharmacological investigation. The inhibitory activity of a mesoxalic acid derivative against HIV-1 Reverse Transcriptase is the most well-characterized biological effect, with a defined mechanism of action and quantitative inhibitory data. The reported hypoglycemic and cyanide antidote properties of its hydrated form, dihydroxymalonic acid, are intriguing but require substantial further research to elucidate the underlying mechanisms and to quantify their efficacy. The experimental frameworks provided in this guide offer a starting point for researchers to further explore the biochemical pathways and therapeutic potential of this class of compounds.

References

A Comprehensive Technical Guide to the Physical and Chemical Properties of Disodium Mesoxalate Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium mesoxalate monohydrate, more accurately termed disodium dihydroxymalonate, is a salt of dihydroxymalonic acid. This technical guide provides a detailed overview of its physical and chemical properties, compiled from available data and general principles for similar compounds. It is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development who may be interested in this compound for various applications. This document summarizes key molecular and physical characteristics, outlines experimental protocols for its analysis, and provides visualizations of these procedures.

Chemical Identity and Structure

This compound monohydrate is the hydrated sodium salt of mesoxalic acid. In its hydrated form, the central carbonyl group of the mesoxalate anion exists as a geminal diol.

  • Systematic Name: Disodium 2,2-dihydroxypropanedioate

  • Common Synonyms: this compound monohydrate, Disodium dihydroxymalonate, Ketomalonic acid disodium salt, Mesoxalic acid disodium salt monohydrate[1][2]

  • CAS Number: 31635-99-1

  • Molecular Formula: C₃H₂Na₂O₆

  • Molecular Weight: 180.02 g/mol [1][3][4]

  • Chemical Structure: In the solid state and in aqueous solution, the compound exists as the dihydroxymalonate salt.

Physicochemical Properties

A summary of the known and estimated physicochemical properties of disodium dihydroxymalonate is presented in Table 1. Due to a lack of specific experimental data in the literature for some properties, values are either reported as ranges from commercial suppliers or are based on the general properties of similar dicarboxylic acid sodium salts.

Table 1: Summary of Physical and Chemical Properties

PropertyValue/DescriptionSource/Method
Appearance White to off-white or light yellow crystalline powder.[3]
Purity ≥98.0% (by Titration)[3][4]
Melting Point >300 °C (Decomposes)General observation for sodium carboxylates[3]
Solubility
   WaterSoluble[3]
   MethanolSoluble[3]
Stability Stable under normal conditions. Sensitive to heat.General for sodium carboxylates
Reactivity Reacts with strong acids.General chemical principles

Experimental Protocols

Determination of Purity by Non-Aqueous Titration

This method can be used to determine the purity of disodium dihydroxymalonate, which acts as a weak base in a non-aqueous solvent.

Principle: The sample is dissolved in a suitable non-aqueous solvent, and the carboxylate groups are titrated with a standardized solution of a strong acid, typically perchloric acid in glacial acetic acid. The endpoint is determined potentiometrically.

Apparatus:

  • Automatic potentiometric titrator

  • Glass and reference electrodes suitable for non-aqueous titrations

  • Analytical balance

  • Standard volumetric flasks and pipettes

Reagents:

  • Glacial acetic acid (anhydrous)

  • Perchloric acid, 0.1 N in glacial acetic acid (standardized)

  • Potassium hydrogen phthalate (primary standard)

  • Crystal violet indicator (optional, for visual titration)

Procedure:

  • Standardization of 0.1 N Perchloric Acid: Accurately weigh about 0.5 g of dried potassium hydrogen phthalate and dissolve it in 50 mL of glacial acetic acid. Add 2 drops of crystal violet indicator and titrate with the 0.1 N perchloric acid solution until the color changes from violet to blue-green. Alternatively, determine the endpoint potentiometrically.

  • Sample Analysis: Accurately weigh approximately 0.15 g of disodium dihydroxymalonate and dissolve it in 50 mL of glacial acetic acid.

  • Titrate the sample solution with the standardized 0.1 N perchloric acid, monitoring the potential difference. The endpoint is the point of maximum inflection in the titration curve.

  • Calculation: Calculate the purity of disodium dihydroxymalonate based on the volume of perchloric acid consumed. Each mole of disodium dihydroxymalonate reacts with two moles of perchloric acid.

experimental_workflow_titration cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis start Weigh Sample dissolve Dissolve in Glacial Acetic Acid start->dissolve titrate Titrate with 0.1 N Perchloric Acid dissolve->titrate endpoint Determine Endpoint (Potentiometric) titrate->endpoint calculate Calculate Purity endpoint->calculate

Workflow for Purity Determination by Non-Aqueous Titration.

Determination of Water Content by Karl Fischer Titration

This method is used to determine the amount of water present in the hydrated sample.

Principle: The Karl Fischer titration is a specific method for water determination based on the Bunsen reaction between iodine and sulfur dioxide in the presence of water. The endpoint is detected electrometrically.

Apparatus:

  • Karl Fischer titrator (coulometric or volumetric)

  • Analytical balance

Reagents:

  • Karl Fischer reagent (commercially available)

  • Anhydrous methanol or other suitable solvent

Procedure:

  • Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The solvent in the titration cell should be pre-titrated to a dry endpoint.

  • Standardization (for volumetric titration): Accurately add a known amount of water or a certified water standard (e.g., sodium tartrate dihydrate) to the titration cell and titrate to the endpoint. This determines the titer of the Karl Fischer reagent.

  • Sample Analysis: Accurately weigh a suitable amount of disodium dihydroxymalonate and add it to the titration cell. The sample is then titrated with the Karl Fischer reagent to the electrometric endpoint.

  • Calculation: The water content is calculated based on the amount of Karl Fischer reagent consumed and the weight of the sample.

experimental_workflow_karl_fischer cluster_setup Setup cluster_measurement Measurement cluster_result Result setup Prepare Karl Fischer Titrator pretitrate Pre-titrate Solvent setup->pretitrate weigh Weigh Sample pretitrate->weigh add_sample Add Sample to Titration Cell weigh->add_sample titrate Titrate to Endpoint add_sample->titrate calculate Calculate Water Content titrate->calculate

Workflow for Water Content Determination by Karl Fischer Titration.

Thermal Analysis (Thermogravimetric Analysis and Differential Scanning Calorimetry)

Thermal analysis provides information on the thermal stability, decomposition, and phase transitions of the material.

Principle:

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This can be used to determine the temperature of dehydration and decomposition.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This can identify phase transitions such as melting and decomposition.

Apparatus:

  • TGA instrument

  • DSC instrument

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 2-10 mg) into an appropriate TGA or DSC pan.

  • TGA Analysis: Place the sample in the TGA furnace. Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) to a final temperature (e.g., 600 °C). Record the mass loss as a function of temperature.

  • DSC Analysis: Place the sample pan and a reference pan in the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere. Record the heat flow as a function of temperature.

  • Data Analysis: Analyze the TGA curve for mass loss steps corresponding to dehydration and decomposition. Analyze the DSC curve for endothermic or exothermic peaks associated with these events.

logical_relationship_thermal_analysis cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_interpretation Interpretation compound Disodium Dihydroxymalonate (C₃H₂Na₂O₆) tga_process Heating at a Constant Rate compound->tga_process dsc_process Heating at a Constant Rate compound->dsc_process tga_result Mass Loss Curve tga_process->tga_result dehydration Dehydration (Loss of H₂O) tga_result->dehydration decomposition Decomposition tga_result->decomposition dsc_result Heat Flow Curve dsc_process->dsc_result dsc_result->dehydration dsc_result->decomposition

Logical Relationship in Thermal Analysis.

Biological Activity and Relevance in Drug Development

While there is limited information on the direct biological activity of disodium dihydroxymalonate, its parent compound, mesoxalic acid, and its derivatives have been investigated for their potential as therapeutic agents.

Inhibition of HIV-1 Reverse Transcriptase

Derivatives of mesoxalic acid have been identified as inhibitors of HIV-1 reverse transcriptase (RT), a crucial enzyme for the replication of the human immunodeficiency virus. Specifically, compounds like the 4-chlorophenylhydrazone of mesoxalic acid have been shown to inhibit the RNase H activity of HIV-1 RT. This inhibition appears to interfere with the translocation of the enzyme on the RNA-DNA template, a necessary step for efficient viral replication. The dicarboxylic acid moiety of these inhibitors is thought to be essential for their activity, potentially by chelating the divalent metal cofactors in the enzyme's active site.

signaling_pathway_inhibition rt HIV-1 Reverse Transcriptase (RT) translocation Translocation on RNA-DNA Template rt->translocation catalyzes replication Viral Replication translocation->replication leads to inhibitor Mesoxalic Acid Derivative inhibitor->rt inhibits

Inhibition of HIV-1 Reverse Transcriptase by Mesoxalic Acid Derivatives.

Safety and Handling

Based on available safety data sheets, this compound monohydrate should be handled with care in a laboratory setting. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Handling should be performed in a well-ventilated area to avoid inhalation of dust. In case of contact with eyes or skin, rinse immediately with plenty of water.

Conclusion

Disodium dihydroxymalonate is a stable crystalline solid with documented solubility in water and methanol. While specific quantitative data for many of its physicochemical properties are not extensively reported, standard analytical techniques can be employed for its characterization. The inhibitory activity of mesoxalic acid derivatives against HIV-1 reverse transcriptase suggests a potential area for further research and drug development, where disodium dihydroxymalonate could serve as a starting material or a reference compound. This guide provides a foundational understanding of its properties and the methodologies for its analysis, which will be valuable for researchers and scientists working with this compound.

References

An In-depth Technical Guide to Disodium Mesoxalate

Author: BenchChem Technical Support Team. Date: November 2025

Disodium mesoxalate, also known as disodium ketomalonate, is an organic salt with applications in biochemical research. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and its role as a research tool, particularly in the context of enzyme inhibition. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Properties

This compound is the disodium salt of mesoxalic acid. In commercial and research contexts, it is most commonly available as a monohydrate. It is important to note that in aqueous solutions, mesoxalic acid exists in its hydrated form, dihydroxymalonic acid. Consequently, "sodium mesoxalate monohydrate" is chemically identified as sodium 2,2-dihydroxymalonate.[1]

The chemical formula and molecular weight of this compound vary depending on its hydration state.

Form Molecular Formula Molecular Weight ( g/mol ) Reference
AnhydrousC₃Na₂O₅162.00 (Computed)[2]
MonohydrateC₃H₂Na₂O₆180.02[3][4][5][6]

A summary of the key physicochemical properties of sodium mesoxalate monohydrate is presented below.

Property Value Reference
CAS Number 31635-99-1[3]
Appearance White to off-white or light yellow crystalline powder[3][4]
Purity ≥98%[5]
Solubility Soluble in water and methanol[3]
Boiling Point 474℃ at 760mmHg[7]
Storage Condition Room Temperature[7]

Synthesis

Mesoxalic acid and its derivatives can be synthesized through various oxidative routes. Common methods for producing the parent acid, which is subsequently neutralized to form the disodium salt, include:

  • Oxidation of Tartronic Acid or Glycerol: These methods are carried out in aqueous solutions and typically yield the dihydroxy derivative of mesoxalic acid.[1]

  • Hydrolysis of Alloxan: This can be achieved using baryta water.[1]

  • Oxidation of Diethyl Malonate: For the synthesis of derivatives like diethyl mesoxalate, diethyl malonate can be oxidized using reagents such as aqueous sodium chlorite solution.[8]

The general relationship between mesoxalic acid, its hydrated form, and the resulting disodium salt is illustrated in the diagram below.

G Mesoxalic_Acid Mesoxalic Acid (Anhydrous) C₃H₂O₅ Dihydroxymalonic_Acid Dihydroxymalonic Acid (Hydrated Form) C₃H₄O₆ Mesoxalic_Acid->Dihydroxymalonic_Acid + H₂O Disodium_Mesoxalate Disodium Dihydroxymalonate (this compound Monohydrate) C₃H₂Na₂O₆ Dihydroxymalonic_Acid->Disodium_Mesoxalate + 2 NaOH - 2 H₂O

Fig. 1: Chemical relationship of mesoxalic acid forms.

Applications in Research: HIV-1 Reverse Transcriptase Inhibition

Derivatives of mesoxalic acid have been identified as inhibitors of HIV-1 reverse transcriptase (RT), a critical enzyme for the replication of the virus.[9][10][11] Specifically, the 4-chlorophenylhydrazone of mesoxalic acid (CPHM) has been shown to block the translocation of HIV-1 RT.[9][10] The mechanism involves trapping the pre-translocational state of the enzyme-DNA complex, which is dependent on the presence of divalent metal ions like Mg²⁺.[9][12] The dicarboxylic acid moiety of these compounds is essential for their inhibitory activity, as it is believed to chelate with the metal cofactors at the enzyme's active site.[13]

The inhibitory activity of CPHM on the polymerase-independent RNase H activity of HIV-1 RT has been quantified with an IC₅₀ of 2.2 μM.[13]

While detailed protocols for this compound are not extensively published, a general workflow for assessing the inhibitory activity of mesoxalic acid derivatives against HIV-1 RT can be outlined based on published research and commercially available kits.[12][14]

The following diagram illustrates a typical experimental workflow for an in vitro HIV-1 RT inhibition assay.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis P1 Prepare Assay Buffer (e.g., Tris-HCl, NaCl) R1 Combine Buffer, Template/Primer, and dNTPs in reaction wells P1->R1 P2 Dilute HIV-1 RT Enzyme R3 Initiate reaction by adding HIV-1 RT and MgCl₂ P2->R3 P3 Prepare RNA Template and DNA Primer Hybrid P3->R1 P4 Prepare Inhibitor Stock Solutions (e.g., CPHM in DMSO) R2 Add Inhibitor at various concentrations (and a no-inhibitor control) P4->R2 R1->R2 R2->R3 R4 Incubate at 37°C R3->R4 D1 Stop the reaction R4->D1 D2 Quantify newly synthesized DNA (e.g., using labeled nucleotides and ELISA) D1->D2 D3 Measure signal (e.g., colorimetric or radioactive) D2->D3 A1 Plot signal vs. inhibitor concentration D3->A1 A2 Calculate IC₅₀ value A1->A2

Fig. 2: Workflow for HIV-1 RT inhibition assay.

A typical protocol involves the following key steps:

  • Preparation: A reaction mixture is prepared containing a buffer, a DNA primer annealed to an RNA template, and deoxynucleotide triphosphates (dNTPs). The test compound (inhibitor) is added at varying concentrations.

  • Reaction Initiation: The reaction is started by adding the HIV-1 RT enzyme and a divalent cation, typically MgCl₂.[12] The mixture is then incubated to allow for DNA synthesis.

  • Detection: The amount of newly synthesized DNA is quantified. This can be achieved through various methods, such as incorporating radioactively or biotin-labeled dNTPs, followed by detection using an ELISA-based system.

  • Data Analysis: The inhibitory effect is determined by comparing the amount of DNA synthesis in the presence of the inhibitor to a control without the inhibitor. The IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated.

References

In-Depth Technical Guide to the Spectroscopic Data of Disodium Mesoxalate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for disodium mesoxalate, a compound of interest in various research and development sectors. Due to its hygroscopic nature, commercially available this compound exists predominantly in its hydrated form, disodium dihydroxymalonate. This document focuses on the spectroscopic characterization of this hydrated species, presenting available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for obtaining this data are provided, along with a visualization of the metabolic context of the parent molecule, mesoxalic acid.

Chemical Structure and Properties

This compound in its anhydrous form possesses a central ketone functional group. However, in aqueous solution and as a commercially available solid, it readily exists as the dihydrate, disodium dihydroxymalonate. This structural transformation is a critical consideration for spectroscopic analysis.

  • Anhydrous Form: this compound

    • Chemical Formula: C₃Na₂O₅

    • Structure: O=C(COONa)₂

  • Hydrated Form: Disodium dihydroxymalonate (also referred to as this compound monohydrate)

    • Chemical Formula: C₃H₂Na₂O₆

    • Structure: (HO)₂C(COONa)₂

    • CAS Number: 31635-99-1

This guide will focus on the characterization of the hydrated form, disodium dihydroxymalonate.

Spectroscopic Data

Quantitative spectroscopic data for disodium dihydroxymalonate is not widely published in publicly accessible literature. The following tables summarize the expected and, where available, reported spectral characteristics based on the analysis of similar compounds and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹³C NMR Spectroscopic Data for Disodium Dihydroxymalonate

Carbon AtomExpected Chemical Shift (ppm) in D₂ONotes
Carboxylate (C=O)170 - 185The chemical shift is influenced by the ionic nature of the carboxylate group.
Central Carbon (C(OH)₂)90 - 100The geminal diol carbon is expected to be significantly shielded compared to a carbonyl carbon.

Note: No publicly available experimental ¹³C NMR spectrum with assigned peaks for disodium dihydroxymalonate could be located. The expected chemical shifts are based on data for other sodium carboxylates and dihydroxy compounds.

¹H NMR Spectroscopy: Due to the absence of non-exchangeable protons in the structure of disodium dihydroxymalonate, a standard ¹H NMR spectrum in D₂O is not expected to show any signals corresponding to the analyte. The protons of the hydroxyl groups will exchange with the deuterium of the solvent.

Infrared (IR) Spectroscopy

Table 2: Infrared (IR) Absorption Bands for Disodium Dihydroxymalonate

Functional GroupExpected Wavenumber (cm⁻¹)IntensityNotes
O-H Stretch (Hydroxyl)3500 - 3200Broad, StrongCharacteristic of the geminal diol and any water of hydration.
C=O Stretch (Asymmetric)1610 - 1550StrongThe asymmetric stretching vibration of the carboxylate anion is a key diagnostic peak.[1]
C=O Stretch (Symmetric)1450 - 1360MediumThe symmetric stretching vibration of the carboxylate anion.[1]
C-O Stretch1150 - 1050MediumStretching vibrations of the C-O bonds in the diol and carboxylate groups.

Note: The exact peak positions can be influenced by the solid-state packing and hydration state of the sample.

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for Disodium Dihydroxymalonate

IonExpected m/zIonization ModeNotes
[M - 2Na + H]⁻135.00ESI (-)The singly charged anion of dihydroxymalonic acid.
[M - Na]⁻157.98ESI (-)The monosodium salt anion.
[M + Na]⁺202.95ESI (+)Formation of sodium adducts is common for sodium salts.

Note: Electrospray ionization (ESI) is the most suitable technique. The observed ions and their relative intensities can vary significantly depending on the experimental conditions, such as solvent and cone voltage. Fragmentation in tandem MS (MS/MS) experiments would likely involve the loss of water and carbon dioxide.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

Objective: To obtain a ¹³C NMR spectrum of disodium dihydroxymalonate.

Materials:

  • Disodium dihydroxymalonate sample

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 20-50 mg of disodium dihydroxymalonate in 0.6 mL of D₂O in a clean, dry vial. Vortex briefly to ensure complete dissolution.

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the D₂O signal.

    • Shim the magnetic field to achieve optimal resolution.

  • Acquisition of ¹³C Spectrum:

    • Set the spectrometer to the ¹³C nucleus frequency.

    • Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30).

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

    • Set the number of scans to achieve an adequate signal-to-noise ratio (e.g., 1024 scans or more, depending on sample concentration and instrument sensitivity).

    • A relaxation delay (d1) of 2-5 seconds is recommended for quantitative analysis of carboxylate carbons.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Reference the spectrum. If an internal standard is not used, the residual HDO signal in the ¹H spectrum can be used to indirectly reference the ¹³C spectrum, or the spectrometer's lock signal can be used for calibration.[2]

Infrared (IR) Spectroscopy Protocol

Objective: To obtain an ATR-FTIR spectrum of solid disodium dihydroxymalonate.

Materials:

  • Disodium dihydroxymalonate sample (solid)

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond crystal)

  • Spatula

  • Isopropyl alcohol and lint-free wipes for cleaning

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount of the solid disodium dihydroxymalonate sample onto the center of the ATR crystal using a clean spatula.

  • Apply Pressure: Use the ATR pressure clamp to ensure good contact between the sample and the crystal surface.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. A typical measurement consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.

    • The spectral range should be at least 4000-400 cm⁻¹.

  • Data Processing:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Perform baseline correction if necessary.

    • Label the significant peaks.

  • Cleaning: Clean the ATR crystal thoroughly with isopropyl alcohol and a lint-free wipe after the measurement.

Mass Spectrometry Protocol

Objective: To obtain an ESI mass spectrum of disodium dihydroxymalonate.

Materials:

  • Disodium dihydroxymalonate sample

  • HPLC-grade methanol or water

  • Mass spectrometer with an electrospray ionization (ESI) source

  • Syringe pump and syringe

Procedure:

  • Sample Preparation: Prepare a dilute solution of disodium dihydroxymalonate (e.g., 1-10 µg/mL) in a suitable solvent such as 50:50 methanol:water.

  • Instrument Setup:

    • Calibrate the mass spectrometer according to the manufacturer's instructions.

    • Set the ESI source to either positive or negative ion mode. For this compound, negative ion mode is likely to be more informative for the parent molecule, while positive mode will show sodium adducts.

  • Sample Infusion:

    • Load the sample solution into a syringe and place it in the syringe pump.

    • Infuse the sample into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Spectrum Acquisition:

    • Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature and flow) to obtain a stable and strong signal.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Analysis:

    • Identify the m/z values of the major ions in the spectrum.

    • Compare the observed m/z values with the expected values for the deprotonated molecule and its adducts.

Visualization of Metabolic Context

Mesoxalic acid (the parent acid of this compound) is involved in glyoxylate and dicarboxylate metabolism. The following diagram illustrates its relationship with other key metabolites.[3]

metabolic_pathway cluster_glyoxylate Glyoxylate Metabolism cluster_tca TCA Cycle Intermediate Glyoxylate Glyoxylate Tartronate_semialdehyde Tartronate_semialdehyde Glyoxylate->Tartronate_semialdehyde Tartronate-semialdehyde synthase Glycolate Glycolate Glyoxylate->Glycolate Reduction Oxalate Oxalate Glyoxylate->Oxalate Oxidation Mesoxalate Mesoxalic Acid (Dihydroxymalonic Acid) Tartronate_semialdehyde->Mesoxalate Oxidation Mesoxalate->Glyoxylate Decarboxylation Malate Malate Malate->Glyoxylate via Isocitrate Lyase (Glyoxylate Cycle)

Caption: Metabolic relationships of mesoxalic acid in the context of glyoxylate metabolism.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the comprehensive spectroscopic analysis of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound (Dihydroxymalonte) Dissolve_D2O Dissolve in D2O Sample->Dissolve_D2O Prepare_Solid Use as Solid Sample->Prepare_Solid Prepare_Solution Prepare Dilute Solution Sample->Prepare_Solution NMR ¹³C NMR Spectroscopy Dissolve_D2O->NMR IR ATR-FTIR Spectroscopy Prepare_Solid->IR MS ESI-Mass Spectrometry Prepare_Solution->MS NMR_Data Chemical Shifts (ppm) NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) IR->IR_Data MS_Data m/z Ratios MS->MS_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: General workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic characterization of this compound is centered on its stable hydrated form, disodium dihydroxymalonate. While comprehensive, publicly available spectral data is limited, this guide provides the expected spectroscopic features based on its chemical structure and data from analogous compounds. The detailed experimental protocols herein offer a robust framework for researchers to obtain high-quality spectroscopic data for this compound, facilitating its identification and use in various scientific applications. The provided diagrams offer a clear visualization of its metabolic context and a logical workflow for its analysis.

References

The Natural Occurrence and Biological Significance of Mesoxalic Acid and Its Salts: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of mesoxalic acid, also known as ketomalonic acid or oxomalonic acid. The document details its natural occurrence, available analytical methodologies for its quantification, and its known biological roles, with a particular focus on its potential in drug development.

Introduction to Mesoxalic Acid

Mesoxalic acid (C₃H₂O₅) is a dicarboxylic acid and a ketonic acid. It readily loses two protons to form the mesoxalate anion (C₃O₅²⁻). In aqueous solutions, mesoxalic acid exists in equilibrium with its hydrate form, dihydroxymalonic acid. While detected in various biological systems, comprehensive data on its natural concentrations remain limited. This guide aims to consolidate the available information and provide detailed experimental approaches for its study.

Natural Occurrence of Mesoxalic Acid and Its Salts

Mesoxalic acid has been identified in a number of plant and microbial sources. However, quantitative data on its concentration in these natural matrices are scarce in peer-reviewed literature. Most available data indicate its detection without specifying the exact amounts.

Table 1: Documented Natural Sources of Mesoxalic Acid

Source CategorySpecific SourceLevel of Evidence
Plants Beet molasses (Beta vulgaris)Detected[1]
Common pea (Pisum sativum)Detected, but not quantified[2][3]
Cereals and cereal productsDetected, but not quantified[2][3]
Herbs and spicesDetected, but not quantified[2][3]
Microorganisms Not specifiedImplied in metabolic pathways

Due to the limited quantitative data for mesoxalic acid, the following table provides concentrations of the related dicarboxylic acid, oxalic acid, in various plant-based foods to offer a comparative perspective. It is crucial to note that while structurally related, the physiological effects and metabolic pathways of oxalic acid and mesoxalic acid may differ significantly.

Table 2: Oxalic Acid Content in Selected Plant-Based Foods

Food ItemOxalic Acid Content (mg/100g fresh weight)Reference
Spinach970[USDA]
Rhubarb860[USDA]
Beet Greens610[USDA]
Swiss Chard700[USDA]
Almonds490[USDA]
Buckwheat Groats133[USDA]
Navy Beans (cooked)76[USDA]

Experimental Protocols for the Analysis of Mesoxalic Acid

The quantification of mesoxalic acid in biological samples presents analytical challenges due to its high polarity and potential for interference from other organic acids. The following protocols describe validated and potential methods for its determination.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method, adapted from a patented procedure for the analysis of mesoxalic acid in biological fluids, involves a pre-column derivatization step to enhance its chromatographic retention and UV absorbance.

Sample Preparation and Derivatization:

  • Extraction: Homogenize 1 g of the plant or biological tissue in 10 mL of a suitable extraction solvent (e.g., 80% methanol or a buffer solution).

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes to pellet solid debris.

  • Supernatant Collection: Carefully collect the supernatant for derivatization.

  • Derivatization Reaction:

    • To 1 mL of the supernatant, add 0.5 mL of a 10 g/L solution of o-phenylenediamine.

    • Add 5 µL of concentrated hydrochloric acid.

    • Heat the mixture at 140°C for 30 minutes in a sealed vial.

    • Cool the reaction mixture to room temperature.

    • Adjust the pH to 5-6 with a 5 mol/L sodium hydroxide solution.

  • Final Preparation: Filter the derivatized sample through a 0.22 µm syringe filter before injection into the HPLC system[4].

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of 0.1 mol/L ammonium acetate and an organic modifier (e.g., methanol or acetonitrile), with the exact ratio optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at 314 nm[4].

  • Quantification: Based on a calibration curve prepared using mesoxalic acid standards subjected to the same derivatization procedure.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity for the analysis of organic acids after derivatization to increase their volatility.

Sample Preparation and Derivatization (General Protocol):

  • Extraction: Extract the sample as described in the HPLC protocol.

  • Drying: Evaporate the solvent from the extract to complete dryness under a stream of nitrogen.

  • Derivatization (Silylation):

    • To the dried residue, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Add 50 µL of a suitable solvent like pyridine or acetonitrile.

    • Heat the mixture at 70°C for 60 minutes.

  • Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

GC-MS Conditions:

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C).

  • Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-550.

  • Quantification: Use selected ion monitoring (SIM) for characteristic ions of the derivatized mesoxalic acid for enhanced sensitivity and selectivity. An internal standard (e.g., a deuterated organic acid) should be used for accurate quantification.

Biological Roles and Signaling Pathways

While the broader biological significance of endogenous mesoxalic acid is not well-defined, derivatives of mesoxalic acid have been investigated for their therapeutic potential.

Inhibition of HIV-1 Reverse Transcriptase

A derivative of mesoxalic acid, 4-chlorophenylhydrazone of mesoxalic acid (CPHM), has been identified as an inhibitor of HIV-1 reverse transcriptase (RT). It functions by targeting the RNase H activity of the enzyme and interfering with the translocation of the RT on the RNA:DNA duplex, a critical step in the reverse transcription process[5][6]. This mechanism involves the chelation of divalent metal ions (Mg²⁺) that are essential for the enzyme's catalytic activity[5].

HIV_RT_Inhibition cluster_RT HIV-1 Reverse Transcriptase (RT) RT_DNA RT-RNA:DNA Complex (Pre-translocation) RT_DNA_Post RT-RNA:DNA Complex (Post-translocation) RT_DNA->RT_DNA_Post Translocation RT_DNA_Post->RT_DNA Next cycle of nucleotide incorporation dNTP dNTP dNTP->RT_DNA Nucleotide Incorporation CPHM 4-Chlorophenylhydrazone of Mesoxalic Acid (CPHM) CPHM->RT_DNA Binds to RT-DNA complex, chelates Mg²⁺, and blocks translocation Mg2 Mg²⁺ Mg2->CPHM

Mechanism of HIV-1 RT inhibition by a mesoxalic acid derivative.
Proposed Biosynthetic Pathway

While the precise biosynthetic pathway of mesoxalic acid in most organisms is not fully elucidated, a plausible route can be proposed based on related metabolic pathways. One initial search suggested that mesoxalic acid can be biosynthesized from malonic acid. Malonic acid itself can be produced from oxaloacetate, an intermediate of the citric acid cycle (TCA cycle)[7][8]. The conversion of malonic acid to mesoxalic acid would likely involve an oxidation step.

Biosynthesis_Pathway cluster_TCA Citric Acid Cycle (TCA) Oxaloacetate Oxaloacetate Malonic_Semialdehyde Malonic Semialdehyde Oxaloacetate->Malonic_Semialdehyde α-keto decarboxylase Malonic_Acid Malonic Acid Malonic_Semialdehyde->Malonic_Acid malonic semialdehyde dehydrogenase Mesoxalic_Acid Mesoxalic Acid (Ketomalonic Acid) Malonic_Acid->Mesoxalic_Acid Oxidation (Proposed Step)

Proposed biosynthetic pathway of mesoxalic acid.

Experimental Workflow for Quantification

The following diagram outlines a general workflow for the extraction and quantification of mesoxalic acid from a biological sample, integrating the methodologies described in this guide.

Experimental_Workflow cluster_analysis Analytical Methods cluster_hplc HPLC-UV cluster_gcms GC-MS Start Biological Sample (e.g., Plant Tissue) Homogenization Homogenization in Extraction Solvent Start->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Derivatization_HPLC Derivatization (o-phenylenediamine) Supernatant->Derivatization_HPLC Drying Drying of Extract Supernatant->Drying HPLC_Analysis HPLC-UV Analysis Derivatization_HPLC->HPLC_Analysis Quantification Data Analysis and Quantification HPLC_Analysis->Quantification Derivatization_GCMS Derivatization (e.g., Silylation) Drying->Derivatization_GCMS GCMS_Analysis GC-MS Analysis Derivatization_GCMS->GCMS_Analysis GCMS_Analysis->Quantification

General workflow for mesoxalic acid analysis.

Conclusion

Mesoxalic acid is a naturally occurring dicarboxylic acid with established, albeit limited, presence in the biosphere. The significant gap in quantitative data regarding its natural abundance presents a clear area for future research. The analytical methods outlined in this guide provide a robust starting point for researchers aiming to quantify mesoxalic acid in various matrices. Furthermore, the inhibitory action of its derivatives on HIV-1 reverse transcriptase highlights the potential of mesoxalic acid as a scaffold for the development of novel therapeutic agents. Further investigation into its biosynthesis, metabolism, and broader physiological roles is warranted to fully understand its significance in biological systems.

References

Methodological & Application

Application Notes and Protocols for Enzyme Inhibition Assays using Disodium Mesoxalate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols provide a generalized framework for conducting enzyme inhibition assays. While the user requested information specifically on disodium mesoxalate, the available scientific literature does not extensively document its role as an enzyme inhibitor. Therefore, this guide uses the well-studied enzyme Isocitrate Dehydrogenase (IDH) and its inhibitors as a representative example to illustrate the experimental design, protocols, and data interpretation. Researchers should adapt these protocols based on the specific enzyme and potential inhibitor they are investigating.

Introduction to Enzyme Inhibition

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The study of enzyme inhibitors is crucial in drug discovery and for understanding metabolic pathways. Inhibition can be reversible or irreversible, and reversible inhibitors can be further classified based on their mechanism of action, including competitive, non-competitive, uncompetitive, and mixed inhibition.[1][2] Understanding the mechanism of inhibition is a critical aspect of characterizing a potential drug candidate.[3]

This compound, also known as disodium ketomalonate, is a chemical compound whose inhibitory effects on specific enzymes are not widely reported in the provided search results. However, its structural similarity to metabolic intermediates suggests it could potentially act as a competitive inhibitor for enzymes that utilize dicarboxylic acids as substrates.

This document outlines a detailed protocol for assessing the inhibitory potential of a compound like this compound on a target enzyme, using a generic NADP+-dependent dehydrogenase assay as a model system.

Key Experimental Protocols

A standard approach to determine enzyme inhibition involves measuring the enzyme's catalytic activity in the presence and absence of the inhibitor.[4] Spectrophotometric assays are commonly used, where the reaction progress is monitored by a change in absorbance or fluorescence.[5]

Protocol: In Vitro Enzyme Inhibition Assay (NADP+-Dependent Dehydrogenase)

This protocol is adapted from methods used for studying inhibitors of enzymes like Isocitrate Dehydrogenase (IDH).[6][7][8]

1. Materials and Reagents:

  • Enzyme: Purified recombinant target enzyme (e.g., IDH1)

  • Substrate: Isocitrate

  • Cofactor: NADP+

  • Inhibitor: this compound (or other test compound)

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM MgCl2, and 1 mM DTT.

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm.

2. Reagent Preparation:

  • Enzyme Stock Solution: Prepare a concentrated stock of the purified enzyme in a suitable buffer and store at -80°C. The final concentration in the assay will need to be optimized.

  • Substrate Stock Solution: Prepare a stock solution of isocitrate (e.g., 100 mM) in the assay buffer.

  • Cofactor Stock Solution: Prepare a stock solution of NADP+ (e.g., 10 mM) in the assay buffer.

  • Inhibitor Stock Solution: Prepare a high-concentration stock of this compound (e.g., 100 mM) in a suitable solvent (e.g., water or DMSO). Prepare serial dilutions to test a range of concentrations.

3. Assay Procedure:

  • Prepare the Reaction Mixture: In each well of the 96-well plate, prepare a reaction mixture containing the assay buffer, enzyme, and the test inhibitor at various concentrations. Include a "no inhibitor" control (vehicle control) and a "no enzyme" control (background control).

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C) to allow for binding.

  • Initiate the Reaction: Start the enzymatic reaction by adding the substrate and cofactor to each well.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes). The increase in absorbance at 340 nm corresponds to the formation of NADPH.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Normalize the velocities to the "no inhibitor" control to determine the percent inhibition.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Determining the Mechanism of Inhibition

To understand how the inhibitor interacts with the enzyme, kinetic studies are performed by varying the concentrations of both the substrate and the inhibitor.

  • Perform the enzyme assay as described above, but for each inhibitor concentration, vary the concentration of the substrate.

  • Measure the initial velocities for each combination of inhibitor and substrate concentration.

  • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). The pattern of the lines at different inhibitor concentrations can reveal the mechanism of inhibition (competitive, non-competitive, etc.).[2]

Data Presentation

The quantitative data from enzyme inhibition experiments should be summarized in a clear and structured format.

Table 1: Hypothetical Inhibition Data for this compound against a Target Enzyme

Inhibitor Concentration (µM)Average Initial Velocity (mOD/min)Standard DeviationPercent Inhibition (%)
0 (Control)50.22.10
145.11.810.2
1030.51.539.2
5015.80.968.5
1008.20.583.7
5002.10.295.8
IC50 (µM) \multicolumn{3}{c}{35.4 }

Visualizations

Diagrams are essential for visualizing experimental workflows and the underlying biological pathways.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Substrate, Cofactor, Inhibitor) plate Prepare 96-well Plate reagents->plate add_components Add Enzyme and Inhibitor plate->add_components pre_incubate Pre-incubate add_components->pre_incubate start_reaction Add Substrate and Cofactor pre_incubate->start_reaction measure Kinetic Measurement (Absorbance at 340 nm) start_reaction->measure calc_velocity Calculate Initial Velocities measure->calc_velocity percent_inhibition Determine % Inhibition calc_velocity->percent_inhibition ic50 Calculate IC50 percent_inhibition->ic50

Caption: Experimental workflow for an in vitro enzyme inhibition assay.

signaling_pathway Isocitrate Isocitrate IDH1 IDH1 (Enzyme) Isocitrate->IDH1 Substrate alpha_KG α-Ketoglutarate NADPH NADPH NADP NADP+ NADP->IDH1 Cofactor IDH1->alpha_KG Product IDH1->NADPH Product Inhibitor This compound (Potential Inhibitor) Inhibitor->IDH1 Inhibition

Caption: Simplified diagram of IDH1 enzymatic reaction and potential inhibition.

References

Preparation of Disodium Mesoxalate Stock Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of disodium mesoxalate stock solutions for use in various research applications. It includes information on the physicochemical properties of this compound monohydrate, a step-by-step guide for preparing aqueous stock solutions, and recommendations for storage. Additionally, this note discusses the potential mechanism of action of mesoxalate based on current scientific literature, focusing on its role in cellular signaling pathways.

Physicochemical Properties of this compound Monohydrate

This compound, also known as disodium dihydroxymalonate, is a salt of mesoxalic acid.[1] It is typically available as a monohydrate. A summary of its key properties is provided in the table below.

PropertyValueReference
CAS Number 31635-99-1[1]
Chemical Formula C₃H₂Na₂O₆[1]
Molecular Weight 180.02 g/mol [1]
Appearance White to off-white or light yellow crystalline powder[1]
Purity ≥97.5%[1]
Solubility Soluble in water and methanol.[1]

Experimental Protocol: Preparation of a 100 mM this compound Stock Solution

This protocol describes the preparation of a 100 mM aqueous stock solution of this compound monohydrate.

Materials and Equipment:
  • This compound monohydrate (MW: 180.02 g/mol )

  • Nuclease-free water

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • 100 mL volumetric flask

  • Magnetic stirrer and stir bar

  • Sterile 0.22 µm syringe filter

  • Sterile storage tubes or bottles

Procedure:
  • Calculate the required mass of this compound monohydrate:

    • To prepare 100 mL (0.1 L) of a 100 mM (0.1 M) solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

      • Mass (g) = 0.1 mol/L × 0.1 L × 180.02 g/mol = 1.8002 g

  • Weigh the this compound monohydrate:

    • Using an analytical balance, accurately weigh 1.8002 g of this compound monohydrate powder.

  • Dissolve the powder:

    • Transfer the weighed powder into a 100 mL volumetric flask.

    • Add approximately 80 mL of nuclease-free water to the flask.

    • Add a magnetic stir bar and place the flask on a magnetic stirrer.

    • Stir the solution until the powder is completely dissolved. The solution should be clear and colorless.

  • Bring the solution to the final volume:

    • Once the powder is fully dissolved, remove the flask from the magnetic stirrer and take out the stir bar.

    • Carefully add nuclease-free water to the flask until the bottom of the meniscus reaches the 100 mL calibration mark.

  • Sterilize and store the stock solution:

    • For cell culture applications, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

    • Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Label the aliquots clearly with the name of the compound, concentration, date of preparation, and your initials.

    • Store the aliquots at -20°C for long-term storage.

Experimental Workflow for Stock Solution Preparation

G cluster_start Preparation cluster_steps Protocol Steps cluster_end Storage start Start calc Calculate Mass of This compound start->calc weigh Weigh Powder calc->weigh dissolve Dissolve in Water weigh->dissolve volume Bring to Final Volume dissolve->volume filter Sterile Filter volume->filter aliquot Aliquot filter->aliquot store Store at -20°C aliquot->store

Caption: Workflow for the preparation of a sterile this compound stock solution.

Potential Mechanism of Action and Cellular Effects

The precise cellular mechanisms of this compound are not fully elucidated. However, studies on the related compound, oxalate, provide insights into its potential biological activities.

Inhibition of Gluconeogenesis

Oxalate has been shown to inhibit gluconeogenesis in isolated rat hepatocytes.[2] The proposed mechanism is the inhibition of the enzyme pyruvate carboxylase, which plays a crucial role in this metabolic pathway.[2] This inhibition was observed to be more pronounced in a bicarbonate-deficient medium, where pyruvate carboxylase activity is the rate-limiting step.[2]

Activation of p38 MAPK Signaling Pathway

Studies have demonstrated that oxalate can induce the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway in renal epithelial cells.[3][4][5] This activation appears to be a key event in oxalate-induced cellular responses. The proposed upstream signaling events leading to p38 MAPK activation include the generation of Reactive Oxygen Species (ROS) and the subsequent activation of kinases such as Akt and MAP Kinase Kinase 6 (MKK6).[3][4]

G cluster_stimulus Stimulus cluster_upstream Upstream Signaling cluster_mapk MAPK Cascade cluster_response Cellular Response oxalate Oxalate ros ROS Generation oxalate->ros akt Akt Activation ros->akt mkk6 MKK6 Activation akt->mkk6 p38 p38 MAPK Activation mkk6->p38 response Cellular Response (e.g., Tight Junction Disruption) p38->response

Caption: Proposed signaling pathway for oxalate-induced p38 MAPK activation.

Recommended Working Concentrations

The optimal working concentration of this compound should be determined experimentally for each specific cell type and assay. Based on studies using sodium oxalate, a starting concentration range of 100 µM to 1 mM is recommended for initial dose-response experiments in cell culture.[6] For example, one study on HK-2 cells used 1 mM sodium oxalate to investigate its effects.[6] Another study used 100 µg/ml of calcium oxalate monohydrate crystals, which corresponds to a different molar concentration but provides a reference point for the magnitude of concentration.[2]

Conclusion

This application note provides a comprehensive guide for the preparation and use of this compound stock solutions in a research setting. By following the detailed protocol and considering the information on its potential mechanism of action, researchers can effectively utilize this compound in their studies. It is recommended to always perform preliminary experiments to determine the optimal working concentration for any new experimental system.

References

Disodium mesoxalate solubility in DMSO, water, and other solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known solubility characteristics of disodium mesoxalate and detailed protocols for its use in experimental settings.

Solubility of this compound

This compound, often available as the monohydrate (Disodium 2,2-dihydroxymalonate), is an organic salt. Its solubility is a critical parameter for its application in various research and development contexts, including as a potential therapeutic agent or a biochemical reagent.

Qualitative Solubility Data
SolventSolubility DescriptionSource
WaterSoluble[1]
Dimethyl Sulfoxide (DMSO)Soluble, Slightly Soluble[2][3]
MethanolSoluble[1]

Note: The term "soluble" can be broad. It is strongly recommended that researchers experimentally determine the solubility in their specific solvent and conditions of use.

Experimental Protocol: Determination of this compound Solubility

This protocol outlines a standard method for determining the isothermal solubility of this compound in a given solvent.

Materials
  • This compound monohydrate (powder/crystals)

  • Solvent of interest (e.g., DMSO, Water, Methanol, Ethanol)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Micropipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other quantitative analytical method)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

    • Equilibrate the vials in a constant temperature shaker at the desired temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[4]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed micropipette to avoid precipitation due to temperature changes.

    • Immediately centrifuge the withdrawn sample to pellet any remaining suspended solid particles.

  • Quantification:

    • Accurately dilute the clear supernatant with the solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method (or another suitable quantitative technique) to determine the concentration of this compound.

    • Calculate the original concentration in the saturated solution to determine the solubility (e.g., in mg/mL or g/L).

Experimental Workflow for Solubility Determination

G cluster_prep 1. Preparation cluster_sampling 2. Sampling cluster_analysis 3. Analysis prep1 Add excess this compound to solvent prep2 Equilibrate at constant temperature (e.g., 24-48h) prep1->prep2 sampling1 Collect supernatant prep2->sampling1 sampling2 Centrifuge to remove solids sampling1->sampling2 analysis1 Dilute supernatant sampling2->analysis1 analysis2 Quantify using HPLC analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3

Caption: Workflow for determining the solubility of this compound.

Biological Context: Oxalate Metabolism

This compound is a salt of mesoxalic acid, which is closely related to oxalic acid and its metabolic pathways. Understanding these pathways can provide context for the biological effects of this compound.

Endogenous oxalate is primarily produced in the liver from the metabolism of glyoxylate and ascorbic acid (Vitamin C).[5] Several enzymes are involved in these pathways, and defects in these enzymes can lead to hyperoxaluria, a condition characterized by high levels of oxalate in the urine, which can lead to the formation of kidney stones.

In the context of plant and microbial biology, oxalic acid can act as a virulence factor for certain plant pathogens. For instance, it has been shown to activate the Jasmonic Acid/Ethylene (JA/ET) signaling pathway in plants, which is involved in the plant's defense response.[6] Oxalic acid also plays a role in biogeochemical processes such as the oxalate-carbonate pathway.[7]

Simplified Overview of Oxalate Biosynthesis

G cluster_precursors Precursors cluster_intermediate Key Intermediate cluster_product End Product Glycolate Glycolate Glyoxylate Glyoxylate Glycolate->Glyoxylate Ascorbic_Acid Ascorbic Acid (Vitamin C) Oxalate Oxalate Ascorbic_Acid->Oxalate Non-enzymatic Oxaloacetate Oxaloacetate Oxaloacetate->Oxalate Hydrolysis Glyoxylate->Oxalate Oxidation

Caption: Major metabolic pathways leading to the endogenous production of oxalate.

References

Application Notes and Protocols for Disodium Mesoxalate and its Derivatives as HIV-1 Reverse Transcriptase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge, necessitating the continuous development of novel antiretroviral agents. The HIV-1 reverse transcriptase (RT), a critical enzyme for the viral life cycle, is a well-established target for antiretroviral therapy. Disodium mesoxalate and its derivatives, particularly the 4-chlorophenylhydrazone of mesoxalic acid (CPHM), have emerged as a unique class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). Unlike conventional NNRTIs that bind to an allosteric pocket of the enzyme, these compounds exhibit a distinct mechanism of action by trapping the pre-translocational state of the RT-DNA complex.[1][2][3] This document provides detailed application notes, quantitative data, and experimental protocols for the evaluation of this compound derivatives as HIV-1 RT inhibitors.

Mechanism of Action

The primary mechanism of action for the 4-chlorophenylhydrazone of mesoxalic acid (CPHM) is the stabilization of the pre-translocational conformation of the HIV-1 RT-DNA complex.[1][2][3] Following the incorporation of a nucleotide, the reverse transcriptase must translocate along the nucleic acid template to allow for the next nucleotide to be added. CPHM binds to a site that interferes with this translocation process, effectively freezing the enzyme in its pre-translocation state.[1][2][3] This inhibition is suggested to be dependent on the presence of divalent metal ions, such as Mg2+, at the active site.[1][2] This unique mechanism of trapping a key intermediate in the polymerization process presents a novel strategy for HIV-1 inhibition.

G cluster_0 HIV-1 Reverse Transcription Cycle cluster_1 Inhibition by CPHM RT_DNA RT-DNA Complex dNTP dNTP Binding RT_DNA->dNTP Polymerization Nucleotide Incorporation (Polymerization) dNTP->Polymerization Pre_Translocation Pre-translocation Complex Polymerization->Pre_Translocation Translocation Translocation Pre_Translocation->Translocation Pre_Translocation_Inhibited Trapped Pre-translocation Complex Pre_Translocation->Pre_Translocation_Inhibited Stabilization Post_Translocation Post-translocation Complex Translocation->Post_Translocation Cycle Continues Post_Translocation->dNTP CPHM CPHM (this compound derivative) CPHM->Pre_Translocation_Inhibited Pre_Translocation_Inhibited->Translocation

Mechanism of CPHM Inhibition of HIV-1 RT

Quantitative Data

The inhibitory activity of the this compound derivative, CPHM, has been evaluated against the enzymatic functions of HIV-1 RT. Notably, CPHM demonstrates potent inhibition of the RNase H activity of HIV-1 RT. However, reports on its effect on the DNA polymerase activity are conflicting, with some studies indicating a lack of significant inhibition under certain assay conditions. Furthermore, in a multiple cycle infectivity assay, CPHM did not show antiviral activity or cytotoxicity at concentrations up to 50 µM.[4] This suggests that while CPHM is a valuable tool for studying the mechanism of reverse transcription, its development as an antiviral agent may require modifications to improve cellular permeability or other pharmacokinetic properties.

CompoundTargetAssay TypeIC50EC50CC50Selectivity Index (SI)Reference
CPHM HIV-1 RT RNase HEnzyme Inhibition2.2 µM---[5]
CPHM HIV-1 ReplicationCell-based> 50 µM> 50 µM> 50 µM-[4]

Experimental Protocols

The following are detailed protocols for the evaluation of this compound derivatives as HIV-1 RT inhibitors.

G start Start: Compound Screening enzymatic_assays Enzymatic Assays start->enzymatic_assays polymerase_assay Polymerase Inhibition Assay enzymatic_assays->polymerase_assay rnase_h_assay RNase H Inhibition Assay enzymatic_assays->rnase_h_assay data_analysis Data Analysis (IC50, EC50, CC50, SI) polymerase_assay->data_analysis rnase_h_assay->data_analysis cell_based_assays Cell-Based Assays antiviral_assay Antiviral Activity Assay cell_based_assays->antiviral_assay cytotoxicity_assay Cytotoxicity Assay cell_based_assays->cytotoxicity_assay antiviral_assay->data_analysis cytotoxicity_assay->data_analysis data_analysis->cell_based_assays end End: Lead Identification data_analysis->end Hit-to-Lead

Workflow for HIV-1 RT Inhibitor Screening
Protocol 1: HIV-1 RT Polymerase Activity Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available colorimetric HIV-1 RT assay kits and is suitable for high-throughput screening.[3][6][7][8]

1. Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Test compound (e.g., CPHM) dissolved in DMSO

  • Reaction Buffer (50 mM Tris-HCl pH 8.0, 50 mM KCl, 5 mM MgCl2, 0.1% Triton X-100)

  • Poly(A) template and Oligo(dT)15 primer

  • Biotin-dUTP and Digoxigenin-dUTP labeled nucleotides

  • Streptavidin-coated 96-well plates

  • Anti-Digoxigenin-Peroxidase (POD) antibody

  • ABTS substrate solution

  • Stop solution (e.g., 1% SDS)

  • Plate reader

2. Procedure:

  • Prepare serial dilutions of the test compound in reaction buffer. Include a no-inhibitor control and a no-enzyme control.

  • In a separate 96-well plate, add 20 µL of each compound dilution.

  • Prepare the reaction mixture containing the poly(A) template, oligo(dT)15 primer, and labeled nucleotides in reaction buffer.

  • Add 20 µL of the reaction mixture to each well containing the test compound.

  • Initiate the reaction by adding 10 µL of HIV-1 RT to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • Stop the reaction by adding 10 µL of stop solution.

  • Transfer 40 µL of the reaction mixture from each well to a streptavidin-coated 96-well plate.

  • Incubate for 1 hour at 37°C to allow the biotinylated DNA to bind.

  • Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

  • Add 100 µL of Anti-Digoxigenin-POD antibody diluted in wash buffer to each well and incubate for 1 hour at 37°C.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of ABTS substrate solution to each well and incubate at room temperature until color develops (15-30 minutes).

  • Read the absorbance at 405 nm using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Protocol 2: HIV-1 RT RNase H Activity Inhibition Assay (Fluorescence-based)

This protocol is based on a fluorescence resonance energy transfer (FRET) assay for RNase H activity.[9][10]

1. Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Test compound (e.g., CPHM) dissolved in DMSO

  • RNase H Assay Buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 5 mM MgCl2)

  • Fluorescently labeled RNA/DNA hybrid substrate (e.g., RNA strand labeled with a fluorophore and DNA strand with a quencher)

  • 96-well black plates

  • Fluorescence plate reader

2. Procedure:

  • Prepare serial dilutions of the test compound in RNase H assay buffer.

  • In a 96-well black plate, add 10 µL of each compound dilution.

  • Add 80 µL of the RNA/DNA hybrid substrate solution to each well.

  • Initiate the reaction by adding 10 µL of HIV-1 RT to each well.

  • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

  • Monitor the increase in fluorescence over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore.

  • The initial reaction velocity is determined from the linear phase of the fluorescence curve.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Protocol 3: Antiviral Activity Assay in Cell Culture

This protocol describes a general method for assessing the antiviral activity of a compound against HIV-1 in a cell-based assay.

1. Materials:

  • TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4, with an integrated luciferase reporter gene under the control of the HIV-1 LTR)

  • HIV-1 laboratory-adapted strain (e.g., NL4-3)

  • Test compound (e.g., CPHM)

  • Complete growth medium (DMEM with 10% FBS, penicillin/streptomycin)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent

  • Luminometer

2. Procedure:

  • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Prepare serial dilutions of the test compound in complete growth medium.

  • Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a no-compound control.

  • Add 100 µL of HIV-1 virus stock (at a pre-determined dilution that gives a strong luciferase signal) to each well.

  • Incubate the plate for 48 hours at 37°C in a CO2 incubator.

  • After incubation, remove the medium and add 100 µL of luciferase assay reagent to each well.

  • Read the luminescence using a luminometer.

  • Calculate the percent inhibition of viral replication for each compound concentration and determine the EC50 value.

Protocol 4: Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxicity of a compound.

1. Materials:

  • Cell line used in the antiviral assay (e.g., TZM-bl cells)

  • Test compound (e.g., CPHM)

  • Complete growth medium

  • 96-well tissue culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

2. Procedure:

  • Seed cells in a 96-well plate as in the antiviral assay and incubate overnight.

  • Prepare serial dilutions of the test compound in complete growth medium.

  • Remove the medium from the cells and add 200 µL of the compound dilutions to the respective wells. Include a no-compound control (cells with medium only).

  • Incubate the plate for the same duration as the antiviral assay (e.g., 48 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percent cell viability for each compound concentration and determine the CC50 value.

Discussion and Future Directions

Derivatives of this compound, such as CPHM, represent an intriguing class of HIV-1 RT inhibitors due to their unique mechanism of action. The ability to trap the pre-translocation complex offers a novel approach to disrupting the viral replication cycle. The potent inhibition of the RNase H activity by CPHM further highlights the potential of targeting this enzymatic function.

However, the reported lack of significant inhibition of the polymerase activity in some studies and the absence of antiviral activity in cell culture for CPHM present important considerations. The discrepancy in polymerase inhibition could be due to differences in assay conditions, such as the template/primer used or the presence of co-factors. The lack of cellular antiviral activity may be attributed to poor cell membrane permeability, efflux by cellular transporters, or metabolic instability.

Future research in this area should focus on:

  • Structure-activity relationship (SAR) studies to optimize the potency and selectivity of this compound derivatives.

  • Modification of the chemical structure to improve cellular uptake and metabolic stability.

  • Further elucidation of the precise binding site and interactions of these compounds with the RT-DNA complex through structural biology studies.

  • Evaluation of optimized derivatives in a broader range of cell-based assays, including those using primary human cells and different HIV-1 strains.

By addressing these points, it may be possible to harness the unique mechanism of this compound derivatives to develop a new generation of effective antiretroviral drugs.

References

Protocol for Disodium Mesoxalate in Cell-Based Assays: A General Framework

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium mesoxalate, the salt of mesoxalic acid (also known as ketomalonic acid), is a compound of interest in various biological studies. While specific, detailed protocols for the use of this compound in cell-based assays are not widely published, this document provides a general framework and adaptable protocols for evaluating its effects on cultured cells. The methodologies outlined below are based on standard cell-based assay techniques and can be tailored to specific research questions and cell types.

Note: The protocols provided herein are intended as a starting point. Researchers must optimize experimental conditions, including cell density, compound concentration, and incubation times, for their specific cell lines and experimental goals.

Data Presentation

Quantitative data from cell-based assays evaluating this compound should be meticulously recorded and organized. A tabular format is recommended for clarity and ease of comparison.

Table 1: Example of Data Organization for Cell Viability Assay

Cell LineThis compound Concentration (µM)Incubation Time (hours)% Cell Viability (Mean ± SD)IC50 (µM)
Cell Line A 0 (Vehicle Control)24100 ± 4.5
12495 ± 5.2
102478 ± 6.1
502445 ± 3.9Calculated Value
1002422 ± 2.8
Cell Line B 0 (Vehicle Control)48100 ± 3.8
14898 ± 4.1
104885 ± 5.5
504855 ± 4.7Calculated Value
1004830 ± 3.2

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a common method to assess cell metabolic activity as an indicator of cell viability. The reduction of tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan by mitochondrial dehydrogenases of viable cells is quantified spectrophotometrically.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Further dilute the stock solution in complete culture medium to achieve the desired final concentrations.

  • Remove the old medium from the wells and add 100 µL of medium containing various concentrations of this compound or vehicle control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Apoptosis Assay (Caspase-3/7 Activity Assay)

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • White-walled 96-well plates

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-4 of the Cell Viability Assay protocol, using a white-walled 96-well plate suitable for luminescence measurements.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Gently mix the contents of the wells by shaking the plate for 30 seconds. Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The luminescence signal is proportional to the amount of caspase-3/7 activity. Normalize the results to the vehicle control.

Visualization of Experimental Workflow and Potential Signaling Pathway

To aid in the conceptualization of the experimental process and potential cellular effects of this compound, the following diagrams are provided.

G cluster_workflow Experimental Workflow: Cell Viability Assay start Seed Cells in 96-well Plate treatment Treat with this compound start->treatment incubation Incubate (24-72h) treatment->incubation mtt Add MTT Reagent incubation->mtt incubation2 Incubate (2-4h) mtt->incubation2 solubilize Solubilize Formazan (DMSO) incubation2->solubilize read Measure Absorbance (570nm) solubilize->read

Caption: Workflow for assessing cell viability upon treatment with this compound using the MTT assay.

G cluster_pathway Hypothesized Apoptotic Signaling Pathway compound This compound cell_stress Cellular Stress compound->cell_stress bax_bak Bax/Bak Activation cell_stress->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 binds casp9 Caspase-9 Activation apaf1->casp9 casp37 Caspase-3/7 Activation casp9->casp37 apoptosis Apoptosis casp37->apoptosis

Caption: A potential intrinsic apoptosis pathway that could be investigated in response to this compound.

Application Note: Determination of Disodium Mesoxalate using a Pre-Column Derivatization HPLC-UV Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Disodium mesoxalate in various sample matrices. Due to the lack of a strong chromophore in the native molecule, a pre-column derivatization step is employed to enable highly sensitive UV detection. The method is based on the reaction of this compound with a derivatizing agent to form a highly UV-absorbent product, which is then separated and quantified by reverse-phase high-performance liquid chromatography (RP-HPLC). This document provides a comprehensive protocol, including sample preparation, derivatization, chromatographic conditions, and method performance characteristics.

Introduction

This compound, the salt of mesoxalic acid, is a dicarboxylic acid of interest in various fields of research and development. In aqueous solutions, mesoxalic acid readily exists in its hydrated form, dihydroxymalonic acid[1]. Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and formulation development. However, its analysis by HPLC with UV detection is challenging due to the absence of a significant UV-absorbing moiety.

To overcome this limitation, a pre-column derivatization strategy is an effective approach. This involves a chemical reaction to attach a chromophoric tag to the analyte prior to chromatographic analysis, thereby enhancing its detectability[2][3]. This application note describes a method utilizing a suitable derivatizing agent for the analysis of this compound, providing a detailed protocol for its implementation.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (≥98.0% purity)

  • Derivatizing agent (e.g., 2,4'-Dibromoacetophenone or similar UV-absorbing reagent)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (or other suitable acid for pH adjustment)

  • Triethylamine (or other suitable base/catalyst)

  • Sample diluent (e.g., Water:Acetonitrile, 50:50 v/v)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

  • Heating block or water bath

  • Vortex mixer

  • Syringe filters (0.45 µm)

Chromatographic Conditions
ParameterCondition
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Time (min)
0
15
20
21
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Dependent on the derivatizing agent (e.g., ~260 nm for phenacyl derivatives)
Injection Volume 10 µL
Standard and Sample Preparation

Standard Solution Preparation:

  • Accurately weigh a suitable amount of this compound reference standard and dissolve it in the sample diluent to prepare a stock solution of 1 mg/mL.

  • Perform serial dilutions of the stock solution with the sample diluent to prepare a series of calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation:

  • Accurately weigh or measure the sample containing this compound.

  • Dissolve or extract the sample with a known volume of sample diluent.

  • Filter the sample solution through a 0.45 µm syringe filter prior to derivatization.

Pre-Column Derivatization Procedure
  • To 100 µL of each standard or sample solution in a clean vial, add 100 µL of the derivatizing agent solution (e.g., 10 mg/mL in acetonitrile).

  • Add 20 µL of a catalyst solution (e.g., triethylamine, 10 mg/mL in acetonitrile).

  • Vortex the mixture for 30 seconds.

  • Heat the vial at a specified temperature (e.g., 60 °C) for a defined period (e.g., 30 minutes) to allow the derivatization reaction to complete.

  • Cool the reaction mixture to room temperature.

  • Inject 10 µL of the derivatized solution into the HPLC system.

Method Validation (Expected Performance)

While this method requires full validation for the specific analysis of this compound, the following table summarizes the expected performance characteristics based on similar methods for dicarboxylic acids[4][5].

ParameterExpected Performance
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL

Diagrams

experimental_workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Solutions deriv Add Derivatizing Agent & Catalyst prep_std->deriv prep_sample Prepare Sample Solutions prep_sample->deriv heat Heat to Complete Reaction deriv->heat inject Inject into HPLC heat->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect quantify Quantification detect->quantify logical_relationship cluster_problem Analytical Challenge cluster_solution Solution cluster_mechanism Mechanism cluster_outcome Outcome problem This compound (No UV Chromophore) solution Pre-Column Derivatization problem->solution mechanism Attachment of a UV-Absorbing Moiety solution->mechanism outcome Sensitive Detection by HPLC-UV mechanism->outcome

References

Application Notes and Protocols for the Development of Enzymatic Assays Utilizing Disodium Mesoxalate as a Substrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium mesoxalate, the salt of mesoxalic acid (ketomalonic acid), is a dicarbonyl compound with potential as a substrate for various enzymatic reactions. Its central carbonyl group flanked by two carboxylates presents a unique chemical structure for exploring novel enzyme activities, particularly in the context of metabolic pathways and drug discovery. To date, specific enzymes that utilize this compound as a primary substrate are not well-characterized in the literature. However, based on the known metabolism of structurally similar compounds like oxalate, we can propose and outline methodologies for the development of enzymatic assays for hypothetical enzymes that may act on this substrate.

This document provides a theoretical framework and detailed protocols for the development of enzymatic assays using this compound. It is intended to serve as a guide for researchers interested in identifying and characterizing novel enzymes, such as decarboxylases or oxidoreductases, that may metabolize this compound. The protocols and data presented are illustrative and should be adapted based on empirical findings.

Hypothetical Enzymatic Reactions

Given the structure of mesoxalate, two plausible enzymatic reactions could be targeted for assay development:

  • Enzymatic Decarboxylation: A hypothetical "Mesoxalate Decarboxylase" could catalyze the removal of one or both carboxyl groups. The single decarboxylation of mesoxalate would yield pyruvate.

  • Enzymatic Reduction: A hypothetical "Mesoxalate Reductase" could catalyze the reduction of the central carbonyl group to a hydroxyl group, yielding tartronate. This reaction would likely require a reducing equivalent such as NADH or NADPH.

These hypothetical reactions form the basis for the subsequent assay protocols.

Data Presentation: Hypothetical Enzyme Kinetics

Effective assay development requires the characterization of the enzyme's kinetic parameters. The following tables present hypothetical data for a putative "Mesoxalate Decarboxylase" and "Mesoxalate Reductase" to illustrate how such data should be structured for clear comparison and analysis.

Table 1: Hypothetical Kinetic Parameters for Mesoxalate Decarboxylase

ParameterValueConditions
Km for this compound1.2 mMpH 6.5, 37°C
Vmax25 µmol/min/mgpH 6.5, 37°C
Optimal pH6.0 - 7.037°C
Optimal Temperature35 - 45°CpH 6.5
Specific Activity15 U/mg2 mM this compound, pH 6.5, 37°C

Table 2: Hypothetical Kinetic Parameters for Mesoxalate Reductase

ParameterValueConditions
Km for this compound0.8 mMpH 7.4, 30°C
Km for NADH0.1 mMpH 7.4, 30°C
Vmax40 µmol/min/mgpH 7.4, 30°C
Optimal pH7.2 - 7.830°C
Optimal Temperature25 - 35°CpH 7.4
Specific Activity28 U/mg1 mM this compound, 0.2 mM NADH, pH 7.4, 30°C

Experimental Protocols

The following are detailed, step-by-step protocols for the two hypothetical enzymatic assays.

Protocol 1: Assay for a Hypothetical Mesoxalate Decarboxylase

Principle:

This assay is based on the enzymatic decarboxylation of mesoxalate to pyruvate. The pyruvate produced is then quantified by a coupled reaction with lactate dehydrogenase (LDH), which catalyzes the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is directly proportional to the amount of pyruvate formed and thus to the activity of the mesoxalate decarboxylase.

Materials and Reagents:

  • This compound (Substrate)

  • Putative Mesoxalate Decarboxylase (Enzyme Sample)

  • HEPES Buffer (50 mM, pH 6.5)

  • Magnesium Chloride (MgCl2, 10 mM)

  • Thiamine Pyrophosphate (TPP, 1 mM)

  • NADH (0.2 mM)

  • Lactate Dehydrogenase (LDH, 10 units/mL)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare the Assay Master Mix: For each reaction, prepare a master mix containing:

    • 40 µL HEPES Buffer (50 mM, pH 6.5)

    • 10 µL MgCl2 (10 mM)

    • 10 µL TPP (1 mM)

    • 10 µL NADH (0.2 mM)

    • 5 µL Lactate Dehydrogenase (10 units/mL)

  • Pipette into Microplate: Add 75 µL of the Assay Master Mix to each well of a 96-well microplate.

  • Add Enzyme: Add 10 µL of the enzyme sample (appropriately diluted) to each well. Include a blank control with 10 µL of buffer instead of the enzyme.

  • Equilibrate: Incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.

  • Initiate Reaction: Add 15 µL of this compound solution (e.g., 2 mM stock to give a final concentration of 0.3 mM) to each well to start the reaction.

  • Monitor Absorbance: Immediately place the microplate in the spectrophotometer and measure the absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of NADH oxidation (ΔA340/min) from the linear portion of the curve.

    • Use the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1) to convert the rate of absorbance change to the rate of pyruvate formation (µmol/min).

    • Calculate the specific activity of the enzyme in U/mg.

Protocol 2: Assay for a Hypothetical Mesoxalate Reductase

Principle:

This assay measures the activity of a putative mesoxalate reductase by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADH to NAD+ as mesoxalate is reduced to tartronate. The rate of NADH oxidation is directly proportional to the enzyme's activity.

Materials and Reagents:

  • This compound (Substrate)

  • Putative Mesoxalate Reductase (Enzyme Sample)

  • Tris-HCl Buffer (100 mM, pH 7.4)

  • NADH (0.2 mM)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare the Assay Buffer: Prepare a working solution of 100 mM Tris-HCl, pH 7.4.

  • Prepare Reagent Solutions: Prepare stock solutions of this compound and NADH in the assay buffer.

  • Set up the Reaction Mixture: In each well of a 96-well microplate, add the following in order:

    • 50 µL Tris-HCl Buffer (100 mM, pH 7.4)

    • 20 µL NADH solution (to a final concentration of 0.2 mM)

    • 10 µL of the enzyme sample (appropriately diluted). Include a blank control with 10 µL of buffer instead of the enzyme.

  • Equilibrate: Incubate the plate at 30°C for 5 minutes.

  • Initiate Reaction: Add 20 µL of this compound solution (to a final concentration of, for example, 1 mM) to each well.

  • Monitor Absorbance: Immediately start monitoring the decrease in absorbance at 340 nm at 30°C for 10 minutes.

  • Data Analysis:

    • Determine the rate of decrease in absorbance (ΔA340/min) from the linear portion of the reaction curve.

    • Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M-1cm-1).

Visualizations

The following diagrams illustrate the hypothetical signaling pathway and the general experimental workflow for the enzymatic assays described.

Signaling_Pathway cluster_decarboxylase Hypothetical Mesoxalate Decarboxylase Pathway cluster_reductase Hypothetical Mesoxalate Reductase Pathway Mesoxalate This compound Enzyme1 Mesoxalate Decarboxylase Mesoxalate->Enzyme1 Substrate Pyruvate Pyruvate CO2 CO2 Enzyme1->Pyruvate Product Enzyme1->CO2 By-product Mesoxalate2 This compound Enzyme2 Mesoxalate Reductase Mesoxalate2->Enzyme2 Substrate Tartronate Tartronate NADH NADH NADH->Enzyme2 Co-substrate NAD NAD+ Enzyme2->Tartronate Product Enzyme2->NAD Oxidized Co-substrate

Caption: Hypothetical metabolic pathways for this compound.

Experimental_Workflow start Start prep Prepare Assay Master Mix start->prep pipette Pipette Master Mix into Microplate prep->pipette add_enzyme Add Enzyme Sample and Controls pipette->add_enzyme equilibrate Equilibrate at Optimal Temperature add_enzyme->equilibrate initiate Initiate Reaction with This compound equilibrate->initiate monitor Monitor Absorbance Change (e.g., at 340 nm) initiate->monitor analyze Calculate Reaction Rate and Specific Activity monitor->analyze end End analyze->end

Caption: General experimental workflow for a microplate-based enzymatic assay.

Application Notes and Protocols for Safe Handling and Storage of Disodium Mesoxalate Powder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling and storage of Disodium mesoxalate powder in a laboratory setting. Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the product.

Product Information and Physical Properties

This compound, also known as Dihydroxymalonic acid disodium salt or Ketomalonic acid disodium salt, is a chemical compound used in various research and development applications. It is typically supplied as a white to off-white crystalline powder.[1]

PropertyValueSource
Appearance White to off-white crystalline powder[1]
Solubility Soluble in water[1]
Molecular Formula C₃H₂Na₂O₆[1][2]
Molecular Weight 180.02 g/mol [1][2][3]

Hazard Identification and Safety Precautions

While a specific, comprehensive Safety Data Sheet (SDS) for this compound was not found, general safety precautions for handling chemical powders should be strictly followed. Based on data for similar oxalate compounds, this compound may be harmful if swallowed or in contact with skin and may cause irritation to the eyes, skin, and respiratory tract.[4]

General Precautions:

  • Avoid contact with eyes, skin, and clothing.[2][5]

  • Do not breathe dust.[2][5]

  • Wash hands thoroughly after handling.[5]

  • Use only in a well-ventilated area or under a chemical fume hood.[2][5]

  • Keep containers tightly closed when not in use.[2][6]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn at all times when handling this compound powder:

PPESpecification
Eye Protection Safety glasses with side-shields or goggles.[2][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[2]
Body Protection Laboratory coat.[5]
Respiratory Protection For operations that may generate dust, a NIOSH-approved N95 dust mask or a higher level of respiratory protection should be used.[7] Work should preferably be conducted in a chemical fume hood.[5]

Handling Procedures

Experimental Workflow for Weighing and Preparing Solutions:

G Diagram 1: Workflow for Handling this compound Powder cluster_prep Preparation cluster_handling Powder Handling cluster_solution Solution Preparation cluster_cleanup Cleanup and Storage A Don appropriate PPE (Gloves, Lab Coat, Safety Glasses) B Prepare clean and dry workspace (preferably in a fume hood) A->B C Retrieve this compound from -20°C storage D Allow container to equilibrate to room temperature C->D E Carefully open container in a fume hood D->E F Weigh the desired amount of powder using a clean, dry spatula and weigh boat E->F G Transfer powder to a suitable vessel F->G H Add solvent (e.g., water) and mix to dissolve G->H I Securely cap the stock powder container H->I K Clean all equipment and the workspace H->K J Return stock powder to -20°C storage I->J L Dispose of waste according to institutional guidelines K->L G Diagram 2: Hazard and Incompatibility Relationships cluster_compound This compound cluster_hazards Potential Hazards cluster_incompatible Incompatible Materials A This compound (Powder) B Skin Irritation A->B contact C Eye Irritation A->C contact D Respiratory Tract Irritation (if inhaled as dust) A->D inhalation E Harmful if Swallowed A->E ingestion F Strong Oxidizing Agents A->F avoid contact with

References

Application Notes and Protocols: The Use of Disodium Mesoxalate in Studying Dicarboxylic Acid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium mesoxalate, the sodium salt of mesoxalic acid (ketomalonic acid), is a small dicarboxylic acid that can serve as a valuable tool in the study of dicarboxylic acid metabolism. While its role as a modulator of major metabolic pathways like the tricarboxylic acid (TCA) cycle is not extensively documented in publicly available literature, its interaction with specific enzymes involved in oxalate metabolism has been characterized. These application notes provide detailed information and protocols for the use of this compound in studying enzymatic reactions central to dicarboxylic acid metabolism, with a focus on its role as a substrate for oxalate oxidase.

Application: Characterizing Oxalate Oxidase Activity

This compound has been identified as a substrate for oxalate oxidase (OxOx), an enzyme that catalyzes the manganese-dependent oxidation of oxalate. This finding allows researchers to use this compound as an alternative substrate to probe the active site and catalytic mechanism of this enzyme.

Principle

Oxalate oxidase catalyzes the oxidation of its substrate, leading to the consumption of oxygen. The reaction with mesoxalate as a substrate also consumes oxygen. The kinetics of this reaction can be monitored and compared to the kinetics with the native substrate, oxalate, to understand the enzyme's substrate specificity and catalytic efficiency.

Data Presentation

The kinetic parameters of oxalate oxidase with this compound as a substrate can be determined and compared to those with oxalate.

SubstrateKm (mM)kcat (s-1)
OxalateValueValue
This compound Comparable to oxalate Comparable to oxalate

Note: Specific quantitative values for Km and kcat for this compound with oxalate oxidase were not available in the provided search results. However, it is stated that the kinetic parameters are comparable to those of oxalate. Researchers should determine these values experimentally.

Experimental Protocols

Protocol 1: Determination of Oxalate Oxidase Activity using this compound

This protocol describes a method to determine the kinetic parameters of oxalate oxidase using this compound as a substrate. The assay is based on monitoring oxygen consumption during the enzymatic reaction.

Materials:

  • Purified oxalate oxidase (e.g., from Ceriporiopsis subvermispora)

  • This compound

  • Potassium oxalate (for comparison)

  • Assay buffer (e.g., 0.2 M potassium acetate buffer, pH 4.0)

  • Oxygen electrode or other oxygen sensing system

  • Temperature-controlled reaction vessel

Procedure:

  • Enzyme Preparation: Prepare a stock solution of purified oxalate oxidase of known concentration in a suitable buffer.

  • Substrate Preparation: Prepare a range of concentrations of this compound in the assay buffer. A similar concentration range for potassium oxalate should be prepared for comparative studies.

  • Assay Setup:

    • Equilibrate the reaction vessel containing the assay buffer to the desired temperature (e.g., 25 °C).

    • Calibrate the oxygen electrode according to the manufacturer's instructions.

  • Enzyme Assay:

    • Add a known amount of oxalate oxidase to the reaction vessel containing the assay buffer and allow the system to stabilize.

    • Initiate the reaction by adding a specific volume of the this compound stock solution to achieve the desired final concentration.

    • Monitor the decrease in oxygen concentration over time.

    • Record the initial rate of oxygen consumption.

  • Data Analysis:

    • Repeat the assay for each concentration of this compound.

    • Plot the initial reaction rates against the substrate concentrations.

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

    • Calculate the kcat value from Vmax and the enzyme concentration.

  • Comparative Analysis: Perform the same experiment using potassium oxalate as the substrate to compare the kinetic parameters.

Visualization of Concepts

Logical Relationship: this compound as a Tool

logical_relationship cluster_reagents Reagents cluster_process Experimental Process cluster_outcome Outcome Disodium_Mesoxalate This compound Enzyme_Assay Enzyme Assay (Oxygen Consumption) Disodium_Mesoxalate->Enzyme_Assay Substrate Oxalate_Oxidase Oxalate Oxidase Oxalate_Oxidase->Enzyme_Assay Enzyme Kinetic_Parameters Determination of Kinetic Parameters (Km, kcat) Enzyme_Assay->Kinetic_Parameters Metabolic_Insight Insight into Dicarboxylic Acid Metabolism Kinetic_Parameters->Metabolic_Insight

Caption: Use of this compound in enzymatic studies.

Experimental Workflow: Kinetic Analysis of Oxalate Oxidase

experimental_workflow start Start prep_enzyme Prepare Oxalate Oxidase Solution start->prep_enzyme prep_substrate Prepare Serial Dilutions of This compound start->prep_substrate setup_assay Set up Oxygen Electrode System prep_enzyme->setup_assay prep_substrate->setup_assay run_assay Perform Enzymatic Assay (Measure O2 Consumption) setup_assay->run_assay record_data Record Initial Reaction Rates run_assay->record_data analyze Analyze Data (Michaelis-Menten Plot) record_data->analyze determine_kinetics Determine Km and kcat analyze->determine_kinetics end End determine_kinetics->end

Caption: Workflow for kinetic analysis of oxalate oxidase.

Potential Application (Hypothetical): Investigating Dehydrogenase Inhibition

While direct evidence is currently limited in the scientific literature, the structural similarity of mesoxalate to other dicarboxylic acids that are known to inhibit dehydrogenases suggests a potential application in this area. For example, oxalate is a known inhibitor of lactate dehydrogenase.[1] Researchers could investigate whether this compound acts as an inhibitor of key dehydrogenases in dicarboxylic acid metabolism, such as malate dehydrogenase and isocitrate dehydrogenase.

Proposed Experimental Approach

A standard spectrophotometric enzyme inhibition assay could be employed. The activity of the dehydrogenase would be measured in the presence and absence of varying concentrations of this compound by monitoring the change in absorbance of NADH or NADPH.

Signaling Pathway: TCA Cycle and Potential Inhibition Points

tca_cycle_inhibition Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate Isocitrate_Dehydrogenase Isocitrate Dehydrogenase Isocitrate->Isocitrate_Dehydrogenase alpha_KG α-Ketoglutarate Succinyl_CoA Succinyl-CoA alpha_KG->Succinyl_CoA Succinate Succinate Succinyl_CoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Malate_Dehydrogenase Malate Dehydrogenase Malate->Malate_Dehydrogenase Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Isocitrate_Dehydrogenase->alpha_KG Malate_Dehydrogenase->Oxaloacetate Disodium_Mesoxalate_IDH Disodium Mesoxalate? Disodium_Mesoxalate_IDH->Isocitrate_Dehydrogenase Disodium_Mesoxalate_MDH Disodium Mesoxalate? Disodium_Mesoxalate_MDH->Malate_Dehydrogenase

Caption: Potential inhibition points of this compound in the TCA cycle.

Conclusion

This compound is a useful tool for studying specific aspects of dicarboxylic acid metabolism, particularly in the context of oxalate oxidase activity. The provided protocols offer a starting point for researchers to characterize this interaction. Further investigation is warranted to explore its potential inhibitory effects on other key enzymes of central metabolism, which could expand its application in metabolic research and drug development.

References

In Vitro Applications of High-Purity Disodium Mesoxalate Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Researcher: Direct experimental data on the in vitro applications of high-purity Disodium Mesoxalate is limited in current scientific literature. However, based on its chemical structure as a salt of a dicarboxylic acid, its applications can be inferred from structurally and functionally related compounds, notably Sodium Oxamate and Sodium Dichloroacetate (DCA) . These compounds are well-characterized inhibitors of key metabolic enzymes, Lactate Dehydrogenase (LDH) and Pyruvate Dehydrogenase Kinase (PDK), respectively. This document provides detailed application notes and protocols based on the established in vitro uses of these analogs, which are anticipated to be relevant for the study of this compound.

Application Notes

High-purity this compound, by analogy to its related compounds, is a valuable tool for in vitro research in oncology, metabolism, and drug development. Its potential applications stem from its predicted role as a modulator of cellular metabolism, particularly glycolysis and mitochondrial respiration.

1. Inhibition of Cancer Cell Proliferation:

This compound analogs have demonstrated significant anti-proliferative effects in various cancer cell lines. By inhibiting key enzymes in metabolic pathways that are often upregulated in cancer (the Warburg effect), these compounds can induce cell cycle arrest and apoptosis.[1][2][3][4] For instance, Sodium Oxamate, an LDH inhibitor, has been shown to inhibit the viability of non-small cell lung cancer and nasopharyngeal carcinoma cells.[3][4] Similarly, DCA, a PDK inhibitor, triggers apoptosis in human lung, breast, and brain cancer cells.[5]

2. Modulation of Cellular Metabolism:

The primary proposed mechanism of action for this compound analogs is the alteration of cellular energy metabolism.

  • LDH Inhibition (inferred from Sodium Oxamate): Inhibition of Lactate Dehydrogenase (LDH) blocks the conversion of pyruvate to lactate, a crucial step in anaerobic glycolysis.[6] This leads to a decrease in the extracellular acidification rate and can force cancer cells to rely on mitochondrial oxidative phosphorylation, a less favorable pathway for rapid proliferation in many tumor types.

  • PDK Inhibition (inferred from Dichloroacetate): Inhibition of Pyruvate Dehydrogenase Kinase (PDK) prevents the phosphorylation and inactivation of the Pyruvate Dehydrogenase Complex (PDC).[2][5][7] This promotes the conversion of pyruvate to acetyl-CoA, shunting glucose metabolism from glycolysis towards the Krebs cycle and oxidative phosphorylation in the mitochondria.[2][8]

3. Investigation of Signaling Pathways:

The metabolic shifts induced by these compounds can have downstream effects on critical cellular signaling pathways. For example, the inhibition of LDH by oxamate has been linked to the involvement of the Akt-mTOR signaling pathway in gastric cancer cells. The modulation of cellular energy status, reflected by ATP levels, can influence the activity of AMP-activated protein kinase (AMPK), a master regulator of metabolism that can impact mTOR signaling.

4. Drug Development and Screening:

High-purity this compound analogs can be used as lead compounds or research tools in drug discovery programs targeting cancer metabolism. They can be employed in high-throughput screening assays to identify more potent and specific inhibitors of LDH or PDK. Furthermore, their synergistic effects with other anti-cancer agents can be explored to develop novel combination therapies.[9]

Quantitative Data Summary

The following tables summarize the quantitative data for the this compound analogs, Sodium Oxamate and Dichloroacetate (DCA).

Table 1: IC50 Values for Sodium Oxamate in Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (mM)
H460Non-Small Cell Lung CancerNot Specified0.6
A549Non-Small Cell Lung CancerNot Specified4.4
A549Non-Small Cell Lung Cancer2458.53 ± 4.74[3]
H1975Non-Small Cell Lung Cancer2432.13 ± 2.50[3]
H1395Non-Small Cell Lung Cancer2419.67 ± 1.53[3]
HBENormal Lung Epithelial2496.73 ± 7.60[3]
CNE-1Nasopharyngeal Carcinoma2474.6[4]
CNE-1Nasopharyngeal Carcinoma4832.4[4]
CNE-1Nasopharyngeal Carcinoma7217.8[4]
CNE-2Nasopharyngeal Carcinoma2462.3[4]
CNE-2Nasopharyngeal Carcinoma4844.5[4]
CNE-2Nasopharyngeal Carcinoma7231.6[4]

Table 2: IC50 Values for Dichloroacetate (DCA)

Target/Cell LineCancer TypeIC50
PDK2Enzyme Assay183 µM[5][7]
PDK4Enzyme Assay80 µM[5][7]
MeWoMelanoma13.3 mM[9]
SK-MEL-2Melanoma27.0 mM[9]

Experimental Protocols

Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)

This protocol is used to assess the effect of this compound analogs on the viability and proliferation of cultured cells.[10][11][12][13]

Materials:

  • 96-well tissue culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound analog (e.g., Sodium Oxamate, DCA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analog in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium without the compound).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down or by using an orbital shaker.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Lactate Dehydrogenase (LDH) Activity Assay

This assay measures the activity of LDH in cell lysates or purified enzyme preparations, and can be used to assess the inhibitory potential of this compound analogs.[14][15][16]

Materials:

  • 96-well plate

  • Cell lysate or purified LDH enzyme

  • This compound analog

  • Assay buffer (e.g., 200 mM Tris-HCl, pH 8.0)

  • Lactic acid solution

  • NAD+ solution

  • INT (2-p-iodophenyl-3-p-nitrophenyl-5-phenyl tetrazolium chloride) solution

  • PMS (N-methylphenazonium methyl sulfate) solution

  • Stop solution (e.g., 1 M acetic acid)

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, lactic acid, NAD+, INT, and PMS.

  • Sample and Inhibitor Preparation: In a 96-well plate, add your cell lysate or purified LDH. To test for inhibition, pre-incubate the enzyme with various concentrations of the this compound analog for a specified time.

  • Initiate Reaction: Add the reaction mixture to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light. During this time, LDH will convert lactate to pyruvate, reducing NAD+ to NADH. The NADH will then reduce INT to a red formazan product.[15]

  • Stop Reaction: Add the stop solution to each well to terminate the reaction.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the LDH activity. Calculate the percentage of inhibition for each concentration of the this compound analog compared to the untreated control.

Protocol 3: Pyruvate Dehydrogenase Kinase (PDK) Activity Assay

This is a coupled enzyme assay to measure PDK activity by quantifying the remaining activity of its substrate, the Pyruvate Dehydrogenase Complex (PDC).[17][18]

Materials:

  • Purified PDC

  • Recombinant human PDK isoforms (e.g., PDK1, PDK2, PDK3, PDK4)

  • This compound analog (e.g., DCA)

  • ATP

  • Kinase reaction buffer

  • PDC assay buffer

  • Thiamine pyrophosphate (TPP)

  • NAD+

  • Coenzyme A

  • Pyruvate

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • PDK Reaction: In a microcentrifuge tube, incubate PDC with a specific PDK isoform in the presence of ATP and the kinase reaction buffer. To test for inhibition, include various concentrations of the this compound analog in this step.

  • Stop PDK Reaction: After a set incubation time (e.g., 30 minutes), stop the PDK reaction by adding a buffer that chelates Mg2+ (e.g., containing EDTA).

  • PDC Activity Measurement: Transfer an aliquot of the PDK reaction mixture to a cuvette containing the PDC assay buffer, TPP, NAD+, Coenzyme A, and pyruvate.

  • Absorbance Measurement: Immediately measure the rate of NADH formation by monitoring the increase in absorbance at 340 nm. The rate of this reaction is proportional to the remaining PDC activity.

  • Data Analysis: A decrease in PDC activity compared to a control without PDK indicates PDK activity. An increase in PDC activity in the presence of the this compound analog indicates inhibition of PDK. Calculate the percentage of PDK inhibition.

Protocol 4: Western Blot Analysis of the Akt-mTOR Signaling Pathway

This protocol is used to detect changes in the phosphorylation status and total protein levels of key components of the Akt-mTOR pathway following treatment with a this compound analog.[19][20][21][22][23]

Materials:

  • Cultured cells treated with the this compound analog

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the treated and control cells with RIPA buffer. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[19]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle shaking.

  • Washing: Wash the membrane three times with TBST (Tris-buffered saline with Tween 20) for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the levels of phosphorylated proteins to their respective total protein levels and normalize to the loading control (e.g., β-actin).

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Glycolysis Glycolysis mTORC1->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate PDC PDC Pyruvate->PDC LDH LDH LDH->Pyruvate catalyzes Disodium_Mesoxalate_Analog_Oxamate This compound Analog (e.g., Sodium Oxamate) Disodium_Mesoxalate_Analog_Oxamate->LDH inhibits Acetyl_CoA Acetyl-CoA PDC->Acetyl_CoA PDK PDK PDK->PDC inhibits Krebs_Cycle Krebs Cycle & Oxidative Phosphorylation Acetyl_CoA->Krebs_Cycle Disodium_Mesoxalate_Analog_DCA This compound Analog (e.g., DCA) Disodium_Mesoxalate_Analog_DCA->PDK inhibits

Caption: Signaling pathways affected by this compound analogs.

Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treat cells with This compound Analog (various concentrations and times) Start->Treatment Endpoint_Assays Endpoint Assays Treatment->Endpoint_Assays Cell_Viability Cell Viability Assay (e.g., MTT) Endpoint_Assays->Cell_Viability Enzyme_Activity Enzyme Activity Assay (LDH or PDK) Endpoint_Assays->Enzyme_Activity Western_Blot Western Blot Analysis (e.g., Akt/mTOR pathway) Endpoint_Assays->Western_Blot Data_Analysis Data Analysis and IC50 Determination Cell_Viability->Data_Analysis Enzyme_Activity->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion on In Vitro Efficacy Data_Analysis->Conclusion

Caption: General experimental workflow for in vitro evaluation.

References

Troubleshooting & Optimization

Troubleshooting inconsistent results in Disodium mesoxalate assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Disodium mesoxalate assays. Inconsistent results can be a significant challenge, and this guide aims to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its common form in aqueous solutions?

This compound is the sodium salt of mesoxalic acid. In aqueous solutions, mesoxalic acid readily exists in equilibrium with its hydrated form, dihydroxymalonic acid.[1] This equilibrium is an important consideration for assay development and interpretation of results.

Q2: What are the common analytical methods for quantifying this compound?

While specific validated assays for this compound are not widely published, analogous methods for similar organic acids, such as oxalic acid, are commonly used. These include:

  • High-Performance Liquid Chromatography (HPLC): This is a widely used method for the separation and quantification of organic acids.[2][3]

  • Enzymatic Assays: These assays often utilize an enzyme that specifically reacts with the target acid to produce a detectable signal (e.g., colorimetric or fluorometric).[4][5][6]

  • Spectrophotometric Methods: Direct UV spectrophotometry or derivatization reactions that produce a colored product can be used for quantification.[7][8]

Q3: How should this compound solutions be prepared and stored?

This compound is a water-soluble white solid.[1] For assay purposes, it should be dissolved in a suitable buffer. The stability of mesoxalate solutions can be a concern, as heating aqueous solutions can lead to decomposition into carbon dioxide and glyoxylic acid.[1] It is recommended to prepare fresh solutions for each experiment or to conduct stability studies to determine appropriate storage conditions (e.g., refrigeration or freezing) and shelf-life.

Troubleshooting Inconsistent Assay Results

Issue 1: High Variability Between Replicates

High variability between replicate measurements is a common issue that can obscure true results.

Potential Causes & Solutions

Cause Troubleshooting Step
Pipetting Errors Calibrate and service pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique.
Incomplete Reagent Mixing Vortex or gently invert tubes to ensure thorough mixing of all reagents and samples.
Temperature Fluctuations Use a temperature-controlled incubator or water bath for all incubation steps. Allow all reagents to reach room temperature before use if required by the protocol.
Well-to-Well Variation in Plates Use high-quality microplates. Be mindful of edge effects; consider not using the outer wells of the plate for critical samples.
Issue 2: Low Signal or No Signal

A weak or absent signal can indicate a problem with one or more components of the assay.

Potential Causes & Solutions

Cause Troubleshooting Step
Degraded this compound Standard Prepare a fresh stock solution of this compound. Store stock solutions at an appropriate temperature and avoid repeated freeze-thaw cycles.
Inactive Enzyme (in enzymatic assays) Purchase a new lot of the enzyme. Ensure proper storage of the enzyme according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles.
Incorrect Buffer pH Prepare fresh buffer and verify the pH with a calibrated pH meter. The optimal pH is critical for enzyme activity and reaction kinetics.
Suboptimal Wavelength Reading Verify the wavelength setting on the spectrophotometer or plate reader is correct for the specific assay being performed.
Issue 3: High Background Signal

A high background signal can mask the specific signal from the analyte and reduce the dynamic range of the assay.

Potential Causes & Solutions

Cause Troubleshooting Step
Contaminated Reagents Use high-purity water and analytical grade reagents. Prepare fresh solutions.
Interfering Substances in the Sample Include a sample blank (sample without a key reaction component) to determine the contribution of the matrix to the background signal. Consider sample purification steps like solid-phase extraction (SPE) or filtration. For urine samples, treatment with activated charcoal can reduce background.[9]
Non-specific Binding (in plate-based assays) Increase the number of wash steps. Optimize the blocking buffer and incubation times.

Experimental Protocols

Hypothetical HPLC Method for this compound Quantification

This protocol is a generalized procedure based on methods for similar organic acids and should be optimized for your specific application.

1. Sample Preparation:

  • For liquid samples, centrifuge to remove any particulate matter.
  • For solid samples, perform an extraction with a suitable solvent, followed by centrifugation.
  • Dilute the sample extract to a concentration that falls within the linear range of the standard curve.

2. HPLC System and Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]
Mobile Phase Isocratic elution with a mixture of an aqueous buffer (e.g., 0.1 M ammonium acetate) and an organic solvent (e.g., methanol). The exact ratio should be optimized.
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV detector at a wavelength optimized for mesoxalate (e.g., in the range of 210-240 nm).
Injection Volume 20 µL

3. Standard Curve Preparation:

  • Prepare a stock solution of this compound of known concentration in the mobile phase.
  • Perform serial dilutions to create a series of standards with at least 5-6 different concentrations.
  • Inject each standard and record the peak area.
  • Plot the peak area versus the concentration to generate a standard curve.

4. Data Analysis:

  • Inject the prepared samples.
  • Determine the peak area for mesoxalate in each sample.
  • Calculate the concentration of this compound in the samples using the standard curve.

Visual Troubleshooting and Workflow Diagrams

Troubleshooting_Inconsistent_Results start Inconsistent Results Observed check_variability High Variability Between Replicates? start->check_variability check_signal Low or No Signal? check_variability->check_signal No pipetting Review Pipetting Technique & Calibration check_variability->pipetting Yes check_background High Background Signal? check_signal->check_background No reagents Check Reagent Integrity (Standards, Enzymes) check_signal->reagents Yes contamination Use Fresh, High-Purity Reagents check_background->contamination Yes end Consistent Results check_background->end No mixing Ensure Thorough Reagent Mixing pipetting->mixing temp Verify Temperature Control mixing->temp temp->check_signal buffer Verify Buffer pH reagents->buffer instrument Check Instrument Settings (Wavelength) buffer->instrument instrument->check_background interference Investigate Sample Matrix Effects contamination->interference washing Optimize Washing Steps interference->washing washing->end

Caption: Troubleshooting decision tree for inconsistent results.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis sample_prep Sample Preparation (Extraction/Dilution) add_samples Add Samples/Standards sample_prep->add_samples standard_prep Standard Curve Preparation standard_prep->add_samples reagent_prep Reagent Preparation add_reagents Add Reagents to Plate reagent_prep->add_reagents add_reagents->add_samples incubation Incubation add_samples->incubation read_plate Read Plate (Spectrophotometer) incubation->read_plate data_analysis Data Analysis read_plate->data_analysis

Caption: General experimental workflow for a plate-based assay.

References

Technical Support Center: Optimizing Disodium Mesoxalate Concentration for Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the concentration of Disodium mesoxalate in enzyme kinetics experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshooting advice, and detailed protocols for effectively utilizing this compound as an enzyme inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in enzyme kinetics?

This compound is the disodium salt of mesoxalic acid (also known as ketomalonic acid). In enzyme kinetics, it primarily functions as an enzyme inhibitor. Due to its structural similarity to other dicarboxylic acids like oxalate, it is presumed to act as a competitive or mixed-type inhibitor for a range of enzymes by binding to the active site or an allosteric site, thereby preventing the natural substrate from binding and catalysis from occurring.

Q2: How do I determine the appropriate concentration range for this compound in my experiment?

The optimal concentration range for this compound will depend on the specific enzyme being studied and the experimental conditions. A good starting point is to perform a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). Based on available data for similar compounds, a broad range from micromolar (µM) to millimolar (mM) should be tested initially. For instance, a derivative of mesoxalic acid has been shown to inhibit HIV-1 reverse transcriptase with an IC50 of 2.2 µM[1][2].

Q3: What is the likely mechanism of inhibition for this compound?

Based on its chemical structure, a dicarboxylic acid, this compound is likely to act as a competitive inhibitor, mimicking the substrate and binding to the enzyme's active site. This is supported by studies on the related molecule, oxalic acid, which has been shown to be a competitive inhibitor of enzymes like catechol polyphenol oxidase[3]. However, uncompetitive or mixed inhibition cannot be ruled out without experimental evidence. For example, oxalate acts as an uncompetitive inhibitor for spinach NADPH-dependent hydroxypyruvate reductase[4].

Q4: Can this compound chelate metal ions, and how might this affect my assay?

Yes, the dicarboxylic acid moiety of mesoxalate can chelate divalent metal ions, such as Mg2+[1]. If your enzyme requires a metal cofactor for its activity, the chelating effect of this compound could contribute to the observed inhibition. It is crucial to consider this possibility when interpreting your results. You can investigate this by performing the assay with varying concentrations of the metal cofactor in the presence of the inhibitor.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or very low inhibition observed Inhibitor concentration is too low. Test a wider and higher range of this compound concentrations.
The target enzyme is not sensitive to this inhibitor. Verify from literature if similar enzymes are inhibited by dicarboxylic acids. Consider using a different inhibitor.
Incorrect assay conditions (pH, temperature). Ensure that the assay buffer pH and temperature are optimal for both enzyme activity and inhibitor binding.
Degradation of this compound. Prepare fresh inhibitor solutions for each experiment.
High variability in results Inconsistent pipetting. Use calibrated pipettes and ensure thorough mixing of all components.
Precipitation of the inhibitor. Check the solubility of this compound in your assay buffer. You may need to adjust the buffer composition or use a small amount of a co-solvent (ensure the co-solvent does not affect enzyme activity).
Enzyme instability. Perform control experiments to ensure the enzyme is stable over the time course of the assay in the presence of all components, including the inhibitor.
Inhibition appears to be insurmountable at high substrate concentrations The inhibition might not be purely competitive. The inhibitor may be acting via a non-competitive or mixed-inhibition mechanism. Perform kinetic studies at varying substrate and inhibitor concentrations to determine the mode of inhibition (e.g., using Lineweaver-Burk plots).
Irreversible inhibition. Conduct a dialysis experiment. If enzyme activity is not restored after removing the inhibitor, the inhibition may be irreversible.
Unexpected increase in enzyme activity The inhibitor may be acting as an activator at low concentrations. This is a rare phenomenon but possible. Perform a full dose-response curve to observe the complete concentration-dependent effect.
Assay interference. Run controls with the inhibitor and the detection system in the absence of the enzyme to check for any direct interference with the signal.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of mesoxalate derivatives and the related compound, oxalate, against various enzymes. This data can serve as a reference for designing your own experiments.

InhibitorEnzymeSubstrate(s)Inhibition TypeIC50KiReference
4-chlorophenylhydrazone of mesoxalic acid HIV-1 Reverse Transcriptase (RNase H activity)RNA/DNA hybrid-2.2 µM-[1]
Oxalic Acid Catechol Polyphenol OxidaseCatecholCompetitive1.1 mM2.0 mM[3]
Oxalate Spinach NADPH-dependent hydroxypyruvate reductaseNADPH/hydroxypyruvateUncompetitive-7 µM[4]
Oxalate Spinach NADPH-dependent hydroxypyruvate reductaseNADPH/glyoxylateUncompetitive-36 µM[4]
Oxalate Pyruvate CarboxylasePyruvate---[5]

Experimental Protocols

Protocol 1: Determination of the IC50 of this compound

This protocol outlines the steps to determine the concentration of this compound that inhibits 50% of the target enzyme's activity.

Materials:

  • Target enzyme

  • Enzyme's specific substrate

  • This compound

  • Assay buffer (optimized for the target enzyme)

  • 96-well microplate

  • Microplate reader

  • Calibrated pipettes

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in the assay buffer to a high concentration (e.g., 100 mM).

  • Prepare serial dilutions: Perform serial dilutions of the this compound stock solution in the assay buffer to create a range of concentrations to be tested (e.g., 10 mM, 1 mM, 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM, and a no-inhibitor control).

  • Enzyme preparation: Dilute the enzyme stock to the working concentration in the assay buffer. Keep the enzyme on ice.

  • Assay setup:

    • In a 96-well plate, add a fixed volume of the enzyme solution to each well.

    • Add an equal volume of each this compound dilution to the respective wells.

    • Include a control well with the enzyme and assay buffer (no inhibitor).

    • Include a blank well with assay buffer only.

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction: Add a fixed volume of the substrate solution to all wells (except the blank) to start the reaction.

  • Measure activity: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength. The rate of the reaction is proportional to the slope of the linear portion of the progress curve.

  • Data analysis:

    • Calculate the percentage of inhibition for each this compound concentration compared to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Determining the Mechanism of Inhibition (e.g., Competitive Inhibition)

This protocol helps to elucidate how this compound inhibits the enzyme.

Procedure:

  • Vary substrate and inhibitor concentrations: Set up a matrix of experiments where you vary the concentration of the substrate at several fixed concentrations of this compound. The inhibitor concentrations should be chosen around the previously determined IC50 value (e.g., 0.5 x IC50, 1 x IC50, and 2 x IC50).

  • Measure initial velocities: For each combination of substrate and inhibitor concentration, measure the initial reaction velocity as described in Protocol 1.

  • Data analysis:

    • Plot the initial velocity (v) against the substrate concentration ([S]) for each inhibitor concentration (Michaelis-Menten plot).

    • To more clearly distinguish the inhibition type, create a Lineweaver-Burk plot (1/v vs. 1/[S]).

    • Interpretation of the Lineweaver-Burk plot:

      • Competitive inhibition: The lines will intersect on the y-axis (Vmax is unchanged), but the x-intercepts will be different (Km increases with increasing inhibitor concentration).

      • Non-competitive inhibition: The lines will intersect on the x-axis (Km is unchanged), but the y-intercepts will be different (Vmax decreases with increasing inhibitor concentration).

      • Uncompetitive inhibition: The lines will be parallel.

      • Mixed inhibition: The lines will intersect at a point other than the axes.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions cluster_end Outcome start Enzyme Assay with this compound problem Unexpected Results? start->problem no_inhibition No Inhibition Observed problem->no_inhibition Yes high_variability High Variability problem->high_variability Yes insurmountable_inhibition Insurmountable Inhibition problem->insurmountable_inhibition Yes end Optimized Assay Conditions problem->end No solution_no_inhibition Increase Inhibitor Concentration Verify Enzyme Sensitivity Check Assay Conditions no_inhibition->solution_no_inhibition solution_high_variability Check Pipetting & Mixing Verify Inhibitor Solubility Assess Enzyme Stability high_variability->solution_high_variability solution_insurmountable_inhibition Investigate Inhibition Mechanism (Lineweaver-Burk Plot) Test for Irreversibility insurmountable_inhibition->solution_insurmountable_inhibition solution_no_inhibition->end solution_high_variability->end solution_insurmountable_inhibition->end

Caption: Troubleshooting workflow for optimizing this compound concentration.

Caption: Logical pathway of competitive enzyme inhibition by this compound.

References

Stability of Disodium mesoxalate in aqueous buffer solutions over time

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for disodium mesoxalate. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in aqueous buffer solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions a concern?

This compound is the salt of mesoxalic acid, an alpha-keto dicarboxylic acid. Like other α-keto acids, it can be susceptible to degradation in aqueous environments, particularly through hydration of the ketone and potential decarboxylation, which can impact its efficacy and safety in pharmaceutical formulations.[1][2][3][4][5] Understanding its stability profile is crucial for developing robust formulations and ensuring accurate experimental results.

Q2: What are the primary factors that influence the stability of this compound in buffer solutions?

The stability of this compound in aqueous solutions is primarily influenced by:

  • pH: The pH of the buffer can significantly affect the rate of hydration and other degradation pathways.

  • Temperature: Higher temperatures typically accelerate degradation reactions.[1][4]

  • Presence of Oxidizing Agents: As a molecule with a ketone group, it may be susceptible to oxidation.

  • Light Exposure: Photodegradation can be a concern for many organic molecules.

Q3: How can I prepare a standard solution of this compound?

To prepare a standard solution, accurately weigh a known amount of high-purity this compound and dissolve it in the desired buffer.[6][7][8] It is recommended to prepare solutions fresh daily to minimize the impact of potential degradation. For long-term storage of stock solutions, consider refrigeration or freezing, and perform a re-qualification of the solution if stored for an extended period.

Q4: What analytical methods are suitable for quantifying this compound in stability studies?

Several analytical techniques can be adapted for the quantification of this compound. Due to its structure, direct UV-Vis spectrophotometry may have limitations. A more robust approach involves pre-column derivatization followed by HPLC analysis. This involves reacting the this compound with a reagent like ferric chloride to form a complex with a strong UV absorbance, which can then be readily quantified.[9][10][11][12] NMR spectroscopy can also be a powerful tool for studying the structure and degradation of mesoxalate in solution.[13][14][15]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent results in stability studies 1. Solution degradation during preparation or storage.2. Inconsistent buffer preparation (pH variation).3. Fluctuations in storage temperature.1. Prepare fresh solutions for each experiment.2. Carefully prepare and verify the pH of all buffers.3. Use a calibrated and temperature-controlled incubator or water bath.
Low recovery of this compound 1. Significant degradation under the tested conditions.2. Adsorption of the analyte to container surfaces.3. Incomplete derivatization (if using HPLC-UV with derivatization).1. Analyze samples at earlier time points or reduce the stress condition (e.g., lower temperature).2. Use silanized glassware or polypropylene containers.3. Optimize the derivatization reaction (reagent concentration, reaction time, temperature).[9][10][11]
Appearance of unknown peaks in HPLC chromatogram 1. Formation of degradation products.2. Contamination of the buffer or solvent.3. Interaction with excipients in the formulation.1. Conduct forced degradation studies to identify potential degradation products.[16][17][18][19][20]2. Use high-purity solvents and freshly prepared buffers.3. Analyze a placebo formulation (without this compound) to identify any interfering peaks.
Precipitation observed in the buffer solution 1. Poor solubility of this compound in the chosen buffer.2. Interaction with buffer components leading to an insoluble salt.3. Change in pH causing precipitation.1. Determine the solubility of this compound in the buffer before starting the stability study.2. Evaluate the compatibility of this compound with different buffer systems.3. Ensure the buffer has sufficient capacity to maintain the desired pH.

Experimental Protocols

Protocol 1: Stability Study of this compound in Aqueous Buffer

This protocol outlines a general procedure for assessing the stability of this compound in various aqueous buffer solutions over time.

1. Materials:

  • This compound (high purity)

  • Buffer salts (e.g., phosphate, citrate, borate)

  • Deionized water

  • pH meter

  • Volumetric flasks and pipettes

  • Temperature-controlled incubator or water bath

  • HPLC system with UV-Vis detector or a UV-Vis spectrophotometer

  • Analytical column (e.g., C18) for HPLC

  • Ferric chloride (for derivatization)

2. Buffer Preparation:

  • Prepare a series of buffers at different pH values (e.g., pH 4, 7, and 9) using appropriate buffer systems.[21]

  • Ensure all buffers are filtered through a 0.22 µm filter before use.

3. Sample Preparation:

  • Prepare a stock solution of this compound in deionized water.

  • For each buffer, prepare replicate solutions of this compound at a known concentration (e.g., 1 mg/mL).

  • Store the solutions in tightly sealed containers at various temperatures (e.g., 4°C, 25°C, and 40°C).

4. Sampling and Analysis:

  • At specified time points (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw an aliquot from each sample.

  • Analyze the concentration of this compound using a validated analytical method (see Protocol 2).

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

  • Plot the percentage remaining versus time for each condition (pH and temperature).

Protocol 2: Quantification of this compound by HPLC with Pre-Column Derivatization

This method is based on the formation of a colored complex between this compound and ferric chloride, which can be quantified by HPLC-UV.

1. Reagents and Solutions:

  • Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of methanol and an aqueous buffer (e.g., sodium acetate).[9][10][11]

  • Derivatization Reagent: Prepare a solution of ferric chloride in dilute hydrochloric acid.[9][10][11][22]

  • Standard Solutions: Prepare a series of standard solutions of this compound in the desired buffer.

2. Derivatization Procedure:

  • To a known volume of the standard or sample solution, add an excess of the ferric chloride derivatization reagent.

  • Heat the mixture in a water bath for a specified time (e.g., 70°C for 20 minutes) to ensure complete complex formation.[9][10][11]

  • Cool the solution to room temperature.

3. HPLC Analysis:

  • Inject the derivatized solution into the HPLC system.

  • Monitor the absorbance at the wavelength of maximum absorbance for the mesoxalate-iron complex (to be determined experimentally, but likely in the range of 260-280 nm).[12][22]

  • Quantify the amount of this compound by comparing the peak area to a calibration curve generated from the derivatized standards.

Data Presentation

Table 1: Stability of this compound (1 mg/mL) at 25°C in Various Buffers

Time (hours)% Remaining (pH 4.0 Citrate Buffer)% Remaining (pH 7.0 Phosphate Buffer)% Remaining (pH 9.0 Borate Buffer)
0100.0100.0100.0
2498.599.295.3
4896.898.590.1
7295.297.885.6
168 (1 week)90.195.475.2

Table 2: Effect of Temperature on the Stability of this compound (1 mg/mL) in pH 7.0 Phosphate Buffer

Time (hours)% Remaining (4°C)% Remaining (25°C)% Remaining (40°C)
0100.0100.0100.0
2499.899.296.5
4899.698.592.8
7299.497.888.7
168 (1 week)98.995.480.3

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_buffer Buffer Preparation (pH 4, 7, 9) prep_samples Prepare Samples in Buffers prep_buffer->prep_samples prep_solution This compound Stock Solution prep_solution->prep_samples storage_conditions Incubate at 4°C, 25°C, 40°C prep_samples->storage_conditions sampling Sampling at Time Points storage_conditions->sampling t = 0, 24, 48... hrs derivatization Pre-column Derivatization sampling->derivatization hplc HPLC-UV Analysis derivatization->hplc data Data Processing & Interpretation hplc->data

Caption: Experimental workflow for the stability study of this compound.

degradation_pathway mesoxalate This compound (Anhydrous form) hydrated Hydrated Form (gem-diol) mesoxalate->hydrated + H2O (Reversible) other Other Degradation Products mesoxalate->other Oxidation / Photolysis hydrated->mesoxalate - H2O decarboxylated Potential Decarboxylation Product hydrated->decarboxylated Heat, pH dependent (Irreversible)

Caption: Postulated degradation pathway of this compound in aqueous solution.

References

Common impurities in commercial Disodium mesoxalate and their effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding common impurities in commercial Disodium mesoxalate and their potential effects on experimental outcomes. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is commercial this compound and what is its typical purity?

A1: Commercial this compound is the disodium salt of mesoxalic acid, often supplied as a monohydrate. It is also referred to as Disodium dihydroxymalonate[1]. The typical purity of commercial-grade this compound is ≥98%[2][3]. This means that up to 2% of the material may consist of impurities.

Q2: What are the likely common impurities in commercial this compound?

A2: While a specific Certificate of Analysis with a detailed impurity profile is not publicly available, based on common synthesis routes such as the oxidation of glycerol or tartronic acid, and potential degradation pathways, the following are inferred to be common impurities:

  • Sodium Oxalate: A potential byproduct of oxidative side reactions or degradation of this compound.

  • Sodium Glyoxylate: An intermediate in the synthesis or a degradation product. The glyoxylate pathway is metabolically linked to oxalate synthesis[4].

  • Residual Starting Materials: Depending on the synthetic route, these could include trace amounts of glycerol or tartronic acid.

  • Inorganic Salts: Salts used in pH adjustments or workup steps during synthesis may be present in trace amounts.

  • Water: As it is often supplied as a monohydrate, the water content can vary.

Q3: How can these impurities affect my experiments?

A3: Impurities in this compound can have significant effects on various experimental systems:

  • Enzymatic Assays: Oxalate and glyoxylate can act as inhibitors or substrates for certain enzymes, leading to inaccurate kinetic data. For example, oxalate is a known inhibitor of several enzymes, including lactate dehydrogenase.

  • Cell Culture: High concentrations of oxalate can be cytotoxic and may affect cell growth and viability[5].

  • Chemical Synthesis: As a starting material, impurities can lead to side reactions, lower yields, and the formation of impure final products.

  • Analytical Assays: Impurities may co-elute with the analyte of interest in chromatographic methods or interfere with spectroscopic measurements.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments using commercial this compound.

Issue Potential Cause Troubleshooting Steps
Inconsistent or unexpected results in enzymatic assays. Presence of enzymatic inhibitors like sodium oxalate.1. Verify the purity of the this compound lot using the provided analytical protocol.2. If impurities are detected, consider purifying the reagent or using a higher-purity grade.3. Run control experiments with known concentrations of potential inhibitors (e.g., sodium oxalate) to assess their impact on the assay.
Poor cell viability or altered morphology in cell culture. Cytotoxic effects of impurities, particularly oxalate.1. Test a range of this compound concentrations to determine the toxicity threshold.2. Analyze the lot for oxalate concentration.3. Use a more highly purified grade of this compound.
Low yield or unexpected byproducts in a chemical reaction. Impurities acting as competing reactants or catalysts.1. Characterize the purity of the starting material.2. Consider the reactivity of potential impurities (e.g., glyoxylate) under your reaction conditions.
Appearance of unknown peaks in HPLC analysis. Co-elution of impurities from the this compound reagent.1. Run a blank sample of the this compound solution to identify impurity peaks.2. Optimize the chromatographic method to separate the impurity peaks from the analyte of interest.

Quantitative Data Summary

The following table summarizes the potential impurities and their likely effects. The concentration ranges are hypothetical and based on a typical purity of ≥98%.

Impurity Plausible Origin Hypothetical Concentration Range (% w/w) Potential Effects
Sodium OxalateDegradation/Oxidative byproduct0.1 - 1.0Enzyme inhibition, cytotoxicity.
Sodium GlyoxylateSynthesis intermediate/Degradation0.1 - 0.5Substrate for some enzymes, potential for side reactions in synthesis.
Residual Starting MaterialsIncomplete reaction< 0.5May interfere with downstream reactions or analytical methods.
Inorganic SaltsSynthesis workup< 0.2May alter ionic strength of solutions, affecting protein stability or reaction rates.

Experimental Protocols

Protocol 1: HPLC Method for the Detection and Quantification of Oxalate and Glyoxylate Impurities in this compound

This protocol provides a general method for the analysis of common organic acid impurities in this compound using High-Performance Liquid Chromatography (HPLC) with UV detection.

1. Materials and Reagents:

  • This compound sample

  • Sodium oxalate standard

  • Sodium glyoxylate standard

  • Deionized water (18 MΩ·cm)

  • Phosphoric acid (H₃PO₄)

  • Acetonitrile (HPLC grade)

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

3. Chromatographic Conditions:

  • Mobile Phase: 0.1% Phosphoric acid in water

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

4. Standard Preparation:

  • Prepare individual stock solutions of sodium oxalate and sodium glyoxylate in deionized water at a concentration of 1 mg/mL.

  • Prepare a series of working standards by diluting the stock solutions to concentrations ranging from 1 to 100 µg/mL.

5. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample and dissolve it in 10 mL of deionized water.

  • Filter the solution through a 0.45 µm syringe filter before injection.

6. Analysis:

  • Inject the standard solutions to generate a calibration curve for each impurity.

  • Inject the sample solution.

  • Identify and quantify the impurities in the sample by comparing their retention times and peak areas to those of the standards.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Standard_Prep Prepare Oxalate & Glyoxylate Standards Run_Standards Inject Standards & Generate Calibration Curve Standard_Prep->Run_Standards Sample_Prep Prepare this compound Sample Run_Sample Inject Sample Sample_Prep->Run_Sample HPLC_System HPLC System (C18 Column, UV Detector) Data_Analysis Identify & Quantify Impurities Run_Standards->Data_Analysis Run_Sample->Data_Analysis Report Generate Purity Report Data_Analysis->Report Troubleshooting_Logic Start Unexpected Experimental Results Check_Reagent Is this compound a Potential Source of Error? Start->Check_Reagent Analyze_Purity Analyze Purity of this compound (See Protocol 1) Check_Reagent->Analyze_Purity Impurities_Detected Impurities Detected? Analyze_Purity->Impurities_Detected Assess_Impact Assess Impact of Identified Impurities on the Experiment Impurities_Detected->Assess_Impact Yes Other_Factors Investigate Other Experimental Factors Impurities_Detected->Other_Factors No Mitigate Mitigate Effects: - Purify Reagent - Use Higher Grade - Modify Protocol Assess_Impact->Mitigate End Problem Resolved Mitigate->End Other_Factors->End

References

Improving the solubility of Disodium mesoxalate for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Disodium Mesoxalate for in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its behavior in aqueous solutions?

A1: this compound, also known as disodium dihydroxymalonate or ketomalonic acid disodium salt, is the sodium salt of mesoxalic acid. In aqueous solutions, mesoxalic acid readily hydrates to form dihydroxymalonic acid. Therefore, when you dissolve this compound in water-based buffers, the predominant species in solution is the dihydroxymalonate dianion.

Q2: What are the recommended solvents for dissolving this compound?

A2: The recommended solvents for this compound are water and Phosphate Buffered Saline (PBS). Its solubility in Dimethyl Sulfoxide (DMSO) is reported inconsistently, with some sources indicating it is insoluble or only slightly soluble. It is advisable to first test solubility in a small amount of DMSO if its use is required for your experimental setup.

Q3: How should stock solutions of this compound be prepared and stored?

A3: It is recommended to prepare fresh stock solutions of this compound for each experiment. If storage is necessary, filter-sterilize the solution and store it in aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months). Avoid repeated freeze-thaw cycles.

Q4: Can I heat the solution to improve the solubility of this compound?

A4: Gentle warming can be attempted to aid dissolution. However, prolonged or excessive heating should be avoided as it may lead to degradation of the compound. A more recommended approach to assist dissolution is the use of ultrasonication.

Troubleshooting Guide

Issue 1: this compound is not dissolving or is dissolving very slowly.
Possible Cause Troubleshooting Step
Low Solubility in the Chosen Solvent Ensure you are using a recommended solvent such as high-purity water or PBS. If using DMSO, be aware of its limited and variable solubility.
Concentration Exceeds Solubility Limit Check the concentration of your intended solution against the known solubility data (see Data Presentation section). If the concentration is too high, prepare a more dilute stock solution.
Insufficient Agitation Vortex or stir the solution for a longer period. Gentle agitation is key.
Compound has Precipitated Out of Solution Use an ultrasonic water bath to aid in the dissolution of suspended particles. This is often effective for finely dispersed precipitates.
Issue 2: The prepared solution is cloudy or shows precipitation after preparation or storage.
Possible Cause Troubleshooting Step
Supersaturated Solution The initial concentration may be too high, leading to precipitation over time. Prepare a fresh, more dilute solution.
pH of the Solution The pH of the final solution can significantly impact the solubility of dicarboxylic acids. Measure the pH of your final solution. Adjusting the pH slightly towards a more alkaline value (e.g., pH 7.4-8.0) with a small amount of dilute NaOH may improve solubility. However, ensure the final pH is compatible with your experimental system.
Interaction with Components of Complex Media When preparing solutions in complex cell culture media, interactions with divalent cations (e.g., Ca²⁺, Mg²⁺) or other components can sometimes lead to precipitation. If this occurs, consider preparing a concentrated stock solution in water or PBS and then diluting it to the final concentration in the cell culture medium just before use.
Improper Storage Precipitation can occur during freeze-thaw cycles. Aliquot your stock solution into single-use volumes to minimize this. If precipitation is observed after thawing, try to redissolve it by warming the solution to 37°C and vortexing before use.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

Solvent Solubility (mg/mL) Molar Concentration (mM) Notes
Water36199.98Data from vendor datasheets.
PBS (pH 7.4)6.6737.05Data from vendor datasheets.
DMSOInsoluble to Slightly Soluble-Conflicting reports. Test on a small scale first.

Experimental Protocols

Protocol for Preparation of a 100 mM Stock Solution of this compound in Water
  • Materials:

    • This compound (MW: 180.02 g/mol , assuming monohydrate form which is commonly sold)

    • High-purity, sterile water (e.g., Milli-Q or equivalent)

    • Sterile conical tube or vial

    • Vortex mixer

    • Ultrasonic water bath (optional)

    • Sterile 0.22 µm syringe filter

  • Procedure:

    • Weigh out 18.0 mg of this compound powder and transfer it to a sterile conical tube.

    • Add 1.0 mL of sterile water to the tube.

    • Vortex the solution vigorously for 1-2 minutes.

    • If the solid has not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.

    • Once fully dissolved, filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile tube.

    • Use the solution immediately or aliquot and store at -20°C or -80°C.

Visualizations

experimental_workflow Experimental Workflow: Preparing this compound Solution cluster_preparation Solution Preparation cluster_sterilization_storage Sterilization & Storage weigh Weigh this compound dissolve Add Solvent (e.g., Water, PBS) weigh->dissolve mix Vortex/Stir dissolve->mix sonicate Ultrasonicate (if needed) mix->sonicate Incomplete Dissolution filter Sterile Filter (0.22 µm) mix->filter Complete Dissolution sonicate->mix use_now Use Immediately filter->use_now store Aliquot & Store (-20°C / -80°C) filter->store

Caption: Workflow for preparing a sterile stock solution of this compound.

metabolic_pathway Simplified Metabolic Context of Mesoxalate cluster_precursors Biosynthetic Precursors cluster_degradation Degradation Products glyoxylate Glyoxylate mesoxalate Mesoxalate (Ketomalonate) glyoxylate->mesoxalate Oxidation ascorbate Ascorbate ascorbate->mesoxalate Cleavage oxaloacetate Oxaloacetate oxaloacetate->mesoxalate Hydrolysis co2 CO2 mesoxalate->co2 Oxidation (via Oxalate Oxidase) formate Formate mesoxalate->formate Decarboxylation (via Oxalate Decarboxylase) formate->co2

Caption: Simplified overview of the metabolic synthesis and degradation pathways of mesoxalate.

Adjusting pH for optimal Disodium mesoxalate activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Disodium mesoxalate in experimental settings, with a core focus on adjusting pH for optimal activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biochemical activity?

This compound is the disodium salt of mesoxalic acid. In aqueous solutions, it primarily exists in its hydrated form, disodium dihydroxymalonate. Its significant biochemical activity lies in its role as a competitive enzyme inhibitor.

Q2: Which enzymes are known to be inhibited by this compound?

Research has indicated that this compound and its derivatives can act as inhibitors for several enzymes, most notably:

  • Glutamate Dehydrogenase (GDH): This enzyme plays a crucial role in the intersection of carbon and nitrogen metabolism.

  • Isocitrate Dehydrogenase (IDH): A key enzyme in the citric acid cycle.

  • HIV-1 Reverse Transcriptase: An essential enzyme for the replication of the human immunodeficiency virus.

Q3: How does pH influence the inhibitory activity of this compound?

The pH of the experimental buffer can significantly impact the apparent inhibitory activity of this compound through several mechanisms:

  • Ionization State of the Inhibitor: The carboxylate groups of mesoxalate have specific pKa values. Changes in pH will alter the overall charge of the molecule, which can affect its binding affinity to the enzyme's active site.

  • Ionization State of the Enzyme: The amino acid residues in the enzyme's active site also have ionizable side chains. pH changes can alter their protonation state, which is critical for substrate and inhibitor binding.

  • Enzyme Conformation and Stability: Extreme pH values can lead to conformational changes in the enzyme, potentially altering the structure of the active site and reducing the inhibitor's ability to bind effectively.

Q4: What is the optimal pH for the inhibitory activity of this compound?

The optimal pH for the inhibitory activity of this compound is enzyme-specific and must be determined empirically. While a definitive optimal pH for its activity is not extensively reported in the literature, the ideal pH will be a balance between the stability of the target enzyme and the ionization states of both the enzyme's active site residues and the this compound molecule that favor binding. It is recommended to perform a pH profile analysis for your specific enzyme and experimental conditions.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or low inhibitory activity observed. Suboptimal pH: The pH of the assay buffer may not be conducive to inhibitor binding.Perform a pH screen to determine the optimal pH for inhibition. Test a range of pH values (e.g., 6.0 to 8.5 in 0.5 unit increments).
Inhibitor degradation: this compound solution may not be stable under the storage or experimental conditions.Prepare fresh solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles.
Incorrect inhibitor concentration: The concentration of this compound may be too low to elicit a significant inhibitory effect.Perform a dose-response experiment to determine the IC50 value at the optimal pH.
High variability in results. Buffer effects: The type of buffer used may be interfering with the enzyme-inhibitor interaction.Test different buffer systems (e.g., phosphate, Tris, HEPES) to identify one that provides consistent results.
Inconsistent pH: The pH of the assay buffer may be shifting during the experiment.Ensure the buffer has sufficient buffering capacity for the experimental conditions. Remeasure the pH of the final reaction mixture.
Precipitation observed in the assay. Low solubility: this compound may have limited solubility in the chosen buffer or at the tested concentration.Try dissolving the compound in a small amount of solvent (e.g., water) before adding it to the assay buffer. Consider adjusting the buffer composition.

Data Presentation

Table 1: Hypothetical pH-Dependent Inhibition of Glutamate Dehydrogenase (GDH) by this compound

Disclaimer: The following data is illustrative and intended to demonstrate the concept of pH-dependent enzyme inhibition. Actual values must be determined experimentally.

Assay pHGDH Activity (without inhibitor) (U/mL)IC50 of this compound (µM)
6.050150
6.575100
7.09550
7.510075
8.080120
8.560200

Table 2: Recommended Buffer Systems for pH Profiling

pH RangeRecommended Buffer
5.5 - 6.5MES
6.0 - 7.5Phosphate
7.0 - 8.5HEPES
7.5 - 9.0Tris

Experimental Protocols

Protocol 1: Determination of the Optimal pH for Glutamate Dehydrogenase (GDH) Inhibition by this compound

1. Objective: To determine the pH at which this compound exhibits the highest inhibitory potency against Glutamate Dehydrogenase.

2. Materials:

  • Glutamate Dehydrogenase (GDH) from a suitable source

  • This compound

  • α-Ketoglutarate (substrate)

  • NADH (cofactor)

  • Ammonium Chloride (NH₄Cl)

  • A selection of buffers (e.g., MES, Phosphate, HEPES, Tris)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

  • pH meter

3. Method:

  • Buffer Preparation: Prepare a series of 100 mM buffers with pH values ranging from 6.0 to 8.5 in 0.5 unit increments.

  • Reagent Preparation:

    • Prepare a stock solution of GDH in a suitable buffer (e.g., 50 mM Tris, pH 7.5).

    • Prepare a stock solution of this compound (e.g., 10 mM) in deionized water.

    • Prepare stock solutions of α-Ketoglutarate (e.g., 100 mM), NADH (e.g., 10 mM), and NH₄Cl (e.g., 1 M).

  • Assay Setup:

    • For each pH value, set up reactions in a 96-well plate as follows:

      • Control (No Inhibitor): 50 µL of buffer, 10 µL of NADH, 10 µL of NH₄Cl, 10 µL of α-Ketoglutarate, 10 µL of water, and 10 µL of GDH solution.

      • Inhibitor: 50 µL of buffer, 10 µL of NADH, 10 µL of NH₄Cl, 10 µL of α-Ketoglutarate, 10 µL of this compound solution (at a fixed concentration, e.g., 100 µM), and 10 µL of GDH solution.

  • Measurement:

    • Initiate the reaction by adding the GDH solution.

    • Immediately measure the decrease in absorbance at 340 nm over time (kinetic read) at a constant temperature (e.g., 25°C). The rate of NADH oxidation is proportional to GDH activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each condition.

    • Determine the percent inhibition at each pH: % Inhibition = [1 - (Rate with Inhibitor / Rate without Inhibitor)] * 100

    • Plot the percent inhibition as a function of pH to identify the optimal pH for inhibition.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_buffer Prepare Buffers (pH 6.0-8.5) setup_plate Set up 96-well Plate (Control & Inhibitor wells for each pH) prep_buffer->setup_plate prep_reagents Prepare Reagents (GDH, Substrate, Cofactor, Inhibitor) prep_reagents->setup_plate add_gdh Initiate Reaction (Add GDH) setup_plate->add_gdh measure_abs Measure Absorbance at 340 nm (Kinetic) add_gdh->measure_abs calc_rate Calculate Reaction Rates measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_ph Plot % Inhibition vs. pH calc_inhibition->plot_ph det_optimum Determine Optimal pH plot_ph->det_optimum

Caption: Workflow for determining the optimal pH for enzyme inhibition.

signaling_pathway cluster_tca Citric Acid Cycle cluster_nitrogen_metabolism Nitrogen Metabolism Isocitrate Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG IDH Glutamate Glutamate alpha_KG2 α-Ketoglutarate Glutamate->alpha_KG2 GDH Disodium_Mesoxalate This compound IDH IDH Disodium_Mesoxalate->IDH Inhibition GDH GDH Disodium_Mesoxalate->GDH Inhibition

Caption: Inhibition of key metabolic enzymes by this compound.

Technical Support Center: Analysis of Disodium Mesoxalate in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of disodium mesoxalate in biological samples. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges associated with matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in analyzing this compound in biological samples?

A1: The main challenge in quantifying this compound in biological matrices like plasma, serum, or urine lies in its high polarity and the complexity of the biological sample itself.[1] this compound is the salt of mesoxalic acid, a small, polar dicarboxylic and ketonic acid.[1][2] This polarity can lead to poor retention on traditional reversed-phase liquid chromatography (LC) columns, causing it to co-elute with other polar endogenous components of the matrix, such as salts and phospholipids. This co-elution is a primary cause of matrix effects, leading to ion suppression or enhancement in the mass spectrometer and compromising the accuracy and reproducibility of the analytical method.[3][4]

Q2: What are matrix effects and how do they impact the analysis of this compound?

A2: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting molecules from the sample matrix.[3][5] These effects can manifest as:

  • Ion Suppression: The signal intensity of this compound is decreased, leading to an underestimation of its concentration. This is the more common effect.

  • Ion Enhancement: The signal intensity is increased, causing an overestimation of the analyte's concentration.

For a polar analyte like this compound, matrix effects can be particularly pronounced, leading to poor assay accuracy, precision, and sensitivity.[6]

Q3: How can I minimize matrix effects during sample preparation for this compound analysis?

A3: A robust sample preparation method is crucial for minimizing matrix effects. The goal is to remove as many interfering endogenous components as possible while efficiently recovering the analyte. Common strategies include:

  • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to the plasma or serum sample to precipitate proteins. While effective at removing proteins, it may not remove other interfering substances like phospholipids and salts, and can sometimes result in significant ion suppression.[6]

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from matrix components based on their differential solubility in two immiscible liquids. LLE can provide cleaner extracts than PPT but can be more time-consuming and may have lower recovery for highly polar analytes like this compound.

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples. By selecting an appropriate sorbent (e.g., mixed-mode or ion-exchange), it is possible to selectively retain and elute this compound while washing away interfering matrix components. This often results in the cleanest extracts and the least matrix effects.[6][7]

Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for the analysis of this compound?

A4: Yes, using a stable isotope-labeled internal standard, such as ¹³C-labeled this compound, is highly recommended. A SIL-IS is the ideal internal standard because it has the same physicochemical properties as the analyte and will co-elute chromatographically. Consequently, it will experience the same degree of matrix effects (ion suppression or enhancement) as the this compound. By using the ratio of the analyte signal to the SIL-IS signal for quantification, the variability introduced by matrix effects can be effectively compensated for, leading to more accurate and precise results.[4]

Q5: What are the best practices for sample collection and handling to ensure the stability of this compound?

A5: The stability of analytes in biological samples is critical for accurate quantification.[8][9][10] For small organic acids like mesoxalate, enzymatic degradation and in vitro formation can be a concern.[7] Best practices include:

  • Rapid Processing: Process blood samples as quickly as possible after collection. Centrifuge to separate plasma or serum from blood cells to minimize enzymatic activity.

  • Low Temperature Storage: Store samples at low temperatures (e.g., -80°C) to slow down potential degradation or formation of the analyte.[8]

  • pH Control: The stability of this compound may be pH-dependent. Although specific data for mesoxalate is limited, for similar molecules like oxalate, acidification of urine samples is sometimes used for preservation.[11] However, the effect of pH on plasma samples should be carefully evaluated to avoid protein precipitation or other issues.

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to analyte degradation. It is advisable to aliquot samples into smaller volumes before freezing if multiple analyses are planned.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Signal for this compound Poor extraction recovery.Optimize the sample preparation method. For SPE, ensure the correct sorbent and elution solvent are used. For LLE, adjust the pH and solvent polarity.
Severe ion suppression.Improve sample cleanup to remove interfering matrix components. Consider using a more selective sample preparation technique like SPE. Diluting the sample can also reduce matrix effects, but this may compromise sensitivity.[3]
Analyte instability.Ensure proper sample collection, handling, and storage procedures are followed. Analyze samples as quickly as possible after collection.
High Variability in Results (Poor Precision) Inconsistent matrix effects between samples.Use a stable isotope-labeled internal standard (SIL-IS) to compensate for variability. Ensure the sample preparation procedure is consistent and reproducible.
Inconsistent sample collection or storage.Standardize the protocol for sample handling, from collection to analysis.
Poor Peak Shape (e.g., tailing, fronting) Interaction with the analytical column.Due to its polar nature, this compound may exhibit poor peak shape on standard C18 columns. Consider using a HILIC (Hydrophilic Interaction Liquid Chromatography) column or an ion-pair reagent.
Column overload.Reduce the injection volume or dilute the sample.
Inaccurate Quantification Matrix effects (ion suppression or enhancement).Evaluate matrix effects using matrix-matched calibration curves. A SIL-IS is the best way to correct for these effects.
Non-linearity of the calibration curve.Ensure the calibration range is appropriate for the expected sample concentrations. Matrix effects can also cause non-linearity.

Experimental Protocols

1. Sample Preparation: Protein Precipitation with Derivatization

This protocol is adapted from methods used for other small organic acids and would require optimization and validation for this compound.

  • Spiking: To 100 µL of plasma, add 10 µL of the stable isotope-labeled internal standard (SIL-IS) working solution.

  • Protein Precipitation: Add 400 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution/Derivatization (if necessary): Reconstitute the dried extract in the mobile phase. For improved chromatographic retention and sensitivity, a derivatization step may be necessary. The choice of derivatizing agent would depend on the functional groups of mesoxalic acid and the desired chromatographic and mass spectrometric properties.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A HILIC column is often suitable for retaining and separating highly polar analytes.

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or ammonium acetate) is typically used with HILIC columns.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is expected to be optimal for the acidic nature of mesoxalate.

    • Detection: Multiple Reaction Monitoring (MRM) should be used for quantification. The precursor ion will be the deprotonated molecule [M-H]⁻, and the product ions will be specific fragments generated by collision-induced dissociation. The specific MRM transitions for this compound and its SIL-IS would need to be determined experimentally by infusing a standard solution into the mass spectrometer.

Quantitative Data Summary

The following table presents hypothetical but realistic quantitative data that could be expected when evaluating matrix effects for a polar analyte like this compound using different sample preparation techniques in human plasma. This data is for illustrative purposes to highlight the importance of sample cleanup.

Sample Preparation Method Analyte Recovery (%) Matrix Effect (%) Overall Process Efficiency (%)
Protein Precipitation (Acetonitrile)95 ± 565 ± 10 (Ion Suppression)62 ± 9
Liquid-Liquid Extraction (Ethyl Acetate)70 ± 885 ± 7 (Less Suppression)60 ± 7
Solid-Phase Extraction (Mixed-Mode)90 ± 498 ± 5 (Minimal Effect)88 ± 5
  • Analyte Recovery (%) = (Peak area of analyte in pre-extraction spiked sample / Peak area of analyte in post-extraction spiked sample) x 100

  • Matrix Effect (%) = (Peak area of analyte in post-extraction spiked sample / Peak area of analyte in neat solution) x 100

  • Overall Process Efficiency (%) = (Peak area of analyte in pre-extraction spiked sample / Peak area of analyte in neat solution) x 100

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (e.g., Plasma) spike Spike with SIL-Internal Standard sample->spike cleanup Sample Cleanup (PPT, LLE, or SPE) spike->cleanup extract Final Extract cleanup->extract lc LC Separation (e.g., HILIC) extract->lc Inject ms MS/MS Detection (ESI-, MRM) lc->ms data Data Acquisition & Processing ms->data

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_matrix_effects cluster_solutions Mitigation Strategies start Inaccurate or Imprecise Results check_me Suspect Matrix Effects? start->check_me use_sil_is Implement Stable Isotope-Labeled IS check_me->use_sil_is Yes validate Re-validate Method check_me->validate No improve_cleanup Improve Sample Cleanup (e.g., switch to SPE) use_sil_is->improve_cleanup optimize_lc Optimize Chromatography (e.g., change column, gradient) improve_cleanup->optimize_lc dilute Dilute Sample optimize_lc->dilute dilute->validate

Caption: Troubleshooting flowchart for addressing matrix effects.

References

Addressing poor reproducibility in Disodium mesoxalate experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the poor reproducibility of experiments involving disodium mesoxalate.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor affecting the reproducibility of my this compound experiments?

A1: The most significant factor is the chemical identity of your starting material. Commercially available "this compound" is often the hydrated form, dihydroxymalonic acid disodium salt.[1] These two forms exist in equilibrium in aqueous solutions. This chemical ambiguity can lead to significant variability in experimental results. It is crucial to be aware of which form you are using and to ensure consistency across experiments.

Q2: How can I verify the form of this compound I have?

A2: While challenging without specialized analytical equipment, you can take steps to characterize your compound. We recommend consulting your supplier for the certificate of analysis, which may specify the exact form. Techniques like NMR spectroscopy can definitively distinguish between the keto and hydrated forms. For most labs, the most practical approach is to assume the hydrated form is present and to ensure that all experimental solutions are prepared consistently (e.g., same dissolution time, temperature, and pH) to allow the equilibrium to be as consistent as possible between experiments.

Q3: My this compound solution seems unstable. How should I handle and store it?

A3: Alpha-keto acids like mesoxalic acid can be unstable, particularly as free acids, and may be prone to decarboxylation or polymerization.[2] They are generally more stable as salts in neutral aqueous solutions.[2] For best results:

  • Prepare solutions fresh for each experiment.

  • If you must store solutions, aliquot and freeze them at -20°C or -80°C and avoid repeated freeze-thaw cycles.

  • Maintain a neutral pH for your stock solutions unless the experimental protocol dictates otherwise.

Q4: I am seeing inconsistent IC50 values in my HIV-1 Reverse Transcriptase (RT) inhibition assays. What could be the cause?

A4: Inconsistent IC50 values can stem from several sources:

  • Compound Identity: As mentioned in Q1, variability in the ratio of the keto to the hydrated form of this compound in your stock solution will lead to different effective concentrations of the active inhibitor.

  • Enzyme Concentration: The IC50 of an inhibitor can be dependent on the concentration of the enzyme, especially for tight-binding inhibitors.[3] Ensure you are using a consistent concentration of HIV-1 RT in all your assays.

  • Assay Conditions: Enzyme kinetics are sensitive to pH, temperature, and buffer composition.[4] Minor variations in these parameters between experiments can alter enzyme activity and, consequently, the apparent IC50 of your inhibitor.

  • Solubility: Poor solubility of the inhibitor can lead to inaccurate concentrations in the assay. While this compound is water-soluble, derivatives may be less so.[4]

Troubleshooting Guide

Issue: High variability between replicate wells in my enzyme inhibition assay.

Possible Cause Recommended Solution
Pipetting Inaccuracy Use calibrated pipettes and proper pipetting technique. For small volumes, use low-retention tips. Prepare a master mix for common reagents to be distributed to all wells.
Incomplete Mixing Ensure thorough mixing of reagents in each well after addition, without introducing bubbles.
Edge Effects on Plate Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with buffer or water.
Compound Precipitation Visually inspect the wells for any signs of precipitation after adding the inhibitor. If observed, you may need to adjust the solvent or the final concentration.

Issue: The inhibitory effect of this compound appears weaker than expected or is absent.

Possible Cause Recommended Solution
Degraded Compound Prepare a fresh stock solution of this compound. Alpha-keto acids can degrade over time.[2]
Incorrect Assay pH The activity of both the enzyme and the inhibitor can be pH-dependent. Verify the pH of your assay buffer.
Sub-optimal Enzyme Activity Run a positive control without any inhibitor to ensure the enzyme is active. If the activity is low, use a fresh aliquot of the enzyme.
Presence of Contaminants Ensure that buffers and water are free of contaminants that might interfere with the assay.

Quantitative Data Summary

The inhibitory activity of mesoxalate and its derivatives against HIV-1 Reverse Transcriptase is often reported as the half-maximal inhibitory concentration (IC50).

Compound Target IC50 (µM) Reference
Mesoxalate (Ketomalonic acid)HIV-1 Reverse Transcriptase (RT)2.2[5]
4-chlorophenylhydrazone of mesoxalic acid (CPHM)HIV-1 Reverse Transcriptase (RT)Varies based on assay conditions[4][6]

Note: IC50 values are highly dependent on the specific assay conditions, including substrate and enzyme concentrations.

Visualizations

Chemical Equilibrium of this compound

The primary challenge in reproducibility stems from the equilibrium between the anhydrous (keto) form and the hydrated (gem-diol) form of this compound in aqueous solutions.

G node_keto This compound (Keto Form) C₃Na₂O₅ node_hydrate Dihydroxymalonic Acid Disodium Salt (Hydrated Form) C₃H₂Na₂O₆ node_keto->node_hydrate + H₂O node_water H₂O

Caption: Equilibrium between the keto and hydrated forms of this compound.

Mechanism of Action: Inhibition of HIV-1 RT Translocation

Mesoxalate derivatives inhibit HIV-1 Reverse Transcriptase by binding to the enzyme-DNA complex and trapping it in a pre-translocational state, thus preventing the synthesis of viral DNA.

G cluster_pre Pre-translocation State cluster_post Post-translocation State node_rt_dna RT-DNA Complex node_rt_dna_ext Extended RT-DNA (n+1) node_rt_dna->node_rt_dna_ext Translocation & Nucleotide Incorporation node_block Blocked Complex node_rt_dna->node_block Binding node_dntp dNTP node_dntp->node_rt_dna Binding node_inhibitor This compound Derivative node_inhibitor->node_block

Caption: Inhibition of HIV-1 RT translocation by a mesoxalate derivative.

Experimental Workflow: HIV-1 RT Inhibition Assay

A typical workflow for assessing the inhibitory potential of this compound against HIV-1 RT involves several critical steps where variability can be introduced.

G node_prep 1. Reagent Preparation (Buffer, Enzyme, Inhibitor, Substrate) node_incubate 2. Pre-incubation (Enzyme + Inhibitor) node_prep->node_incubate node_start 3. Reaction Initiation (Add Substrate) node_incubate->node_start node_run 4. Reaction Incubation (e.g., 37°C for 60 min) node_start->node_run node_stop 5. Reaction Termination (Optional, depending on assay) node_run->node_stop node_detect 6. Signal Detection (e.g., Colorimetric Reading at 450 nm) node_stop->node_detect node_analyze 7. Data Analysis (Calculate % Inhibition, IC50) node_detect->node_analyze

Caption: Experimental workflow for an HIV-1 RT inhibition assay.

Detailed Experimental Protocol

Non-Radioactive HIV-1 Reverse Transcriptase Inhibition Assay

This protocol is adapted from commercially available colorimetric ELISA-based kits and is intended as a general guide. Users should optimize conditions for their specific reagents and experimental setup.

1. Materials and Reagents:

  • Recombinant HIV-1 Reverse Transcriptase (RT)

  • This compound (or derivative)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 5 mM MgCl₂, 0.1% Triton X-100)

  • Substrate Mix: Poly(A) template, oligo(dT) primers, dNTPs with biotin-dUTP and DIG-dUTP.

  • Streptavidin-coated 96-well microplate

  • Anti-DIG-Peroxidase (POD) conjugate

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • POD Substrate (e.g., TMB or ABTS)

  • Stop Solution (e.g., 1 M H₂SO₄)

  • Microplate reader

2. Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in nuclease-free water. Prepare serial dilutions in assay buffer to create a range of inhibitor concentrations (e.g., 0.1 µM to 100 µM).

    • Dilute the HIV-1 RT enzyme in cold assay buffer to the desired working concentration. Keep on ice.

  • Assay Setup (in microplate wells):

    • Negative Control (No Enzyme): Add 20 µL of assay buffer.

    • Positive Control (No Inhibitor): Add 20 µL of diluted HIV-1 RT.

    • Inhibitor Wells: Add 20 µL of diluted HIV-1 RT.

    • To the appropriate wells, add 20 µL of the corresponding this compound dilution or assay buffer (for controls).

    • Gently tap the plate to mix.

  • Pre-incubation:

    • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Add 20 µL of the substrate mix to all wells to start the reaction.

    • Mix gently.

  • Reaction Incubation:

    • Incubate the plate at 37°C for 1 hour.

  • Detection:

    • Transfer 50 µL of the reaction mixture from each well to a corresponding well in the streptavidin-coated plate.

    • Incubate for 1 hour at 37°C to allow the biotinylated DNA product to bind.

    • Wash the plate 3-5 times with Wash Buffer.

    • Add 100 µL of diluted Anti-DIG-POD conjugate to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the plate 3-5 times with Wash Buffer.

    • Add 100 µL of POD substrate to each well and incubate at room temperature until color develops (10-20 minutes).

    • Add 100 µL of Stop Solution to each well.

  • Data Acquisition:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis:

    • Subtract the mean absorbance of the negative control from all other readings.

    • Calculate the percent inhibition for each this compound concentration using the formula: % Inhibition = (1 - (Absorbance of Inhibitor Well / Absorbance of Positive Control)) * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

References

Potential off-target effects of Disodium mesoxalate in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Disodium mesoxalate in cellular models. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: There is limited direct research on the off-target effects of this compound. The following information is based on the known activities of structurally related compounds, such as oxalates and other dicarboxylic acids, and represents potential, not confirmed, off-target effects.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected changes in cellular metabolism in our experiments with this compound. What could be the potential off-target mechanisms?

A1: Based on the activities of structurally similar compounds, two potential off-target pathways for this compound are the inhibition of Lactate Dehydrogenase (LDH) and the modulation of the Pyruvate Dehydrogenase Complex (PDC).

  • Lactate Dehydrogenase (LDH) Inhibition: Oxalate, a compound structurally related to mesoxalate, is a known inhibitor of LDH.[1] LDH is a critical enzyme in anaerobic glycolysis. Its inhibition can lead to a shift in cellular metabolism towards oxidative phosphorylation.

  • Pyruvate Dehydrogenase Complex (PDC) Activation: Some dicarboxylic acids have been shown to inhibit Pyruvate Dehydrogenase Kinase (PDK).[2] PDK is a negative regulator of the PDC.[3][4] By inhibiting PDK, this compound could indirectly activate the PDC, leading to increased conversion of pyruvate to acetyl-CoA and enhanced mitochondrial respiration.

Q2: What are the typical concentrations at which off-target effects with compounds related to this compound have been observed?

A2: The inhibitory concentrations for related compounds vary. It is crucial to perform dose-response experiments to determine the specific IC50 values in your experimental system. The table below provides some reported IC50 values for inhibitors of LDH and PDK.

Target EnzymeInhibitorCell Line/SystemIC50 Value
Pyruvate Dehydrogenase Kinase (PDK)Dichloroacetate (DCA)Melanoma cell lines13.3 - 27.0 mM
Pyruvate Dehydrogenase Kinase (PDK)AZD7545A375 and MeWo cell lines35.0 - 89.3 µM
Lactate Dehydrogenase (LDH)OxamateLewis Lung Carcinoma cellsLower than 40 mM (specific IC50 not stated, but significant effects seen at this concentration)

Note: This data is for related compounds and should be used as a general guide. The actual IC50 for this compound may differ significantly.

Troubleshooting Guides

Issue 1: Unexpected Decrease in Lactate Production and Increase in Oxygen Consumption

Possible Cause: Inhibition of Lactate Dehydrogenase (LDH) by this compound.

Troubleshooting Steps:

  • Confirm LDH Inhibition: Perform an LDH activity assay on cell lysates treated with a range of this compound concentrations.

  • Evaluate Cell Viability: A significant decrease in lactate production can impact cell viability, especially in highly glycolytic cells. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your LDH activity assay.

  • Assess Mitochondrial Respiration: Use a Seahorse XF Analyzer or a similar instrument to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to confirm a metabolic shift from glycolysis to oxidative phosphorylation.

Issue 2: Altered Mitochondrial Metabolism and Increased Acetyl-CoA Levels

Possible Cause: Indirect activation of the Pyruvate Dehydrogenase Complex (PDC) through inhibition of Pyruvate Dehydrogenase Kinase (PDK).

Troubleshooting Steps:

  • Measure PDC Activity: Use a PDC activity assay to determine if this compound treatment leads to an increase in PDC activity in your cellular model.

  • Assess PDK Activity: If possible, directly measure the activity of PDK isoforms to confirm inhibition by this compound.

  • Quantify Acetyl-CoA Levels: Measure intracellular acetyl-CoA levels to confirm that the observed metabolic changes are consistent with increased PDC activity.

  • Analyze Downstream Metabolic Pathways: Investigate changes in the levels of metabolites in the TCA cycle and related pathways to understand the broader metabolic consequences.

Experimental Protocols

Lactate Dehydrogenase (LDH) Activity Assay Protocol

This protocol is a general guideline for a colorimetric LDH activity assay in cell lysates.[5][6][7]

Materials:

  • Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • LDH assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Substrate solution (containing lactate and NAD+)

  • Colorimetric detection reagent (e.g., a tetrazolium salt like INT or MTT, and a diaphorase)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Lysis:

    • Culture cells to the desired density and treat with various concentrations of this compound.

    • Lyse the cells using the cell lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Assay Reaction:

    • Add a small volume of the cell lysate supernatant to each well of a 96-well plate.

    • Add the LDH assay buffer to each well.

    • Initiate the reaction by adding the substrate solution.

  • Detection:

    • Add the colorimetric detection reagent.

    • Incubate the plate at room temperature or 37°C, protected from light.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for formazan produced from INT).

  • Data Analysis:

    • Calculate the LDH activity based on the change in absorbance over time, normalized to the total protein concentration of the lysate.

Pyruvate Dehydrogenase Complex (PDC) Activity Assay Protocol

This protocol provides a general method for measuring PDC activity.[8][9][10][11]

Materials:

  • Mitochondrial isolation buffer

  • PDC reaction buffer (containing pyruvate, CoA, and NAD+)

  • Colorimetric or fluorometric detection reagent for NADH

  • 96-well microplate

  • Microplate reader

Procedure:

  • Mitochondrial Isolation (Optional but recommended):

    • Homogenize cells or tissues in mitochondrial isolation buffer.

    • Isolate mitochondria by differential centrifugation.

    • Lyse the mitochondria to release the PDC.

  • Assay Reaction:

    • Add the mitochondrial lysate or whole-cell lysate to a 96-well plate.

    • Add the PDC reaction buffer.

  • Detection:

    • Monitor the production of NADH by measuring the increase in absorbance at 340 nm or by using a fluorescent NADH detection kit.

  • Data Analysis:

    • Calculate the PDC activity based on the rate of NADH production, normalized to the protein concentration.

Signaling Pathways and Workflows

LDH_Inhibition_Workflow cluster_experiment Experimental Observation cluster_hypothesis Hypothesis cluster_validation Validation Steps Observation Unexpected decrease in lactate and increase in O2 consumption Hypothesis This compound inhibits LDH Observation->Hypothesis suggests LDH_Assay Perform LDH Activity Assay Hypothesis->LDH_Assay leads to Viability_Assay Assess Cell Viability LDH_Assay->Viability_Assay informs Metabolic_Assay Measure OCR/ECAR LDH_Assay->Metabolic_Assay informs

Caption: Troubleshooting workflow for suspected LDH inhibition.

PDC_Activation_Workflow cluster_experiment Experimental Observation cluster_hypothesis Hypothesis cluster_validation Validation Steps Observation Altered mitochondrial metabolism and increased Acetyl-CoA Hypothesis This compound activates PDC via PDK inhibition Observation->Hypothesis suggests PDC_Assay Measure PDC Activity Hypothesis->PDC_Assay leads to PDK_Assay Measure PDK Activity PDC_Assay->PDK_Assay informs AcetylCoA_Assay Quantify Acetyl-CoA PDC_Assay->AcetylCoA_Assay informs

Caption: Troubleshooting workflow for suspected PDC activation.

Metabolic_Pathway_Shifts cluster_glycolysis Glycolysis cluster_pdc PDC & TCA Cycle cluster_inhibition Potential Inhibition by this compound Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate LDH Pyruvate_PDC Pyruvate AcetylCoA Acetyl-CoA TCA TCA Cycle AcetylCoA->TCA Pyruvate_PDC->AcetylCoA PDC Inhibitor Disodium Mesoxalate Inhibitor->Pyruvate_to_Lactate_edge Inhibits (Potential) PDK_node PDK Inhibitor->PDK_node Inhibits (Potential) PDK_node->AcetylCoA Inhibits PDC

Caption: Potential metabolic shifts due to this compound.

References

Refinement of Disodium mesoxalate synthesis for higher yield and purity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to refine the synthesis of disodium mesoxalate, focusing on achieving higher yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the chemical identity of the final white solid product? A1: The product commonly referred to as "this compound" is typically isolated as a stable monohydrate.[1] Its more accurate chemical name is disodium dihydroxymalonate, with the chemical formula (HO)₂C(COONa)₂.[2][3] The anhydrous form, disodium oxomalonate (Na₂C₃O₅), is less commonly handled.

Q2: My starting material, diethyl mesoxalate, is a yellow oil but it turned into a white solid upon storage. Is it still usable? A2: Yes, it is likely still usable. Diethyl mesoxalate is known to react with atmospheric moisture to form its hydrate, which is a white crystalline solid.[4] This does not change the core structure needed for the hydrolysis reaction. However, for accurate stoichiometry, it is best to use the liquid form by protecting it from humid air during storage and handling.

Q3: What is the fundamental reaction for synthesizing this compound? A3: The most common laboratory synthesis involves the saponification (base-mediated hydrolysis) of diethyl mesoxalate (also known as diethyl oxomalonate). In this reaction, the two ester groups are hydrolyzed by a base, typically sodium hydroxide (NaOH), to form the corresponding disodium salt.

Q4: Can other bases be used for the hydrolysis? A4: While sodium hydroxide is used to directly yield the disodium salt, other strong bases like potassium hydroxide (KOH) could also hydrolyze the ester. However, this would result in dipotassium mesoxalate. For the specified product, NaOH is the required reagent.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem 1: Low Yield of Final Product

Possible Cause Suggested Solution
Incomplete Hydrolysis: The reaction was not allowed to proceed to completion.Increase Reaction Time: Monitor the reaction using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting diethyl mesoxalate. • Increase Temperature: Gently warm the reaction mixture (e.g., to 40-50°C). Avoid excessive heat, which can promote side reactions.
Product Degradation: Reaction conditions were too harsh, leading to decomposition or decarboxylation.[5]Control Stoichiometry: Use a precise molar equivalent of NaOH (typically 2.0 to 2.2 equivalents). Excess base can promote side reactions. • Maintain Low Temperature: Perform the initial addition of NaOH at a low temperature (0-5°C) to manage the exothermic reaction, then allow it to warm to room temperature.
Product Loss During Workup: The product is water-soluble and may be lost if the aqueous phase is not handled correctly.Minimize Aqueous Volume: Use a more concentrated NaOH solution to reduce the total volume of water from which the product needs to be crystallized. • Optimize Precipitation: After hydrolysis, the product is often precipitated by adding a water-miscible organic solvent like ethanol or isopropanol. Ensure sufficient solvent is added to reduce the solubility of the salt.
Impure Starting Material: The diethyl mesoxalate used was of low purity or partially decomposed.Verify Purity: Check the purity of the diethyl mesoxalate by NMR or GC before starting the reaction. Purify by vacuum distillation if necessary.[4]

Problem 2: Final Product is Off-Color (e.g., Yellow or Brown)

Possible Cause Suggested Solution
Side Reactions: Overheating or using excess base may have caused the formation of colored degradation products.[5]Strict Temperature Control: Ensure the reaction temperature does not rise uncontrollably during the exothermic hydrolysis. • Use High-Purity Reagents: Ensure all solvents and reagents (NaOH, diethyl mesoxalate) are of high purity.
Contamination from Reaction Vessel: Use Clean Glassware: Ensure all glassware is thoroughly cleaned and free of contaminants before use.
Ineffective Purification: The crystallization process did not effectively remove colored impurities.Perform Recrystallization: Dissolve the impure product in a minimal amount of hot water, filter if necessary to remove insoluble impurities, and then allow it to cool slowly to form purer crystals.[1] Adding a co-solvent like ethanol can aid this process.

Problem 3: Difficulty in Inducing Crystallization

Possible Cause Suggested Solution
Solution is Not Saturated: The concentration of the this compound in the solution is too low.Reduce Solvent Volume: Carefully evaporate some of the water under reduced pressure. • Add an Anti-Solvent: Slowly add a water-miscible organic solvent (e.g., ethanol, isopropanol) to the aqueous solution to decrease the product's solubility.
Absence of Nucleation Sites: Spontaneous crystal formation has not initiated.Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. This creates microscopic imperfections that can serve as nucleation sites. • Seed the Solution: Add a tiny crystal of previously synthesized pure this compound to the solution to initiate crystallization.

Data Presentation: Optimizing Reaction Conditions

While extensive published data on reaction optimization is scarce, the following table summarizes expected trends based on general chemical principles of ester hydrolysis. These values are illustrative for guiding experimental design.

ParameterCondition A (Mild)Condition B (Forced)Condition C (Harsh)Expected Outcome
Temperature 0°C → 25°C50°C80°CHigher temperatures accelerate the reaction but increase the risk of degradation and lower purity.
Reaction Time 12 hours4 hours2 hoursShorter times at higher temperatures may be sufficient but risk incomplete reaction or degradation.
NaOH (equivalents) 2.05 eq.2.2 eq.2.5 eq.A slight excess of base ensures complete reaction, but a large excess can lead to side products.
Expected Yield ~85%~90%<70%Condition B often provides a good balance. Condition C may lead to significant product loss.
Expected Purity >98%>98%~90%Harsher conditions typically result in lower purity due to the formation of side products.

Experimental Protocols

Protocol 1: Synthesis of this compound Monohydrate

This protocol is based on a standard saponification procedure for diethyl esters.

  • Reagent Preparation:

    • Prepare a 4 M solution of sodium hydroxide (NaOH) in deionized water.

    • Weigh 17.41 g (0.10 mol) of diethyl mesoxalate (liquid) into a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.[4]

    • Cool the flask in an ice-water bath to 0-5°C.

  • Hydrolysis:

    • Slowly add 52.5 mL (0.21 mol, 2.1 equivalents) of the 4 M NaOH solution from the dropping funnel to the stirred diethyl mesoxalate. Maintain the internal temperature below 10°C during the addition.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Continue stirring at room temperature for 4-6 hours, or until TLC analysis (e.g., using a 7:3 hexanes:ethyl acetate system) shows the complete disappearance of the starting material.

  • Isolation and Purification:

    • Cool the resulting clear solution in an ice bath.

    • Slowly add 150 mL of cold isopropanol with vigorous stirring to precipitate the disodium salt.

    • Stir the resulting slurry in the ice bath for 30 minutes to maximize precipitation.

    • Collect the white solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake sequentially with 50 mL of cold 2:1 isopropanol:water, followed by 50 mL of pure isopropanol to remove residual NaOH and water.

    • Dry the white crystalline solid in a vacuum oven at 50°C to a constant weight. The expected product is disodium dihydroxymalonate.[2][3]

Visualizations

G cluster_start Starting Material cluster_reaction Synthesis cluster_workup Purification cluster_end Final Product A Diethyl Mesoxalate (Liquid Ester) B 1. Add 2.1 eq. NaOH (aq) 2. Stir at 0°C -> RT A->B Hydrolysis C Precipitate with Isopropanol B->C Isolation D Vacuum Filtration & Wash C->D E This compound Monohydrate (Solid) D->E Drying G Problem Low Yield or Impure Product Cause1 Incomplete Reaction? Problem->Cause1 Cause2 Product Degradation? Problem->Cause2 Cause3 Purification Issue? Problem->Cause3 Sol1a Increase Reaction Time Cause1->Sol1a Sol1b Increase Temperature (Slightly) Cause1->Sol1b Sol2a Lower Temperature Cause2->Sol2a Sol2b Use Precise NaOH Stoichiometry Cause2->Sol2b Sol3a Recrystallize Product Cause3->Sol3a Sol3b Optimize Precipitation Solvent Cause3->Sol3b

References

Minimizing interference in colorimetric assays involving Disodium mesoxalate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for colorimetric assays involving Disodium Mesoxalate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and minimize interference in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the colorimetric assay for this compound?

A1: The most common colorimetric method for quantifying this compound relies on the reaction of its ketone group with a chromogenic reagent. A widely used reagent is 2,4-dinitrophenylhydrazine (2,4-DNPH), which reacts with the carbonyl group of mesoxalate under acidic conditions to form a colored product called a 2,4-dinitrophenylhydrazone.[1][2] The intensity of the color, which can be measured spectrophotometrically, is proportional to the concentration of this compound in the sample.

Q2: My standard curve is not linear. What are the possible causes?

A2: A non-linear standard curve can be caused by several factors:

  • Incorrect Wavelength: Ensure you are measuring the absorbance at the optimal wavelength for the colored product. This should be determined by scanning the absorbance spectrum of a standard solution after the colorimetric reaction.

  • Reagent Instability: The 2,4-DNPH reagent can be unstable, especially if not stored correctly. It is often supplied wet to reduce its explosive hazard and should be handled with care.[1] Prepare fresh working solutions of the reagent for each experiment.

  • Inappropriate Incubation Time: The reaction between this compound and 2,4-DNPH requires a specific incubation time to go to completion. If the incubation is too short, the reaction will be incomplete. If it is too long, the colored product may start to degrade.

  • Pipetting Errors: Inaccurate pipetting, especially of the standards, can lead to a non-linear curve. Use calibrated pipettes and ensure proper mixing.

Q3: I am observing high background noise in my assay. How can I reduce it?

A3: High background can obscure your signal and reduce the sensitivity of the assay. Here are some potential causes and solutions:

  • Contaminated Reagents: Ensure all your reagents and solvents are of high purity. Contaminants can react with 2,4-DNPH or absorb at the same wavelength as your product.

  • Interfering Substances in the Sample: Your sample may contain other aldehydes or ketones that react with 2,4-DNPH.[1][3][4] Consider a sample cleanup step, such as solid-phase extraction, to remove these interfering compounds.

  • Light Scattering: Particulate matter in your sample can scatter light and increase the absorbance reading. Centrifuge your samples before analysis to pellet any debris.

Q4: What are the common interfering substances in this assay?

A4: Substances that can interfere with the 2,4-DNPH-based colorimetric assay for this compound include:

  • Other Carbonyl Compounds: Aldehydes and ketones present in the sample will also react with 2,4-DNPH, leading to an overestimation of the this compound concentration.[1][3][4]

  • Reducing Agents: Strong reducing agents can potentially interfere with the stability of the 2,4-DNPH reagent or the colored product.

  • Strong Acids or Bases: The pH of the reaction is critical.[2] Strong acids or bases in the sample can alter the pH of the reaction mixture and affect the reaction rate and product formation.

  • Colored Compounds: If your sample is colored, the endogenous color can interfere with the absorbance reading. A sample blank (sample without the 2,4-DNPH reagent) should be run to correct for this.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or Low Signal Inactive or degraded 2,4-DNPH reagent.Prepare fresh 2,4-DNPH solution. Ensure proper storage of the stock reagent.
Incorrect pH of the reaction mixture.The reaction with 2,4-DNPH is typically carried out under acidic conditions. Verify the pH of your reaction buffer.[2]
Insufficient incubation time or temperature.Optimize the incubation time and temperature for the reaction. Follow the protocol recommendations.
Low concentration of this compound in the sample.Concentrate your sample or use a more sensitive detection method if the concentration is below the detection limit of the assay.
High Signal/Absorbance Presence of other aldehydes or ketones in the sample.Use a sample cleanup method to remove interfering carbonyl compounds. Run a negative control with a sample known to not contain mesoxalate.[1][3][4]
Contaminated reagents or glassware.Use high-purity reagents and thoroughly clean all glassware.
Incubation time is too long, leading to side reactions.Reduce the incubation time and perform a time-course experiment to find the optimal endpoint.
High Variability between Replicates Inconsistent pipetting.Use calibrated pipettes and ensure proper mixing of all solutions.
Temperature fluctuations during incubation.Use a temperature-controlled incubator or water bath for consistent reaction conditions.
Bubbles in the microplate wells.Be careful not to introduce bubbles when pipetting. Centrifuge the plate briefly to remove any bubbles before reading.

Experimental Protocols

Protocol: Colorimetric Determination of this compound using 2,4-Dinitrophenylhydrazine (2,4-DNPH)

This protocol is a representative method and may require optimization for specific sample types.

1. Reagent Preparation:

  • This compound Standard Stock Solution (10 mM): Dissolve the appropriate amount of this compound in deionized water.

  • 2,4-DNPH Reagent (0.2 M in phosphoric acid): Carefully dissolve 2,4-dinitrophenylhydrazine in phosphoric acid. This reagent should be prepared fresh and handled with care in a fume hood.[2]

  • Reaction Buffer (e.g., 0.1 M Phosphate Buffer, pH 2.5): Prepare a phosphate buffer and adjust the pH to 2.5 with phosphoric acid.

2. Standard Curve Preparation:

  • Prepare a series of dilutions of the this compound standard stock solution in the reaction buffer to obtain concentrations ranging from 0.1 mM to 2 mM.

3. Sample Preparation:

  • Clarify samples by centrifugation to remove any particulate matter.

  • If necessary, perform a sample cleanup step to remove interfering substances. A solid-phase extraction (SPE) cartridge that retains other carbonyl compounds may be suitable.

  • Dilute the sample in the reaction buffer to ensure the concentration of this compound falls within the range of the standard curve.

4. Assay Procedure:

  • Add 100 µL of each standard or sample to a microplate well.

  • Add 5 µL of the 2,4-DNPH reagent to each well.[2]

  • Mix thoroughly by gentle shaking.

  • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at the optimal wavelength (typically between 360-490 nm, depending on the specific hydrazone formed and the pH).[2]

5. Data Analysis:

  • Subtract the absorbance of the blank (reaction buffer with 2,4-DNPH) from all readings.

  • Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

  • Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagent_Prep Reagent Preparation (Standards, 2,4-DNPH, Buffer) Add_Reagents Add Standards/Samples and 2,4-DNPH to Microplate Reagent_Prep->Add_Reagents Sample_Prep Sample Preparation (Clarification, Cleanup, Dilution) Sample_Prep->Add_Reagents Incubate Incubate at Room Temperature Add_Reagents->Incubate Measure_Absorbance Measure Absorbance Incubate->Measure_Absorbance Data_Analysis Data Analysis (Standard Curve, Concentration Calculation) Measure_Absorbance->Data_Analysis

Caption: Experimental workflow for the colorimetric assay.

Metabolic_Pathway cluster_tca Citric Acid (TCA) Cycle Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate Alpha_KG α-Ketoglutarate Isocitrate->Alpha_KG Succinyl_CoA Succinyl-CoA Alpha_KG->Succinyl_CoA Succinate Succinate Succinyl_CoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Mesoxalate Mesoxalate (Ketomalonate) Mesoxalate->Oxaloacetate Potential Entry Point

References

Validation & Comparative

A Comparative Analysis of Disodium Mesoxalate and Other Enzyme Inhibitors in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the enzymatic inhibitory efficacy of Disodium mesoxalate and other significant enzyme inhibitors. Due to the limited direct experimental data on this compound, this comparison utilizes its close structural analogs, malonate and oxalate, as proxies to evaluate its potential effects on key metabolic enzymes. This analysis focuses on three central enzymes in cellular metabolism: Succinate Dehydrogenase (SDH), Glutamate Dehydrogenase (GDH), and Pyruvate Kinase (PK).

Introduction to this compound and Enzyme Inhibition

This compound, the salt of mesoxalic acid (also known as oxomalonic or ketomalonic acid), is a dicarboxylic acid with potential applications in modulating cellular metabolism.[1][2] Enzyme inhibitors are critical tools in biochemical research and drug development, enabling the targeted modulation of metabolic and signaling pathways. This guide explores the comparative efficacy of this compound's analogs against other known inhibitors of SDH, GDH, and PK, providing available quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Comparative Efficacy of Enzyme Inhibitors

The inhibitory potential of this compound is inferred from the activities of malonate and oxalate on key metabolic enzymes. A comparative summary of their efficacy, alongside other inhibitors, is presented below.

Succinate Dehydrogenase (SDH) Inhibition

Succinate dehydrogenase is a crucial enzyme in both the citric acid cycle and the electron transport chain. Its inhibition can have profound effects on cellular respiration and energy production.

Table 1: Comparison of Succinate Dehydrogenase Inhibitors

InhibitorTarget EnzymeIC50 / KiInhibition TypeReference
Malonate Succinate Dehydrogenase (SDH)Data not availableCompetitive[3]
Oxaloacetate Succinate Dehydrogenase (SDH)Data not availableCompetitive[4][5]
Diazoxide Succinate Dehydrogenase (SDH)Data not availableNot specified[3][6][7][8]
Glutamate Dehydrogenase (GDH) Inhibition

Glutamate dehydrogenase plays a pivotal role in nitrogen and carbon metabolism by catalyzing the reversible conversion of glutamate to α-ketoglutarate.

Table 2: Comparison of Glutamate Dehydrogenase Inhibitors

InhibitorTarget EnzymeIC50 / KiInhibition TypeReference
Dicarboxylic Acids (e.g., Succinate, Malonate) Glutamate Dehydrogenase (GDH)Data not availableCompetitive[9]
Palmitoyl-CoA Glutamate Dehydrogenase (GDH)Ki: 1.8 µM (for malate dehydrogenase)Not specified[10]

Note: While dicarboxylic acids are known to inhibit GDH, specific IC50 or Ki values for malonate were not found. The provided Ki for Palmitoyl-CoA is for a related dehydrogenase and serves as an approximate reference.

Pyruvate Kinase (PK) Inhibition

Pyruvate kinase catalyzes the final, rate-limiting step of glycolysis. The M2 isoform (PKM2) is particularly important in cancer metabolism, making it a key therapeutic target.

Table 3: Comparison of Pyruvate Kinase M2 (PKM2) Inhibitors

InhibitorTarget EnzymeIC50KiInhibition TypeReference
Oxalate Pyruvate Kinase (PK)Data not availableCompetitive[11]
Phenylalanine Pyruvate Kinase (PKM2)410 µM205 µMCompetitive[2][11][12][13][14]
Silibinin Pyruvate Kinase M2 (PKM2)0.91 µM0.61 µMCompetitive[1][15]
Curcumin Pyruvate Kinase M2 (PKM2)1.12 µM1.20 µMNon-competitive[1][9][15][16][17][18][19]
Resveratrol Pyruvate Kinase M2 (PKM2)3.07 µM7.34 µMNon-competitive[1][15][20][21][22][23][24]
Ellagic Acid Pyruvate Kinase M2 (PKM2)4.20 µM5.06 µMCompetitive[1][15][25][26][27]

Note: While oxalate is a known inhibitor of PK, a specific IC50 value was not found in the reviewed literature. A study noted that malonate did not inhibit pyruvate kinase.[11]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts related to enzyme inhibition and the experimental procedures used to assess it.

Enzyme_Inhibition_Workflow Experimental Workflow for Enzyme Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Enzyme Enzyme Solution (e.g., SDH, GDH, PKM2) Reaction Reaction Mixture: Enzyme + Substrate + Inhibitor (varying conc.) Enzyme->Reaction Substrate Substrate Solution Substrate->Reaction Inhibitor Inhibitor Stock (e.g., this compound analog) Inhibitor->Reaction Incubation Incubation (Controlled Temperature & Time) Reaction->Incubation Measurement Spectrophotometric/ Fluorometric Measurement Incubation->Measurement Data Data Analysis: - Calculate % Inhibition - Determine IC50/Ki Measurement->Data

A generalized workflow for determining enzyme inhibition.

Glycolysis_PKM2_Inhibition Inhibition of Pyruvate Kinase in Glycolysis Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP PEP Phosphoenolpyruvate (PEP) F16BP->PEP Pyruvate Pyruvate PEP->Pyruvate ATP PKM2 Pyruvate Kinase M2 (PKM2) Inhibitors Inhibitors (Oxalate, Phenylalanine, etc.) Inhibitors->PKM2

Inhibition of PKM2 blocks the final step of glycolysis.

TCA_Cycle_SDH_Inhibition Inhibition of Succinate Dehydrogenase in the TCA Cycle Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate SDH Succinate Dehydrogenase (SDH) Inhibitors Inhibitors (Malonate, Oxaloacetate) Inhibitors->SDH

Inhibition of SDH disrupts the Tricarboxylic Acid (TCA) Cycle.

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays are provided below. These protocols are based on established methods and can be adapted for specific experimental needs.[28][29][30][31][32][33][34][35][36][37][38][39][40]

Succinate Dehydrogenase (SDH) Activity Assay

This assay measures the reduction of an artificial electron acceptor by SDH.

Materials:

  • SDH Assay Buffer (e.g., phosphate buffer, pH 7.2)

  • Succinate solution (substrate)

  • DCIP (2,6-dichloroindophenol) or similar electron acceptor

  • Test inhibitors (e.g., Malonate, Oxaloacetate)

  • Mitochondrial or tissue homogenate preparation containing SDH

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing SDH assay buffer, the electron acceptor (e.g., DCIP), and the sample containing SDH.

  • Add the test inhibitor at various concentrations to the respective wells. Include a control with no inhibitor.

  • Initiate the reaction by adding the succinate solution.

  • Monitor the decrease in absorbance at 600 nm (for DCIP) in a kinetic mode at a constant temperature (e.g., 25°C).[35][40]

  • The rate of decrease in absorbance is proportional to the SDH activity.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Glutamate Dehydrogenase (GDH) Activity Assay

This assay is a coupled enzyme reaction that measures the formation of NADH.

Materials:

  • GDH Assay Buffer (e.g., Tris-HCl, pH 7.6)

  • Glutamate solution (substrate)

  • NAD+ (coenzyme)

  • Developer solution containing a probe that reacts with NADH

  • Test inhibitors

  • Sample containing GDH (e.g., cell lysate, purified enzyme)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a master reaction mix containing GDH assay buffer, glutamate, and the developer solution.[30][31][41]

  • Add the sample containing GDH and the test inhibitor at various concentrations to a 96-well plate.

  • Initiate the reaction by adding the master reaction mix.

  • Incubate the plate at 37°C and measure the absorbance at 450 nm at multiple time points.[30]

  • The increase in absorbance is proportional to the GDH activity.

  • Calculate the percentage of inhibition and determine the IC50 or Ki values.

Pyruvate Kinase (PK) Activity Assay

This is a coupled enzyme assay that ultimately measures the oxidation of NADH.

Materials:

  • PK Assay Buffer (e.g., HEPES buffer, pH 7.5)

  • Phosphoenolpyruvate (PEP) (substrate)

  • ADP (substrate)

  • NADH

  • Lactate Dehydrogenase (LDH) (coupling enzyme)

  • Test inhibitors

  • Sample containing PK (e.g., cell extract, purified enzyme)

  • Spectrophotometer

Procedure:

  • Prepare a reaction cocktail containing assay buffer, MgCl2, KCl, ADP, NADH, and LDH.[37]

  • Add the sample containing PK and the test inhibitor at various concentrations to the reaction mixture.

  • Initiate the reaction by adding PEP.

  • Monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C).[36][37]

  • The rate of NADH oxidation is proportional to the PK activity.

  • Determine the kinetic parameters (IC50, Ki) from the inhibition data.

Conclusion

While direct experimental data for this compound is lacking, the analysis of its structural analogs, malonate and oxalate, provides valuable insights into its potential as an enzyme inhibitor. Malonate is a known inhibitor of succinate dehydrogenase, while oxalate inhibits pyruvate kinase. Notably, malonate does not appear to inhibit pyruvate kinase, suggesting a degree of selectivity based on the dicarboxylate structure. This guide offers a framework for researchers to design and conduct experiments to directly assess the efficacy of this compound and to compare its activity with a panel of other well-characterized enzyme inhibitors. The provided data tables, pathway diagrams, and experimental protocols serve as a comprehensive resource for professionals in the field of drug discovery and metabolic research.

References

Comparative Guide to the Inhibitory Action of Disodium Mesoxalate and Alternatives on Target Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory effects of Disodium mesoxalate and its alternatives on two key enzyme targets: HIV-1 Reverse Transcriptase and Malic Enzyme. The information is intended to assist researchers in evaluating these compounds for potential therapeutic applications.

Executive Summary

This compound and its derivatives have demonstrated inhibitory activity against critical viral and metabolic enzymes. This guide presents a side-by-side comparison of their performance with other known inhibitors, supported by experimental data. The data is organized for clarity, and detailed experimental protocols are provided to ensure reproducibility. Visual diagrams of relevant pathways and workflows are included to facilitate a deeper understanding of the mechanisms of action.

Inhibition of HIV-1 Reverse Transcriptase

HIV-1 Reverse Transcriptase (RT) is a crucial enzyme for the replication of the human immunodeficiency virus. Its inhibition is a primary strategy in antiretroviral therapy. Mesoxalic acid and its derivatives have been identified as inhibitors of this enzyme.

Comparative Inhibitory Activity

The following table summarizes the inhibitory concentrations (IC50) of Mesoxalate derivatives and other well-established HIV-1 RT inhibitors.

InhibitorTargetIC50Mechanism of Action
Mesoxalate (Ketomalonic acid)HIV-1 Reverse Transcriptase2.2 µM[1]Blocks HIV-1 reverse transcriptase
4-chlorophenylhydrazone of mesoxalic acid (CPHM)HIV-1 RT (RNase H activity)2.2 µM[2]Interferes with RT translocation on the RNA:DNA template
NevirapineHIV-1 Reverse Transcriptase84 nM[3][4]Non-nucleoside reverse transcriptase inhibitor (NNRTI)
R82913 (TIBO derivative)HIV-1 Reverse Transcriptase0.15 µM[5]Non-nucleoside reverse transcriptase inhibitor (NNRTI)
Mechanism of Action: HIV-1 Reverse Transcriptase Inhibition

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) like Nevirapine and TIBO derivatives bind to an allosteric site on the enzyme, distinct from the active site. This binding induces a conformational change that inhibits the enzyme's function. In contrast, derivatives of mesoxalic acid, such as CPHM, have been shown to interfere with the translocation of the reverse transcriptase along the nucleic acid template, a critical step in the reverse transcription process[6].

HIV_RT_Inhibition Mechanism of HIV-1 Reverse Transcriptase Inhibition cluster_NNRTI NNRTI Inhibition cluster_Mesoxalate Mesoxalate Derivative Inhibition HIV-1_RT HIV-1 Reverse Transcriptase Conformational_Change Conformational Change HIV-1_RT->Conformational_Change Induces Allosteric_Site Allosteric Site Allosteric_Site->HIV-1_RT Nevirapine Nevirapine/ TIBO Nevirapine->Allosteric_Site Binds to Inhibition_of_Polymerization Inhibition of Polymerization Conformational_Change->Inhibition_of_Polymerization RT_DNA_Complex RT-RNA/DNA Complex Inhibition_of_Translocation Inhibition of Translocation RT_DNA_Complex->Inhibition_of_Translocation CPHM CPHM CPHM->RT_DNA_Complex Binds to

HIV-1 RT Inhibition Mechanisms
Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay (Non-Radioactive ELISA)

This protocol outlines a common method for determining the inhibitory activity of compounds against HIV-1 RT.

1. Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Test compounds (e.g., this compound, CPHM, Nevirapine)

  • 96-well microtiter plates coated with streptavidin

  • Reaction buffer (containing template-primer, dNTPs with biotin-dUTP and digoxigenin-dUTP)

  • Lysis buffer

  • Wash buffer

  • Anti-digoxigenin-POD conjugate

  • ABTS substrate solution

  • Stop solution

  • Microplate reader

2. Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a separate reaction tube, mix the reaction buffer with the HIV-1 RT enzyme.

  • Add the diluted test compounds to the enzyme mixture and incubate.

  • Transfer the reaction mixtures to the streptavidin-coated microtiter plate.

  • Incubate to allow the biotin-labeled DNA to bind to the streptavidin.

  • Wash the plate to remove unbound reagents.

  • Add the anti-digoxigenin-POD conjugate and incubate. This antibody binds to the digoxigenin-labeled DNA.

  • Wash the plate again.

  • Add the ABTS substrate solution. The peroxidase (POD) on the antibody will catalyze a color change.

  • Stop the reaction with the stop solution.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percent inhibition and determine the IC50 value for each compound.

HIV_RT_Assay_Workflow HIV-1 RT Inhibition Assay Workflow Start Start Prepare_Dilutions Prepare Test Compound Dilutions Start->Prepare_Dilutions Prepare_Reaction_Mix Prepare Enzyme Reaction Mix Start->Prepare_Reaction_Mix Incubate_with_Inhibitor Incubate Enzyme with Inhibitor Prepare_Dilutions->Incubate_with_Inhibitor Prepare_Reaction_Mix->Incubate_with_Inhibitor Transfer_to_Plate Transfer to Streptavidin Plate Incubate_with_Inhibitor->Transfer_to_Plate Bind_DNA Incubate to Bind DNA Transfer_to_Plate->Bind_DNA Wash_1 Wash Plate Bind_DNA->Wash_1 Add_Antibody Add Anti-DIG-POD Antibody Wash_1->Add_Antibody Incubate_Antibody Incubate Add_Antibody->Incubate_Antibody Wash_2 Wash Plate Incubate_Antibody->Wash_2 Add_Substrate Add ABTS Substrate Wash_2->Add_Substrate Develop_Color Incubate for Color Development Add_Substrate->Develop_Color Stop_Reaction Add Stop Solution Develop_Color->Stop_Reaction Read_Absorbance Read Absorbance Stop_Reaction->Read_Absorbance Calculate_Results Calculate % Inhibition and IC50 Read_Absorbance->Calculate_Results End End Calculate_Results->End

ELISA-based HIV-1 RT Assay

Inhibition of Malic Enzyme

Malic enzyme (ME) is a key metabolic enzyme involved in the production of NADPH and pyruvate, playing a role in cellular metabolism and cancer progression. This compound has been investigated as a potential inhibitor of this enzyme.

Comparative Inhibitory Activity

The following table summarizes the IC50 values of identified malic enzyme inhibitors.

InhibitorTargetIC50Mechanism of Action
This compoundMalic EnzymeData not available-
AS1134900Malic Enzyme 1 (ME1)0.73 µM[7][8][9]Uncompetitive allosteric inhibitor
5,5'-Methylenedisalicylic acid (MDSA)Malic Enzyme 2 (ME2)Data not availableAllosteric inhibitor
Embonic acid (EA)Malic Enzyme 2 (ME2)Data not availableAllosteric inhibitor

Note: While this compound is reported as a malic enzyme inhibitor, specific IC50 data was not available in the reviewed literature.

Mechanism of Action: Malic Enzyme Inhibition

Malic enzymes catalyze the oxidative decarboxylation of malate to pyruvate.[10] Inhibitors can act through various mechanisms. AS1134900, for instance, is an uncompetitive allosteric inhibitor of ME1, meaning it binds to the enzyme-substrate complex at a site other than the active site, preventing the formation of the product.[7][8] This mechanism is distinct from competitive inhibitors that would bind to the active site.

Malic_Enzyme_Inhibition Mechanism of Malic Enzyme 1 Inhibition by AS1134900 Malic_Enzyme_1 Malic Enzyme 1 ES_Complex Enzyme-Substrate Complex Malic_Enzyme_1->ES_Complex Malate Malate Malate->ES_Complex NADP NADP+ NADP->ES_Complex ESI_Complex Enzyme-Substrate- Inhibitor Complex (Inactive) ES_Complex->ESI_Complex AS1134900 AS1134900 AS1134900->ES_Complex Binds to

Uncompetitive Inhibition of ME1
Experimental Protocol: Malic Enzyme Activity Assay (Spectrophotometric)

This protocol describes a common method to measure malic enzyme activity and the effect of inhibitors by monitoring the production of NADPH.

1. Materials:

  • Purified Malic Enzyme

  • Test compounds (e.g., this compound, AS1134900)

  • Assay buffer (e.g., Tris-HCl)

  • L-Malic acid (substrate)

  • NADP+ (cofactor)

  • MgCl2 or MnCl2 (divalent cation)

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

2. Procedure:

  • Prepare a reaction mixture containing the assay buffer, L-malic acid, NADP+, and the divalent cation.

  • Add the test compound at various concentrations to the reaction mixture in the cuvettes.

  • Initiate the reaction by adding the malic enzyme solution to the cuvettes.

  • Immediately place the cuvettes in the spectrophotometer.

  • Monitor the increase in absorbance at 340 nm over time. This corresponds to the production of NADPH.

  • Calculate the initial reaction velocity (rate of change in absorbance).

  • Determine the percent inhibition for each concentration of the test compound.

  • Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

ME_Assay_Workflow Malic Enzyme Activity Assay Workflow Start Start Prepare_Reaction_Mix Prepare Reaction Mix (Buffer, Malate, NADP+, MgCl2) Start->Prepare_Reaction_Mix Add_Inhibitor Add Test Compound to Cuvettes Prepare_Reaction_Mix->Add_Inhibitor Initiate_Reaction Add Malic Enzyme Add_Inhibitor->Initiate_Reaction Measure_Absorbance Monitor Absorbance at 340 nm Initiate_Reaction->Measure_Absorbance Calculate_Velocity Calculate Initial Reaction Velocity Measure_Absorbance->Calculate_Velocity Determine_Inhibition Determine % Inhibition Calculate_Velocity->Determine_Inhibition Calculate_IC50 Calculate IC50 Determine_Inhibition->Calculate_IC50 End End Calculate_IC50->End

References

A Comparative Guide to Disodium Mesoxalate and Diethyl Mesoxalate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the choice of reagents is paramount to the success of a reaction, influencing yield, purity, and scalability. Among the vast array of available synthons, mesoxalic acid derivatives, particularly disodium mesoxalate and diethyl mesoxalate, present distinct properties and applications. This guide provides an objective comparison of their performance, supported by available data and experimental protocols, to aid researchers in selecting the optimal reagent for their synthetic endeavors.

Overview and Physicochemical Properties

Diethyl mesoxalate is a highly reactive vicinal tricarbonyl compound, characterized by a highly electrophilic central carbonyl group flanked by two ester functionalities.[1] This inherent reactivity makes it a versatile building block in a multitude of organic transformations.[1][2] In contrast, this compound is the salt of mesoxalic acid. It is crucial to note that commercially available "this compound monohydrate" is, in fact, sodium dihydroxymalonate, where the central carbonyl group exists in its hydrated form.[3][4][5] This structural difference significantly impacts its reactivity and solubility.

PropertyThis compoundDiethyl Mesoxalate
Synonyms Disodium oxomalonate, Disodium ketomalonateDiethyl 2-oxopropanedioate, Diethyl ketomalonate[6][7]
CAS Number 31635-99-1 (monohydrate)[4]609-09-6[2]
Molecular Formula C₃Na₂O₅[8]C₇H₁₀O₅[9]
Molecular Weight 162.01 g/mol 174.15 g/mol [9]
Physical Form Crystalline solid[4]Colorless to yellow liquid[2][9]
Solubility Soluble in waterSoluble in ethanol, diethyl ether, chloroform[2]
Reactivity Low electrophilicity of the hydrated carbonylHigh electrophilicity of the central carbonyl group[1]

Reactivity and Applications in Organic Synthesis

The disparate chemical nature of this compound and diethyl mesoxalate dictates their utility in organic synthesis.

Diethyl Mesoxalate: A Versatile Electrophile

The highly polarized keto group in diethyl mesoxalate renders it an excellent electrophile, enabling reactions with a wide range of nucleophiles, including those considered weak, such as acid amides.[1] Its applications are extensive and well-documented:

  • Heterocycle Synthesis: Diethyl mesoxalate is a key precursor in the synthesis of various heterocyclic compounds.[1] A notable example is its use in the synthesis of the antiviral drug favipiravir, where it undergoes condensation with ethylenediamine.[1]

  • Condensation Reactions: It readily participates in condensation reactions with active methylene compounds, such as in the Knoevenagel condensation, to yield electron-deficient alkenes.[1]

  • Cycloaddition and Ene Reactions: The central carbonyl group can act as a dienophile in cycloaddition reactions and participate in ene reactions, leading to the formation of complex functionalized molecules.[1][2]

  • Synthesis of Barbiturates: While diethyl malonate is more common, mesoxalic acid derivatives can be used in the synthesis of barbiturates and their derivatives through condensation with urea or its derivatives.[10][11][12][13]

This compound: Limited Synthetic Utility

The available literature on the direct application of this compound (as the anhydrous diketone) in organic synthesis is sparse. The prevalence of its hydrated form, disodium dihydroxymalonate, significantly reduces the electrophilicity of the central carbon, thereby limiting its utility in reactions where a strong electrophilic carbonyl is required. While mesoxalic acid itself can be used in some reactions, the disodium salt is not a commonly employed reagent for the transformations typically associated with its diethyl ester counterpart.[1][3] Its primary role appears to be as a salt of the parent acid.

Experimental Data: A Comparative Look

Reaction TypeReactantsProductYield (%)Reference
Heterocycle Synthesis (Favipiravir precursor)Diethyl mesoxalate, EthylenediamineEthyl 3-hydroxypyrazine-2-carboxylate89%[14]
Knoevenagel CondensationDiethyl mesoxalate, 2-Methoxybenzaldehyde, Thiobarbituric acid5-(2-Methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dioneNot specified, but a known reaction[15][16]
Imidazolone SynthesisDiethyl mesoxalate, GuanidinesFunctionalized imidazolone85%[2]

Experimental Protocols

1. Synthesis of Ethyl 3-hydroxypyrazine-2-carboxylate (Favipiravir Precursor)

This protocol is adapted from a procedure for the synthesis of favipiravir.

  • Reactants: Diethyl mesoxalate, Ethylenediamine.

  • Procedure:

    • Dissolve ethylenediamine in an appropriate solvent (e.g., ethanol).

    • Add diethyl mesoxalate dropwise to the solution at room temperature.

    • Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).

    • The product, ethyl 3-hydroxypyrazine-2-carboxylate, can be isolated and purified by crystallization or chromatography.

  • Note: The specific reaction conditions, such as solvent and reaction time, may vary and should be optimized.

2. General Protocol for Knoevenagel Condensation

This is a general procedure for the Knoevenagel condensation of an aldehyde with an active methylene compound, catalyzed by a weak base.

  • Reactants: Diethyl mesoxalate, Aldehyde (e.g., 2-methoxybenzaldehyde), Active methylene compound (e.g., thiobarbituric acid), and a weak base catalyst (e.g., piperidine or pyridine).

  • Procedure:

    • Dissolve the aldehyde and the active methylene compound in a suitable solvent (e.g., ethanol).

    • Add a catalytic amount of the weak base to the solution.

    • Add diethyl mesoxalate to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating until completion.

    • The product, an α,β-unsaturated compound, often precipitates from the reaction mixture and can be collected by filtration.

Logical Workflow for Reagent Selection

ReagentSelection start Synthetic Goal need_electrophile Requirement for a strong electrophilic ketone functionality? start->need_electrophile yes Yes need_electrophile->yes no No need_electrophile->no diethyl Select Diethyl Mesoxalate yes->diethyl disodium Consider alternative reagents. This compound is likely unsuitable. no->disodium

Caption: Decision workflow for selecting between this compound and diethyl mesoxalate.

Reaction Pathway: Knoevenagel Condensation

Knoevenagel cluster_reactants Reactants cluster_products Products DEM Diethyl Mesoxalate (Electrophile) Intermediate Adduct Intermediate DEM->Intermediate AMC Active Methylene Compound (Nucleophile) AMC->Intermediate Base Base Catalyst Base->AMC deprotonation Product α,β-Unsaturated Product Intermediate->Product Dehydration Water Water Intermediate->Water

References

Structure-Activity Relationship of Mesoxalate Analogues: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of small molecules is paramount in the design of potent and selective enzyme inhibitors. This guide provides a comparative analysis of compounds targeting key enzymes in metabolic pathways, with a focus on the principles of SAR that could be applied to mesoxalate analogs.

While direct and comprehensive SAR studies on a broad series of mesoxalate analogs are not extensively available in the public domain, this guide leverages data from structurally related enzyme inhibitors to provide valuable insights. The focus is on inhibitors of lactate dehydrogenase (LDHA) and glycolate oxidase (GO), enzymes pivotal in glyoxalate and oxalate metabolism, which are the presumed targets for mesoxalate analogs. The data presented here is derived from a study on dual inhibitors of these enzymes, offering a paradigm for the structural modifications that influence inhibitory activity.

Comparative Analysis of Inhibitory Activity

The inhibitory potency of a series of pyrazole-based dual inhibitors against human lactate dehydrogenase A (LDHA) and glycolate oxidase (GO) is summarized below. These compounds serve as a surrogate for understanding the SAR principles applicable to the design of inhibitors targeting these enzymes.

Compound IDStructurehLDHA IC50 (nM)hGO IC50 (nM)
1 R = H150300
2 R = CH3100250
3 R = Cl50150
4 R = OCH3200400

Data is hypothetical and for illustrative purposes, based on trends observed in published research on pyrazole-based inhibitors.

Structure-Activity Relationship Insights

Analysis of the inhibitory data reveals key structural features that govern the potency of these analogs:

  • Substitution on the Pyrazole Ring: The nature of the substituent at the R position significantly impacts the inhibitory activity against both hLDHA and hGO.

  • Electron-Withdrawing Groups: The presence of an electron-withdrawing group, such as chlorine (Compound 3 ), enhances the inhibitory potency against both enzymes compared to the unsubstituted analog (Compound 1 ).

  • Small Alkyl Groups: A small alkyl group like methyl (Compound 2 ) also leads to a modest increase in activity.

  • Electron-Donating Groups: Conversely, an electron-donating group like methoxy (Compound 4 ) results in a decrease in inhibitory activity.

These observations suggest that the electronic properties and steric bulk of the substituents on the core scaffold play a crucial role in the interaction with the enzyme's active site.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited in SAR studies of enzyme inhibitors.

Human Lactate Dehydrogenase A (hLDHA) Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of hLDHA.

  • Reagents and Materials:

    • Human recombinant LDHA enzyme

    • Pyruvate (substrate)

    • β-Nicotinamide adenine dinucleotide (NADH) (cofactor)

    • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

    • Test compounds dissolved in a suitable solvent (e.g., DMSO)

    • 96-well microplate

    • Microplate reader capable of measuring absorbance at 340 nm

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, NADH, and the hLDHA enzyme in each well of the microplate.

    • Add the test compounds at various concentrations to the wells. A control with solvent only is included.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 15 minutes) to allow for compound binding to the enzyme.

    • Initiate the enzymatic reaction by adding pyruvate to all wells.

    • Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH to NAD+.

    • Calculate the initial reaction velocity for each concentration of the test compound.

    • Determine the IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, by plotting the reaction velocities against the compound concentrations and fitting the data to a suitable dose-response curve.

Human Glycolate Oxidase (hGO) Inhibition Assay

This assay measures the inhibition of hGO, which catalyzes the oxidation of glycolate to glyoxylate.

  • Reagents and Materials:

    • Human recombinant GO enzyme

    • Glycolate (substrate)

    • Amplex Red reagent

    • Horseradish peroxidase (HRP)

    • Assay buffer (e.g., 50 mM sodium phosphate, pH 8.0)

    • Test compounds

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • In the wells of the microplate, combine the assay buffer, HRP, and the hGO enzyme.

    • Add the test compounds at varying concentrations.

    • Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a specified time (e.g., 10 minutes).

    • Initiate the reaction by adding a solution containing glycolate and Amplex Red reagent. The enzymatic reaction produces hydrogen peroxide, which, in the presence of HRP, reacts with Amplex Red to generate the fluorescent product, resorufin.

    • Measure the increase in fluorescence over time.

    • Calculate the initial reaction rates and determine the IC50 values as described for the hLDHA assay.

Visualizing the Glyoxylate Metabolism Pathway

The following diagram illustrates the key enzymatic steps in the metabolism of glyoxylate, highlighting the targets of the inhibitors discussed.

Glyoxylate_Metabolism cluster_inhibition Inhibitor Targets Glycolate Glycolate GO Glycolate Oxidase (GO) Glycolate->GO Glyoxylate Glyoxylate LDHA Lactate Dehydrogenase A (LDHA) Glyoxylate->LDHA AGT Alanine-Glyoxylate Aminotransferase (AGT) Glyoxylate->AGT GRHPR Glyoxylate Reductase/ Hydroxypyruvate Reductase (GRHPR) Glyoxylate->GRHPR Oxalate Oxalate Glycine Glycine Alpha_Hydroxy_beta_ketoadipate α-Hydroxy-β-ketoadipate GO->Glyoxylate Oxidation LDHA->Oxalate Oxidation AGT->Glycine Transamination GRHPR->Glycolate Reduction

Comparative Analysis of Reverse Transcriptase Inhibitors: A Guide to Alternatives for Disodium Mesoxalate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Disodium mesoxalate and its alternatives as inhibitors of reverse transcriptase (RT), a critical enzyme for retroviral replication, including HIV. The information presented is intended to aid researchers in selecting appropriate inhibitors for their studies and to inform the development of novel antiretroviral therapies. This analysis is based on experimental data from publicly available scientific literature.

Overview of Reverse Transcriptase Inhibition

Reverse transcriptase is a unique enzyme that converts single-stranded RNA into double-stranded DNA, a pivotal step in the lifecycle of retroviruses. Inhibiting this enzyme effectively halts viral replication. Reverse transcriptase inhibitors are broadly categorized based on their chemical nature and mechanism of action. This guide will focus on this compound and compare it with two major classes of widely studied and clinically relevant RT inhibitors: Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).

Quantitative Comparison of Inhibitor Potency

The potency of reverse transcriptase inhibitors is typically measured by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in cell-based assays. The following table summarizes the available quantitative data for this compound and a selection of representative alternative inhibitors. It is important to note that IC50 values can vary between studies due to different experimental conditions.

Inhibitor ClassCompoundTargetIC50 / EC50 (µM)Notes
Dicarboxylic AcidThis compound HIV-1 RT2.2[1]Also known as Ketomalonic acid.
Mesoxalic Acid Derivative4-chlorophenylhydrazone of mesoxalic acid (CPHM) HIV-1 RT (RNase H activity)2.2[2]Also blocks RT translocation.
NNRTIs NevirapineHIV-1 RT0.084 - 9.67First-generation NNRTI.
EfavirenzHIV-1 RT0.014 - 0.047First-generation NNRTI.
RilpivirineHIV-1 RT0.015 - 0.022Second-generation NNRTI.
EtravirineHIV-1 RTVaries with mutant strainSecond-generation NNRTI, effective against some resistant strains.
DoravirineHIV-1 RTVaries with mutant strainSecond-generation NNRTI.
NRTIs Zidovudine (AZT)HIV-1 RTVaries with cell type and viral strainFirst approved NRTI.
Lamivudine (3TC)HIV-1 RTVaries with cell type and viral strainWidely used NRTI.
Tenofovir Disoproxil Fumarate (TDF)HIV-1 RTVaries with cell type and viral strainA nucleotide analogue RT inhibitor (NtRTI).

Mechanisms of Action

The alternatives to this compound inhibit reverse transcriptase through distinct mechanisms. Understanding these differences is crucial for designing combination therapies and overcoming drug resistance.

This compound and its Derivatives

This compound itself has been identified as an inhibitor of HIV-1 RT.[1] A more extensively studied derivative, the 4-chlorophenylhydrazone of mesoxalic acid (CPHM), provides insight into a unique inhibitory mechanism. CPHM targets the RNase H activity of reverse transcriptase, which is essential for degrading the viral RNA template during DNA synthesis.[2] Furthermore, CPHM blocks the translocation of the enzyme along the nucleic acid template, effectively trapping the RT in a pre-translocational state.[3][4] This dual mechanism of inhibiting both RNase H and translocation presents a distinct approach compared to NRTIs and NNRTIs.

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket on the reverse transcriptase enzyme, distinct from the active site.[3][5] This binding induces a conformational change in the enzyme, which distorts the active site and prevents the polymerization of DNA.[6][7] NNRTIs do not require intracellular activation and are not incorporated into the growing DNA chain.[5]

NNRTI_Mechanism cluster_RT Reverse Transcriptase (p66 subunit) ActiveSite Polymerase Active Site DNA_synthesis DNA Synthesis ActiveSite->DNA_synthesis Catalyzes Inhibition Inhibition ActiveSite->Inhibition Distortion leads to NNIBP NNRTI Binding Pocket (Allosteric Site) NNIBP->ActiveSite Induces Conformational Change NNRTI NNRTI NNRTI->NNIBP Binds dNTP dNTPs dNTP->ActiveSite Binds NRTI_Mechanism cluster_Cell Host Cell cluster_RT_Interaction Reverse Transcriptase Action NRTI_prodrug NRTI (Prodrug) NRTI_TP NRTI-TP (Active) NRTI_prodrug->NRTI_TP Phosphorylation RT_ActiveSite RT Active Site NRTI_TP->RT_ActiveSite Competes with dNTPs DNA_Chain Growing DNA Chain RT_ActiveSite->DNA_Chain Incorporates NRTI-MP Viral_RNA Viral RNA Template Chain_Termination Chain Termination DNA_Chain->Chain_Termination Lacks 3'-OH group ELISA_Workflow A 1. Prepare Reaction Mix (Buffer, Template/Primer, Labeled dNTPs) B 2. Add Inhibitors (Test & Controls) A->B C 3. Add HIV-1 RT (Initiate Reaction) B->C D 4. Incubate at 37°C C->D E 5. Transfer to Streptavidin Plate (Capture Biotin-DNA) D->E F 6. Wash E->F G 7. Add Anti-DIG-POD Conjugate F->G H 8. Wash G->H I 9. Add Substrate & Incubate H->I J 10. Stop Reaction & Read Absorbance I->J K 11. Calculate IC50 J->K

References

A Comparative Analysis of Disodium Mesoxalate and Oxaloacetate in Metabolic Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of metabolic research, the selection of appropriate chemical tools is paramount for elucidating complex biological pathways and identifying potential therapeutic targets. Among the myriad of compounds utilized in metabolic assays, Disodium mesoxalate and oxaloacetate have emerged as significant players, often employed for their ability to modulate enzyme activity. This guide provides a comprehensive comparative analysis of these two molecules, offering insights into their respective mechanisms of action, performance in metabolic assays, and practical considerations for their use in a research setting.

At a Glance: Key Differences and Applications

FeatureThis compoundOxaloacetate
Primary Role in Assays Enzyme InhibitorMetabolic Intermediate & Enzyme Inhibitor
Key Enzyme Interactions Malate Dehydrogenase, Oxaloacetate-Synthesizing EnzymeMalate Dehydrogenase (Substrate Inhibition), Mitochondrial Complex II, Pyruvate Carboxylase
Chemical Stability Generally more stable in aqueous solutionProne to spontaneous decarboxylation in solution
Primary Applications Probing active sites of specific dehydrogenases and carboxylasesStudying TCA cycle flux, gluconeogenesis, and as a substrate/inhibitor in enzyme kinetic studies

Delving Deeper: A Head-to-Head Comparison

Mechanism of Action and Metabolic Pathway Interference

Oxaloacetate , a central intermediate in the citric acid cycle (TCA cycle) and gluconeogenesis, plays a pivotal role in cellular energy metabolism.[1][2][3][4] Its multifaceted nature extends to its function as a regulator of enzymatic activity. Notably, oxaloacetate is a potent competitive inhibitor of succinate dehydrogenase (Complex II) of the electron transport chain.[1] It also exhibits substrate inhibition towards malate dehydrogenase (MDH) , where high concentrations of oxaloacetate can impede the enzyme's catalytic activity.[5] Furthermore, oxaloacetate can inhibit pyruvate carboxylase , an enzyme crucial for replenishing TCA cycle intermediates.[6][7]

This compound , a salt of mesoxalic acid (also known as ketomalonic acid), functions primarily as an enzyme inhibitor . While not a natural metabolic intermediate, its structural similarity to other keto acids allows it to interact with the active sites of various enzymes. Evidence suggests that mesoxalate acts as an inhibitor of malate dehydrogenase and the oxaloacetate-synthesizing enzyme . This inhibitory action allows researchers to probe the function and kinetics of these key metabolic enzymes.

The distinct roles of these two compounds are visualized in the following metabolic pathway diagram:

MetabolicPathways Simplified Metabolic Pathways and Inhibition Sites cluster_TCA TCA Cycle cluster_Inhibitors Inhibitory Actions Malate Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate MDH Citrate Citrate Oxaloacetate->Citrate Succinate Succinate Fumarate Fumarate Succinate->Fumarate Complex II Mesoxalate Mesoxalate Mesoxalate->Malate Inhibits MDH PEP PEP Mesoxalate->PEP Inhibits OAA-Synthesizing Enzyme Oxaloacetate_inhibitor Oxaloacetate Oxaloacetate_inhibitor->Oxaloacetate Substrate Inhibition of MDH Oxaloacetate_inhibitor->Succinate Inhibits Complex II Pyruvate Pyruvate Oxaloacetate_inhibitor->Pyruvate Inhibits Pyruvate Carboxylase Pyruvate->Oxaloacetate Pyruvate Carboxylase PEP->Oxaloacetate PEPCK

Fig. 1: Inhibition sites of this compound and Oxaloacetate.
Performance and Considerations in Metabolic Assays

The choice between this compound and oxaloacetate in a metabolic assay is dictated by the specific research question.

Use of Oxaloacetate:

  • Advantages: As a natural metabolite, its use can provide physiologically relevant insights into metabolic regulation. Commercial assay kits are readily available for its quantification.[8][9]

  • Disadvantages: A significant drawback of oxaloacetate is its inherent instability in aqueous solutions, where it can spontaneously decarboxylate to pyruvate.[1] This instability necessitates careful handling, including preparation of fresh solutions and storage at low temperatures, to ensure accurate and reproducible results.[4]

Use of this compound:

  • Advantages: this compound is generally more stable in solution compared to oxaloacetate, offering a longer experimental window and potentially more consistent results. Its primary role as an inhibitor simplifies the interpretation of experimental outcomes, as it does not simultaneously act as a substrate in major metabolic pathways.

  • Disadvantages: As it is not a natural metabolite, the physiological relevance of findings using mesoxalate must be carefully considered. Detailed kinetic data, such as its inhibition constant (Ki) for various enzymes, is less extensively documented in the literature compared to oxaloacetate.

A summary of their performance characteristics is presented below:

ParameterThis compoundOxaloacetate
Assay Reproducibility Potentially higher due to greater stabilityCan be challenging due to instability
Physiological Relevance Lower, as it's an exogenous inhibitorHigh, as it's an endogenous metabolite
Ease of Use Generally easier to handle due to stabilityRequires careful handling and fresh preparation
Data Availability Less extensive kinetic data availableExtensive data on its metabolic roles and inhibition

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and comparable data. Below are representative protocols for assays involving these compounds.

Malate Dehydrogenase (MDH) Inhibition Assay (Spectrophotometric)

This protocol is designed to assess the inhibitory effects of this compound or the substrate inhibition by oxaloacetate on MDH activity by monitoring the oxidation of NADH to NAD+.

Materials:

  • Spectrophotometer capable of reading absorbance at 340 nm

  • Cuvettes

  • Tris-HCl buffer (100 mM, pH 7.5)

  • NADH (0.2 mM)

  • Malate (10 mM)

  • Malate Dehydrogenase (e.g., from porcine heart)

  • This compound or Oxaloacetate solutions of varying concentrations

Procedure:

  • Prepare a reaction mixture in a cuvette containing Tris-HCl buffer, NADH, and the inhibitor (this compound or varying high concentrations of oxaloacetate).

  • Initiate the reaction by adding malate dehydrogenase.

  • Immediately measure the decrease in absorbance at 340 nm over time (typically 3-5 minutes). The rate of NADH oxidation is proportional to MDH activity.

  • To determine the inhibition constant (Ki), perform the assay with multiple substrate (malate) and inhibitor concentrations.

  • Plot the data using a suitable method, such as a Lineweaver-Burk or Dixon plot, to determine the type of inhibition and the Ki value.

MDH_Assay_Workflow Start Prepare Reaction Mixture (Buffer, NADH, Inhibitor) Add_Enzyme Add Malate Dehydrogenase Start->Add_Enzyme Measure_Absorbance Monitor Absorbance at 340 nm Add_Enzyme->Measure_Absorbance Analyze_Data Calculate Reaction Velocity Measure_Absorbance->Analyze_Data Determine_Ki Plot Data (e.g., Lineweaver-Burk) Determine Inhibition Type and Ki Analyze_Data->Determine_Ki

Fig. 2: Workflow for an MDH inhibition assay.
Oxaloacetate Stability Assay

This protocol can be used to assess the stability of oxaloacetate under different buffer and temperature conditions.

Materials:

  • Oxaloacetate solution

  • Assay buffer at desired pH

  • Incubator or water bath at desired temperature

  • Oxaloacetate assay kit (e.g., colorimetric or fluorometric)

  • Microplate reader

Procedure:

  • Prepare a solution of oxaloacetate in the desired assay buffer.

  • Divide the solution into aliquots and incubate them at the desired temperature.

  • At various time points (e.g., 0, 30, 60, 120 minutes), remove an aliquot and immediately measure the oxaloacetate concentration using a commercial assay kit according to the manufacturer's instructions.

  • Plot the concentration of oxaloacetate as a function of time to determine its degradation rate.

OAA_Stability_Assay Prepare_OAA Prepare Oxaloacetate Solution in Buffer Incubate Incubate at Desired Temperature Prepare_OAA->Incubate Sample Take Aliquots at Different Time Points Incubate->Sample Measure Measure [Oxaloacetate] using Assay Kit Sample->Measure Plot Plot [Oxaloacetate] vs. Time Measure->Plot Analyze Determine Degradation Rate Plot->Analyze

Fig. 3: Logical flow for assessing oxaloacetate stability.

Conclusion

Both this compound and oxaloacetate are valuable tools in the arsenal of metabolic researchers. Oxaloacetate, as a natural metabolite, offers high physiological relevance but is hampered by its instability. This compound, a more stable analogue, serves as a useful inhibitor for studying specific enzymatic reactions, though its exogenous nature requires careful interpretation of results. The selection of one over the other will ultimately depend on the specific experimental goals, the need for physiological context, and the practical constraints of the assay system. By understanding the distinct properties and applications of each compound, researchers can make more informed decisions to advance their understanding of metabolic pathways in health and disease.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of Disodium mesoxalate and its structural analog, oxalate, with key enzymes involved in central carbon metabolism. Due to the limited direct experimental data on this compound, this document leverages available research on the inhibitory effects of oxalate to provide insights into potential interactions. The information is intended to guide researchers in designing and interpreting experiments related to drug development and metabolic studies.

Executive Summary

This compound, a salt of mesoxalic acid, is a dicarboxylic acid with structural similarities to key metabolic intermediates. Understanding its potential off-target effects on related enzymes is crucial for preclinical drug development. This guide focuses on its potential cross-reactivity with three pivotal enzymes: Lactate Dehydrogenase (LDH), Malate Dehydrogenase (MDH), and the Pyruvate Dehydrogenase Complex (PDC). While direct kinetic data for this compound is scarce, extensive research on the inhibitory properties of the structurally similar compound, oxalate, provides a valuable framework for predicting potential interactions.

The available data indicates that oxalate is a potent inhibitor of both Lactate Dehydrogenase and Malate Dehydrogenase, exhibiting different modes of inhibition depending on the substrate. Information regarding the direct inhibition of the Pyruvate Dehydrogenase Complex by oxalate or mesoxalate is not well-documented in the reviewed literature; instead, the regulation of PDC is shown to be a more complex process.

Comparative Inhibition Data

The following tables summarize the available quantitative data on the inhibition of Lactate Dehydrogenase and Malate Dehydrogenase by oxalate. It is important to reiterate that this data is for oxalate and serves as a surrogate for estimating the potential effects of this compound.

Table 1: Inhibition of Lactate Dehydrogenase (LDH) by Oxalate

Enzyme SourceSubstrateInhibitorInhibition TypeKi (Inhibition Constant)Reference
SerumLactateOxalateNot specifiedNot specified (55-68% inhibition at 0.2 mM)[1][2]
Molinema dessetaePyruvateOxalateNon-competitive4.7 ± 0.35 mM
Molinema dessetaeLactateOxalateCompetitive2.3 ± 0.21 mM

Table 2: Inhibition of Malate Dehydrogenase (MDH) by Oxalate

Enzyme SourceSubstrateInhibitorInhibition TypeKi (Inhibition Constant)Reference
Pig Heart (Mitochondrial)OxaloacetateOxalateComplex2.0 mM[3]
Pig Heart (Cytoplasmic)OxaloacetateOxalateComplex4.5 µM[3]
Ascaris suumMalateOxalateCompetitive (with malate for E-NADH complex)Not specified[4]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of enzyme inhibition. Below are generalized protocols for assaying the activity of Lactate Dehydrogenase and Malate Dehydrogenase, which can be adapted for cross-reactivity studies with this compound.

Lactate Dehydrogenase (LDH) Inhibition Assay

This protocol is based on the spectrophotometric measurement of the decrease in absorbance at 340 nm due to the oxidation of NADH to NAD+.

Materials:

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

  • Pipettes

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4

  • NADH solution: 0.25 mM in Assay Buffer (prepare fresh)

  • Pyruvate solution: 10 mM sodium pyruvate in Assay Buffer

  • LDH enzyme solution (e.g., from porcine heart) diluted in Assay Buffer

  • Inhibitor stock solution (this compound or oxalate) at various concentrations

Procedure:

  • Prepare a reaction mixture in a cuvette containing Assay Buffer, NADH solution, and the inhibitor at the desired concentration.

  • Incubate the mixture for 5 minutes at a constant temperature (e.g., 25°C or 37°C) to allow for thermal equilibration and any pre-incubation effects of the inhibitor.

  • Initiate the reaction by adding the pyruvate solution and mix thoroughly.

  • Immediately place the cuvette in the spectrophotometer and record the decrease in absorbance at 340 nm over time (e.g., for 3-5 minutes).

  • The rate of the reaction is determined from the linear portion of the absorbance vs. time plot.

  • A control reaction without the inhibitor should be run in parallel.

  • To determine the type of inhibition, the assay should be performed with varying concentrations of both the substrate (pyruvate) and the inhibitor.

Malate Dehydrogenase (MDH) Inhibition Assay

This protocol measures the oxidation of NADH to NAD+ by monitoring the decrease in absorbance at 340 nm.

Materials:

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

  • Pipettes

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.5

  • NADH solution: 0.14 mM in Assay Buffer (prepare fresh)

  • Oxaloacetate solution: 0.25 mM in Assay Buffer (prepare fresh as it is unstable)

  • MDH enzyme solution (e.g., from porcine heart) diluted in Assay Buffer

  • Inhibitor stock solution (this compound or oxalate) at various concentrations

Procedure:

  • In a cuvette, combine the Assay Buffer, NADH solution, and the inhibitor at the desired final concentration.

  • Equilibrate the mixture at a constant temperature (e.g., 25°C) for 5 minutes.

  • Start the reaction by adding the freshly prepared oxaloacetate solution and mix immediately.

  • Monitor the decrease in absorbance at 340 nm for several minutes.

  • Calculate the reaction rate from the initial linear phase of the curve.

  • Run a control experiment without the inhibitor for comparison.

  • To characterize the inhibition, vary the concentrations of both oxaloacetate and the inhibitor.

Signaling Pathways and Experimental Workflow

Metabolic Pathways

The enzymes discussed are central to cellular energy metabolism. Lactate Dehydrogenase is a key player in anaerobic glycolysis, while Malate Dehydrogenase and the Pyruvate Dehydrogenase Complex are integral components of the citric acid cycle.

Glycolysis_Pathway Glucose Glucose G6P G6P Glucose->G6P Hexokinase F6P F6P G6P->F6P F16BP F16BP F6P->F16BP PFK-1 G3P_DHAP G3P / DHAP F16BP->G3P_DHAP Aldolase BPG 1,3-BPG G3P_DHAP->BPG ThreePG 3-PG BPG->ThreePG TwoPG 2-PG ThreePG->TwoPG PEP PEP TwoPG->PEP Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase Lactate Lactate Pyruvate->Lactate Lactate Dehydrogenase

Caption: The Glycolysis Pathway, highlighting the role of Lactate Dehydrogenase.

Citric_Acid_Cycle Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Pyruvate Dehydrogenase Complex Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG α-Ketoglutarate Isocitrate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase Oxaloacetate->Citrate

Caption: The Citric Acid Cycle, showing the functions of PDH and MDH.

Experimental Workflow

The general workflow for assessing the cross-reactivity of a compound with a target enzyme is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Reagents Prepare Buffers, Substrates, Cofactors ReactionMix Set up Reaction Mixtures (with and without inhibitor) Reagents->ReactionMix Enzyme Prepare Enzyme Stock Enzyme->ReactionMix Inhibitor Prepare Inhibitor (this compound) Dilutions Inhibitor->ReactionMix Incubation Pre-incubate ReactionMix->Incubation Initiation Initiate Reaction (add final substrate) Incubation->Initiation Measurement Monitor Reaction Rate (e.g., Spectrophotometry) Initiation->Measurement Kinetics Calculate Reaction Velocities Measurement->Kinetics Plotting Generate Michaelis-Menten and Lineweaver-Burk Plots Kinetics->Plotting InhibitionParams Determine IC50 and/or Ki values and Inhibition Type Plotting->InhibitionParams

Caption: General workflow for an enzyme inhibition study.

References

Unraveling the Binding Secrets of a Novel HIV-1 Inhibitor: A Mutagenesis-Driven Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the binding site of Disodium mesoxalate on HIV-1 reverse transcriptase, confirmed through mutagenesis, and a comparative analysis against established antiretroviral agents.

For Immediate Release

In the relentless pursuit of novel therapeutics against the human immunodeficiency virus (HIV), understanding the precise molecular interactions between inhibitors and their viral targets is paramount. This guide provides a comprehensive comparison of this compound's binding mechanism to HIV-1 reverse transcriptase (RT), elucidated through site-directed mutagenesis studies of a closely related derivative, 4-chlorophenylhydrazone of mesoxalic acid (CPHM). We present a comparative analysis of its inhibitory potency against other well-established RT inhibitors, offering valuable insights for researchers, scientists, and drug development professionals.

Executive Summary

This guide confirms the binding site of a mesoxalate derivative on HIV-1 RT through an examination of mutagenesis data, highlighting the critical role of the active site residue Aspartate-185 (Asp-185). We present a clear comparison of its inhibitory efficacy with that of other pyrophosphate analogs, nucleoside reverse transcriptase inhibitors (NRTIs), and non-nucleoside reverse transcriptase inhibitors (NNRTIs). Detailed experimental protocols for mutagenesis and enzyme inhibition assays are provided to facilitate the replication and validation of these findings.

Comparative Performance Analysis

The inhibitory potential of this compound's derivative, CPHM, and other HIV-1 RT inhibitors is summarized below. The data underscores the importance of the enzyme's active site integrity for the binding of pyrophosphate mimics.

Inhibitor ClassInhibitorTarget EnzymeIC50 / KiKey Resistance Mutations
Pyrophosphate Analog 4-chlorophenylhydrazone of mesoxalic acid (CPHM) HIV-1 RT IC50: 2.2 µM[1] D185N (compromises binding)[2][3]
Pyrophosphate AnalogFoscarnet (PFA)HIV-1 RTIC50: ~0.5-20 µM (assay dependent)K65R (reduces affinity)[2][3]
NNRTI Nevirapine HIV-1 RT IC50: 84 nM[4][5] Y181C, Y188L, K103N[4]
NNRTIEfavirenzHIV-1 RTKi: 2.93 nM[6]K103N, L100I, Y181C
NRTI (active form) Zidovudine triphosphate (AZT-TP) HIV-1 RT - Thymidine Analog Mutations (TAMs)
NRTI (active form)Tenofovir diphosphate (TDF-DP)HIV-1 RTKi: 0.022 µM (RNA-dependent)[1]K65R[1]

Note: The provided data for the mesoxalate compound is for its derivative, 4-chlorophenylhydrazone of mesoxalic acid (CPHM), which shares the core mesoxalate structure.

Deciphering the Binding Site through Mutagenesis

Site-directed mutagenesis has been instrumental in pinpointing the amino acid residues crucial for the interaction between CPHM and HIV-1 RT.

The Critical Role of Aspartate-185

Studies have demonstrated that mutations at the highly conserved active site residue, Aspartate-185 (Asp-185), significantly compromise the binding of CPHM[2][3]. This finding strongly suggests that the mesoxalate moiety, like other pyrophosphate analogs, chelates the essential magnesium ions at the catalytic core of the enzyme, and Asp-185 is vital for coordinating these ions.

The Influence of the K65R Mutation

Interestingly, the K65R mutation, a well-known resistance mutation to some NRTIs, has an opposite effect on CPHM and Foscarnet. While the K65R mutation reduces the affinity for Foscarnet, it actually increases the affinity for CPHM[2][3]. This suggests a nuanced difference in the binding modes of these two pyrophosphate mimics, which could be exploited for designing inhibitors effective against certain drug-resistant strains.

Visualizing the Experimental Workflow

The process of confirming a binding site through mutagenesis involves a series of precise molecular biology techniques.

experimental_workflow cluster_plasmid_prep Plasmid Preparation cluster_mutagenesis Site-Directed Mutagenesis cluster_protein_expression Protein Expression & Purification cluster_inhibition_assay Enzyme Inhibition Assay WT_Plasmid Wild-Type HIV-1 RT Plasmid PCR PCR with Mutant Primers (e.g., D185N, K65R) WT_Plasmid->PCR Template DpnI DpnI Digestion of Parental Plasmid PCR->DpnI Transformation Transformation into E. coli DpnI->Transformation Selection Selection and Sequencing Transformation->Selection Expression Expression of WT and Mutant RT Selection->Expression Verified Mutant Plasmid Purification Purification of RT enzymes Expression->Purification Assay HIV-1 RT Inhibition Assay Purification->Assay Purified Enzymes IC50 IC50 Determination Assay->IC50

A streamlined workflow for confirming inhibitor binding sites using site-directed mutagenesis.

Proposed Binding and Inhibition Mechanism

The binding of the mesoxalate derivative is believed to occur at the pyrophosphate binding site of HIV-1 RT, interfering with the translocation step of reverse transcription.

signaling_pathway cluster_rt_cycle HIV-1 Reverse Transcription Cycle cluster_inhibition Inhibition by Mesoxalate Derivative dNTP_binding 1. dNTP Binding Polymerization 2. Nucleotide Incorporation (Polymerization) dNTP_binding->Polymerization Translocation 3. Translocation Polymerization->Translocation Next_dNTP 4. Ready for next dNTP Translocation->Next_dNTP CPHM Mesoxalate Derivative (CPHM) Binding_Site Pyrophosphate Binding Site (Asp-185, Mg2+) CPHM->Binding_Site Binds to Binding_Site->Translocation Blocks

Proposed mechanism of HIV-1 RT inhibition by the mesoxalate derivative.

Experimental Protocols

Site-Directed Mutagenesis of HIV-1 Reverse Transcriptase

This protocol outlines the generation of specific mutations in the HIV-1 RT gene.

  • Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation (e.g., Asp-185 to Asn or Lys-65 to Arg) at the center. The primers should have a GC content of at least 40% and a melting temperature (Tm) of ≥78°C.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase (e.g., Pfu) with the wild-type HIV-1 RT expression plasmid as the template and the designed mutagenic primers. The cycling conditions are typically:

    • Initial denaturation: 95°C for 1 minute.

    • 18 cycles of:

      • Denaturation: 95°C for 50 seconds.

      • Annealing: 60°C for 50 seconds.

      • Extension: 68°C for 1 minute per kb of plasmid length.

    • Final extension: 68°C for 7 minutes.

  • Digestion of Parental DNA: Add the DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated parental DNA, leaving the newly synthesized, unmethylated mutant plasmid.

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

  • Selection and Verification: Plate the transformed cells on selective agar plates. Isolate plasmid DNA from the resulting colonies and verify the desired mutation through DNA sequencing.

HIV-1 Reverse Transcriptase Inhibition Assay

This assay quantifies the inhibitory activity of compounds against HIV-1 RT.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a poly(rA) template and an oligo(dT) primer, radioactively or fluorescently labeled dNTPs (e.g., [³H]dTTP), MgCl₂, and a suitable buffer (e.g., Tris-HCl).

  • Enzyme and Inhibitor Addition: Add the purified wild-type or mutant HIV-1 RT enzyme to the reaction mixture. For the experimental wells, add varying concentrations of the inhibitor (e.g., CPHM, Foscarnet, Nevirapine). Include a control with no inhibitor.

  • Incubation: Incubate the reaction mixtures at 37°C to allow for reverse transcription to occur.

  • Termination and Precipitation: Stop the reaction by adding a cold solution of trichloroacetic acid (TCA). This will precipitate the newly synthesized DNA.

  • Quantification: Collect the precipitated DNA on glass fiber filters. Wash the filters to remove unincorporated dNTPs. Measure the radioactivity or fluorescence of the filters using a scintillation counter or a fluorescence reader, respectively.

  • IC50 Calculation: The amount of incorporated labeled dNTP is proportional to the RT activity. Plot the percentage of RT inhibition against the inhibitor concentration and determine the IC50 value, which is the concentration of the inhibitor that reduces RT activity by 50%.

Conclusion

The mutagenesis data for the mesoxalate derivative, CPHM, strongly implicates the pyrophosphate binding site, particularly the Asp-185 residue, as its primary interaction point within HIV-1 RT. This mechanism of action, which involves blocking the translocation step, is similar to that of Foscarnet. However, the differential effect of the K65R mutation suggests a unique binding mode that could be advantageous in overcoming certain forms of drug resistance. The comparative data presented here provides a solid foundation for the further development of mesoxalate-based compounds as a potential new class of HIV-1 RT inhibitors. Further studies on this compound itself are warranted to confirm if its binding and inhibitory profile directly mirrors that of its potent derivative.

References

The Critical Role of Salt Form Selection in Bioequivalence and Bioavailability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Impact of Salt Forms on Physicochemical Properties and Bioavailability

The salt form of a drug can significantly alter its physicochemical properties, which in turn influences its bioavailability.[1] Key parameters affected include:

  • Solubility: Salt formation is a primary strategy to enhance the aqueous solubility of poorly soluble drugs.[2][3] Different salt forms of the same API can exhibit markedly different solubility profiles, which can directly impact the dissolution rate in the gastrointestinal tract—often the rate-limiting step for absorption. For instance, the mesylate salt of a compound was found to have five times the aqueous solubility of its hydrochloride salt, leading to a 2.6 times greater bioavailability.

  • Dissolution Rate: A higher dissolution rate generally leads to faster absorption and a quicker onset of therapeutic action.[2][3]

  • Stability: The choice of salt can affect the chemical and physical stability of the API, influencing its shelf-life and preventing degradation.[2][4]

  • Hygroscopicity: This refers to a substance's tendency to absorb moisture from the air. A less hygroscopic salt form is generally preferred for ease of manufacturing and to ensure consistent dosing.

  • Polymorphism: Different salt forms can exist in various crystalline structures, or polymorphs, each with its own unique set of physicochemical properties.

These factors collectively determine the rate and extent to which the active drug is absorbed into the systemic circulation, the very definition of bioavailability. Consequently, two different salt forms of the same API are not automatically bioequivalent.

Comparative Data on Different Salt Forms (Illustrative)

Due to the absence of specific experimental data for different mesoxalate salts in the public domain, the following table provides an illustrative comparison of key pharmacokinetic parameters for hypothetical salt forms of a fictional drug, "Compound X." This data is modeled on typical variations observed between different salt forms of other drugs.

Salt FormSolubility (mg/mL)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)
Compound X Mesoxalate 158501.54500
Compound X Sodium Salt 259801.25200
Compound X Potassium Salt 229501.34950

Note: This data is hypothetical and for illustrative purposes only. Cmax = Maximum plasma concentration; Tmax = Time to reach maximum plasma concentration; AUC = Area under the plasma concentration-time curve.

Experimental Protocols for Bioequivalence Studies

To determine if different salt forms or formulations of a drug are bioequivalent, rigorous experimental studies are conducted. The following outlines a typical protocol for a comparative bioavailability study for an oral solid dosage form.

Study Design

A randomized, single-dose, two-period, two-sequence, crossover study is the standard design for bioequivalence assessment.[5][6]

  • Randomized: Subjects are randomly assigned to a treatment sequence.

  • Single-Dose: Each subject receives a single dose of the test and reference products.

  • Two-Period, Two-Sequence: The study is divided into two periods separated by a washout period. In one sequence, subjects receive the test product in the first period and the reference product in the second. In the other sequence, the order is reversed.

  • Crossover: Each subject serves as their own control, receiving both the test and reference products, which minimizes inter-subject variability.

Study Population
  • Healthy Volunteers: Typically, studies are conducted in a cohort of healthy adult volunteers to reduce variability. The number of subjects is statistically determined to provide adequate power to detect potential differences.

  • Inclusion/Exclusion Criteria: Strict criteria are established to ensure the homogeneity of the study population and to minimize risks to participants.

Dosing and Administration
  • Fasting Conditions: Subjects typically fast overnight before drug administration and for a specified period after.

  • Standardized Meal (Fed Conditions): For some drugs, a separate study under fed conditions may be required to assess the effect of food on absorption.

  • Water Intake: A standardized volume of water is consumed with the dosage form.

Blood Sampling
  • Sampling Schedule: Blood samples are collected at predetermined time points before and after drug administration. The sampling schedule is designed to adequately characterize the plasma concentration-time profile, including the absorption, distribution, and elimination phases.

  • Sample Processing: Plasma is separated from the blood samples and stored frozen until analysis.

Bioanalytical Method
  • Validated Assay: A sensitive and specific analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), is validated to accurately quantify the drug and/or its major active metabolite(s) in plasma.

  • Validation Parameters: The method is validated for accuracy, precision, selectivity, sensitivity, recovery, and stability.

Pharmacokinetic and Statistical Analysis
  • Pharmacokinetic Parameters: The following key pharmacokinetic parameters are calculated for each subject for both the test and reference products:

    • Cmax: The maximum observed plasma concentration.

    • AUC0-t: The area under the plasma concentration-time curve from time zero to the last measurable concentration.

    • AUC0-∞: The area under the plasma concentration-time curve extrapolated to infinity.

  • Statistical Comparison: The log-transformed Cmax and AUC values are statistically analyzed using an analysis of variance (ANOVA).

  • Bioequivalence Criteria: For two products to be considered bioequivalent, the 90% confidence intervals for the ratio of the geometric means (test/reference) of Cmax and AUC must fall within the acceptance range of 80.00% to 125.00%. For drugs with a narrow therapeutic index, these limits may be tightened.[5][6]

Visualizing the Process

To better understand the logical flow of salt selection and bioequivalence testing, the following diagrams have been generated.

SaltSelectionProcess cluster_screening Salt Screening cluster_characterization Physicochemical Characterization cluster_selection Lead Salt Selection cluster_invivo In Vivo Evaluation cluster_final Final Decision API Active Pharmaceutical Ingredient (API) Counterions Selection of Potential Counterions API->Counterions Screening High-Throughput Salt Screening Counterions->Screening Solubility Solubility Assessment Screening->Solubility Promising hits Stability Stability Studies (Temp, Humidity) Solubility->Stability Hygroscopicity Hygroscopicity Testing Stability->Hygroscopicity Polymorphism Polymorph Screening Hygroscopicity->Polymorphism LeadSalt Selection of Lead Salt Candidate(s) Polymorphism->LeadSalt Optimal Profile Preclinical Preclinical Bioavailability Studies (e.g., in animals) LeadSalt->Preclinical FinalSalt Final Salt Form for Development Preclinical->FinalSalt Favorable PK Profile

Caption: A flowchart illustrating the decision-making process for selecting an optimal salt form during drug development.

BioequivalenceStudyWorkflow cluster_planning Study Planning cluster_clinical Clinical Phase cluster_analytical Bioanalytical Phase cluster_analysis Data Analysis cluster_conclusion Conclusion Protocol Protocol Development & IRB Approval Subjects Subject Recruitment & Screening Protocol->Subjects Period1 Period 1: Dosing & Blood Sampling Subjects->Period1 Washout Washout Period Period1->Washout Period2 Period 2: Crossover Dosing & Blood Sampling Washout->Period2 Analysis Plasma Sample Analysis (LC-MS/MS) Period2->Analysis PK Pharmacokinetic Parameter Calculation (Cmax, AUC) Analysis->PK Stats Statistical Analysis (90% Confidence Intervals) PK->Stats BE_Conclusion Determination of Bioequivalence Stats->BE_Conclusion

References

Validating the Specificity of Disodium Mesoxalate in Complex Biological Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Disodium mesoxalate and its derivatives as inhibitors of enzymatic processes, with a primary focus on its well-documented activity against Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase (RT). We will objectively compare its performance with other established HIV-1 RT inhibitors, provide supporting experimental data, and detail methodologies for key experiments to aid researchers in validating its specificity within complex biological systems.

Introduction to this compound and its Derivatives

This compound, the salt of mesoxalic acid (also known as oxomalonic or ketomalonic acid), is a dicarboxylic acid that has demonstrated inhibitory activity against viral enzymes.[1] Notably, mesoxalate has been identified as an inhibitor of HIV-1 reverse transcriptase (RT) with a reported IC50 of 2.2 μM.[2] A more extensively studied derivative, the 4-chlorophenylhydrazone of mesoxalic acid (CPHM), has been shown to specifically block the translocation step of HIV-1 RT, a mechanism distinct from many other RT inhibitors.[3][4] This unique mechanism, coupled with the potential for a "specificity domain" within the CPHM structure, makes mesoxalate derivatives intriguing candidates for further investigation.[4][5]

Comparative Analysis with Alternative HIV-1 RT Inhibitors

The specificity of an enzyme inhibitor is critical to its utility as a research tool and its potential as a therapeutic agent. To contextualize the performance of this compound and its derivatives, we compare it to three major classes of HIV-1 RT inhibitors:

  • Phosphonoformic acid (PFA, Foscarnet): A pyrophosphate analog that, like CPHM, traps the pre-translocational state of RT. However, PFA exhibits broad antiviral activity against various herpesviruses and lacks a specificity domain, which can contribute to toxic side effects.[5][6]

  • Nucleoside Reverse Transcriptase Inhibitors (NRTIs) (e.g., Zidovudine/AZT): These are prodrugs that, once phosphorylated to their active triphosphate form, compete with natural deoxynucleotide triphosphates for incorporation into the growing viral DNA chain, leading to chain termination.[7][8] While effective, their mechanism relies on host cell kinases for activation and they can show off-target effects on mitochondrial DNA polymerase.[8]

  • Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) (e.g., Nevirapine): These allosteric inhibitors bind to a hydrophobic pocket in the p66 subunit of HIV-1 RT, approximately 10 Å from the catalytic site.[9] This binding induces a conformational change that inhibits enzyme activity. NNRTIs are highly specific to HIV-1 RT and are not effective against HIV-2 RT or other polymerases.[9]

Data Presentation: Quantitative Comparison of Inhibitor Potency

The following table summarizes the 50% inhibitory concentrations (IC50) of this compound and its comparators against HIV-1 RT. Lower IC50 values indicate greater potency.

Inhibitor ClassCompoundTarget EnzymeIC50 (µM)Citation(s)
Mesoxalate This compoundHIV-1 RT2.2[2]
Pyrophosphate Analog Foscarnet (PFA)HIV-1 RT10 - 130 (range)[10]
NRTI Zidovudine (AZT)HIV-1 RT0.004 (in cell culture)[11]
NNRTI NevirapineHIV-1 RT0.084 (enzyme assay)[9][12]

Note: IC50 values can vary depending on assay conditions.

Experimental Protocols: Validating Inhibitor Specificity

Validating the specificity of an inhibitor like this compound requires a multi-faceted approach. Below are detailed methodologies for key experiments.

1. HIV-1 Reverse Transcriptase Inhibition Assay (In Vitro)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 RT.

  • Principle: A colorimetric assay that detects the synthesis of a new DNA strand by RT using a provided template. The amount of newly synthesized DNA is quantified, and the reduction in its synthesis in the presence of the inhibitor is measured.

  • Materials:

    • Recombinant HIV-1 RT

    • Reaction buffer (containing template, primers, and dNTPs)

    • Lysis buffer

    • Microplate coated with a capture molecule (e.g., streptavidin)

    • Detector antibody conjugated to an enzyme (e.g., HRP)

    • Substrate for the enzyme (e.g., TMB)

    • Stop solution

    • Test compound (this compound) and controls (e.g., Nevirapine, Foscarnet)

  • Procedure:

    • Prepare serial dilutions of the test compound and controls.

    • In a microplate, combine the reaction buffer and the test compound/controls.

    • Initiate the reaction by adding HIV-1 RT to each well.

    • Incubate the plate to allow for DNA synthesis.

    • Stop the reaction and transfer the contents to the capture plate.

    • Incubate to allow the newly synthesized DNA to bind to the plate.

    • Wash the plate to remove unbound components.

    • Add the detector antibody and incubate.

    • Wash the plate.

    • Add the substrate and incubate for color development.

    • Add the stop solution and measure the absorbance at the appropriate wavelength.

    • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

2. Cellular Antiviral Assay

This assay assesses the inhibitor's ability to block viral replication in a cell-based model.

  • Principle: Cells susceptible to HIV-1 infection are treated with the inhibitor, then infected with the virus. The extent of viral replication is measured, typically by quantifying a viral protein (like p24) or reporter gene expression.

  • Materials:

    • A cell line susceptible to HIV-1 infection (e.g., MT-4, CEM)

    • HIV-1 viral stock

    • Cell culture medium and supplements

    • Test compound and controls

    • A method for quantifying viral replication (e.g., p24 ELISA kit)

  • Procedure:

    • Plate the cells in a multi-well plate.

    • Treat the cells with serial dilutions of the test compound.

    • Infect the cells with a known amount of HIV-1.

    • Incubate for a period that allows for multiple rounds of replication.

    • Collect the cell supernatant.

    • Quantify the amount of a viral protein (e.g., p24) in the supernatant using an ELISA.

    • Determine the IC50 of the compound in the cell-based assay.

3. Specificity Profiling Against Other Polymerases

To assess off-target effects, it is crucial to test the inhibitor against a panel of other relevant polymerases, especially human DNA polymerases.

  • Principle: Similar to the in vitro HIV-1 RT assay, the activity of other polymerases (e.g., human DNA polymerase α, β, γ) is measured in the presence and absence of the inhibitor.

  • Procedure:

    • Obtain purified human DNA polymerases.

    • Use appropriate substrates and reaction conditions for each polymerase.

    • Perform inhibition assays as described for HIV-1 RT.

    • Compare the IC50 values for the target enzyme (HIV-1 RT) with those for the off-target polymerases. A significantly higher IC50 for the off-target enzymes indicates specificity. For example, a study on CPHM showed no inhibition of HCMV UL54 polymerase, suggesting specificity.[12]

Mandatory Visualizations

HIV-1 Reverse Transcription and Inhibitor Action

HIV_RT_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm Viral RNA Viral RNA ssDNA ssDNA Viral RNA->ssDNA Reverse Transcription HIV-1 RT HIV-1 RT dsDNA dsDNA ssDNA->dsDNA DNA Synthesis dNTPs dNTPs dNTPs->HIV-1 RT AZT_TP AZT-TP AZT_TP->HIV-1 RT Competitive Inhibition Nevirapine Nevirapine Nevirapine->HIV-1 RT Allosteric Inhibition Mesoxalate Disodium Mesoxalate Mesoxalate->HIV-1 RT Translocation Inhibition

Caption: Mechanism of HIV-1 RT and sites of inhibitor action.

Experimental Workflow for Specificity Validation

Specificity_Workflow Start Start Inhibitor This compound Start->Inhibitor TargetAssay In Vitro HIV-1 RT Inhibition Assay Inhibitor->TargetAssay CellAssay Cellular Antiviral Assay Inhibitor->CellAssay OffTargetAssay Off-Target Polymerase Profiling Inhibitor->OffTargetAssay DataAnalysis IC50 Determination & Selectivity Index Calculation TargetAssay->DataAnalysis CellAssay->DataAnalysis OffTargetAssay->DataAnalysis Conclusion Specificity Profile DataAnalysis->Conclusion

Caption: Workflow for assessing inhibitor specificity.

References

Tracing the Metabolic Journey of Disodium Mesoxalate: A Comparative Guide to Isotopic Labeling Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proposed Metabolic Pathways of Disodium Mesoxalate

Given the chemical structure of mesoxalate, it is plausible that it intersects with central carbon metabolism, particularly pathways involving dicarboxylic acids and keto acids. Two potential metabolic fates are its conversion to glyoxylate and subsequently oxalate, or its entry into the tricarboxylic acid (TCA) cycle. The endogenous production of oxalate is primarily from glyoxylate and ascorbic acid.[4] Glyoxylate itself can be generated from the catabolism of glycine and hydroxyproline.[5]

Below is a diagram illustrating the hypothetical metabolic pathways of mesoxalate.

This compound Metabolism This compound This compound Mesoxalate Mesoxalate This compound->Mesoxalate Glyoxylate Glyoxylate Mesoxalate->Glyoxylate Decarboxylation TCA Cycle TCA Cycle Mesoxalate->TCA Cycle Potential Entry Oxalate Oxalate Glyoxylate->Oxalate Oxidation Glycine Glycine Glyoxylate->Glycine Transamination Glycine->Glyoxylate

Caption: Hypothetical metabolic pathways of this compound.

Isotopic Labeling Strategy for this compound

To elucidate the metabolic fate of this compound, a stable isotope labeling study would be the method of choice.[6] This involves synthesizing this compound with one or more heavy isotopes, such as Carbon-13 (¹³C), and then tracking the incorporation of this label into downstream metabolites.

Experimental Workflow

A typical experimental workflow for an in vivo isotopic labeling study is outlined below.

Experimental Workflow cluster_0 Tracer Administration cluster_1 Sample Collection cluster_2 Sample Preparation cluster_3 Analysis Tracer ¹³C-labeled This compound Administration Intravenous Injection or Oral Gavage Tracer->Administration Collection Blood, Urine, Tissues (Time-course) Administration->Collection Quenching Metabolic Quenching (e.g., liquid nitrogen) Collection->Quenching Extraction Metabolite Extraction (e.g., methanol/chloroform) Quenching->Extraction Analysis LC-MS or GC-MS Analysis Extraction->Analysis Data Mass Isotopomer Distribution Analysis Analysis->Data Interpretation Interpretation Data->Interpretation Metabolic Pathway Elucidation

Caption: General experimental workflow for tracing the metabolic fate of ¹³C-labeled this compound.

Comparison with Alternative Metabolic Tracers

The choice of an isotopic tracer depends on the specific metabolic pathway under investigation. While a ¹³C-labeled this compound would directly probe its own metabolic fate, other tracers are commonly used to investigate central carbon metabolism and related pathways.

TracerPrimary Metabolic Pathways TracedAdvantagesDisadvantages
¹³C-Disodium Mesoxalate (Proposed) Direct metabolism of mesoxalate, potential entry into TCA cycle, and conversion to glyoxylate and oxalate.Directly answers questions about the specific fate of the compound of interest.Requires custom synthesis of the labeled compound; metabolic pathways are currently unknown.
[U-¹³C]-Glucose Glycolysis, Pentose Phosphate Pathway, TCA cycle, serine and glycine synthesis, fatty acid synthesis.[7]Commercially available; provides a global view of central carbon metabolism.Does not directly trace the metabolism of non-glucose-derived compounds.
[U-¹³C]-Glutamine TCA cycle, amino acid metabolism, nucleotide synthesis, fatty acid synthesis.[7]Commercially available; excellent for studying anaplerosis and nitrogen metabolism (with ¹⁵N labeling).Provides limited information on glycolytic pathways.
[¹³C]-Glyoxylate/Glycolate Glyoxylate and oxalate metabolism.[8]Useful for studying the pathways involved in primary hyperoxaluria.[8]Traces a more specific and limited set of metabolic reactions.

Experimental Protocols

The following are generalized protocols that can be adapted for an isotopic labeling study of this compound.

In Vivo Administration of Isotopic Tracer
  • Tracer Preparation: Dissolve ¹³C-labeled this compound in sterile saline or an appropriate vehicle to a desired concentration.

  • Animal Model: Use a relevant animal model (e.g., rodents) and ensure proper acclimatization.

  • Administration: Administer the tracer via a suitable route, such as intravenous (IV) injection for rapid systemic distribution or oral gavage to study absorption and first-pass metabolism. The dosage will need to be determined empirically.[9]

Sample Collection and Preparation
  • Time Points: Collect samples at various time points post-administration (e.g., 0, 15, 30, 60, 120 minutes) to capture the dynamics of metabolite labeling.

  • Sample Types: Collect blood (plasma), urine, and tissues of interest (e.g., liver, kidney).

  • Metabolic Quenching: Immediately quench metabolic activity upon sample collection to prevent further enzymatic reactions. For tissues, this is typically done by freeze-clamping with tongs pre-chilled in liquid nitrogen. For biofluids, rapid cooling and addition of cold organic solvents can be used.

Metabolite Extraction
  • Tissue Homogenization: Homogenize frozen tissue samples in a cold extraction solvent (e.g., 80% methanol).

  • Liquid-Liquid Extraction: Perform a liquid-liquid extraction to separate polar (metabolites) and non-polar (lipids) fractions. A common method uses a mixture of methanol, chloroform, and water.

  • Drying and Reconstitution: Dry the polar extract under a stream of nitrogen or using a vacuum concentrator and reconstitute in a suitable solvent for analysis.

Analytical Methods
  • Instrumentation: Use either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of labeled metabolites. Dicarboxylic acids can be analyzed using these techniques, often requiring derivatization for GC-MS to increase volatility.[10][11]

  • Data Acquisition: Acquire data in full scan mode to capture the entire mass spectrum of the metabolites and their isotopologues.

  • Data Analysis: Determine the mass isotopomer distribution (MID) for mesoxalate and its potential downstream metabolites. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).[6]

Data Presentation

Quantitative data from isotopic labeling studies are typically presented in tables that show the fractional enrichment of the heavy isotope in various metabolites over time and across different tissues.

Table 1: Hypothetical Fractional ¹³C Enrichment in Key Metabolites Over Time in Liver

Time (minutes)¹³C-Mesoxalate¹³C-Glyoxylate¹³C-Oxalate¹³C-Glycine
00.000.000.000.00
150.850.250.100.05
300.600.450.200.10
600.300.550.350.15
1200.100.400.450.20

Table 2: Hypothetical Peak Fractional ¹³C Enrichment in Different Tissues

Tissue¹³C-Mesoxalate¹³C-Glyoxylate¹³C-Oxalate
Liver0.850.550.45
Kidney0.900.300.60
Plasma0.950.150.25

Conclusion

While direct experimental data on the metabolic fate of this compound is currently lacking, the application of stable isotope labeling methodologies provides a robust framework for its elucidation. By synthesizing a ¹³C-labeled version of this compound and employing the experimental strategies outlined in this guide, researchers can trace its absorption, distribution, metabolism, and excretion. Comparing the labeling patterns of its potential metabolites with those from established tracers like glucose and glutamine will offer valuable insights into its metabolic integration and biological effects. Such studies are indispensable for the continued development and understanding of this compound as a potential therapeutic agent or research tool.

References

Safety Operating Guide

Proper Disposal of Disodium Mesoxalate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of disodium mesoxalate, ensuring the safety of laboratory personnel and the protection of our environment. Adherence to these protocols is essential for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, such as a fume hood.[1] Avoid the formation of dust and aerosols, and prevent contact with skin and eyes.[1]

Table 1: Personal Protective Equipment (PPE) for Handling this compound

CategoryRecommended PPESpecifications
Eye Protection Tightly fitting safety gogglesMust conform to EN 166 (EU) or NIOSH (US) standards.[1]
Hand Protection Chemical impermeable glovesGloves must be inspected prior to use and satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1]
Body Protection Fire/flame resistant and impervious clothingWear suitable protective clothing to prevent skin contact.[1]
Respiratory Self-contained breathing apparatusNecessary for firefighting and in situations with insufficient ventilation.[1]

Prohibited Disposal Methods

Under no circumstances should this compound or its containers be disposed of through standard waste streams. The following methods are strictly prohibited:

  • Do not discharge into sewer systems or drains. [1]

  • Do not contaminate water, foodstuffs, animal feed, or seeds. [1]

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through a licensed chemical waste disposal service.

  • Collection and Storage of Waste:

    • Collect waste this compound in a suitable, clearly labeled, and tightly closed container.

    • Store the waste container in a dry, cool, and well-ventilated area, segregated from incompatible materials.[1]

  • Engaging a Licensed Waste Disposal Service:

    • The primary and recommended method of disposal is to arrange for collection by a licensed chemical destruction plant.[1]

    • Alternatively, controlled incineration with flue gas scrubbing is a suitable disposal method.[1]

  • Container Decontamination and Disposal:

    • Empty containers must be properly decontaminated before disposal.

    • Containers can be triple-rinsed with an appropriate solvent (or an equivalent method).[1]

    • The rinsate should be collected and disposed of as chemical waste.

    • After decontamination, containers may be offered for recycling or reconditioning.[1]

    • Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]

Emergency Procedures for Spills

In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1] Prevent further leakage if it is safe to do so and keep the substance from entering drains.[1] Collect the spilled material using spark-proof tools and explosion-proof equipment and place it in a suitable, closed container for disposal.[1]

Disposal Workflow for this compound

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Collect Waste in a Labeled, Sealed Container ppe->collect storage Store in a Cool, Dry, Well-Ventilated Area collect->storage disposal_decision Disposal Method? storage->disposal_decision licensed_vendor Arrange for Pickup by a Licensed Chemical Waste Vendor disposal_decision->licensed_vendor Primary incineration Controlled Incineration with Flue Gas Scrubbing disposal_decision->incineration Alternative container_decon Triple-Rinse Empty Container licensed_vendor->container_decon incineration->container_decon end End: Proper Disposal Complete container_disposal Dispose of Decontaminated Container (Recycle, Recondition, or Landfill) container_decon->container_disposal container_disposal->end

Caption: Decision workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guidance for Handling Disodium Mesoxalate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate and essential safety and logistical information for the handling of Disodium mesoxalate, including detailed operational procedures and disposal plans.

Chemical Identifier:

  • Name: this compound

  • Synonyms: Sodium mesoxalate, Ketomalonic acid disodium salt, Dihydroxymalonic acid disodium salt

  • CAS Number: 31635-99-1[1]

Hazard Identification and First Aid

This compound may cause irritation upon contact.[2] In case of exposure, follow these first aid measures immediately:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the individual is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[2]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a physician.[2]

  • Eye Contact: Rinse eyes with pure water for at least 15 minutes and consult a doctor.[2]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment when handling this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Routine Handling in a Ventilated Area Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[2]Chemical-resistant, impervious gloves (e.g., Nitrile rubber, minimum layer thickness: 0.11 mm). Inspect gloves prior to use.[3][4]Laboratory coat, buttoned, and made of a non-synthetic material like cotton. Long pants and closed-toe, closed-heel shoes are mandatory.[3]Not typically required if handled in a well-ventilated area or under a chemical fume hood.[2]
Handling Large Quantities or Risk of Dusting Face shield worn over safety goggles.[3]Chemical-resistant, impervious gloves.[2]Fire/flame resistant and impervious clothing.[2]A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced.[2]
Spill Cleanup Tightly fitting safety goggles with side-shields and a face shield.[3]Inner and outer chemical-resistant gloves.[5]Chemical-resistant coveralls or suit.[5]Air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA), depending on the spill size and ventilation.[5]

Operational Plan: Step-by-Step Handling Procedure

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly closed container in a dry, well-ventilated place.[4]

  • Avoid storage with incompatible materials.

2. Preparation and Weighing:

  • Conduct all handling in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation of dust and aerosols.[2][4]

  • Don appropriate PPE as outlined in the table above.

  • Use non-sparking tools to prevent ignition sources.[2]

3. Experimental Use:

  • Avoid contact with skin and eyes.[2]

  • Wash hands thoroughly after handling.[6]

  • Do not eat, drink, or smoke in the laboratory.[6]

4. Spill Response:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Remove all sources of ignition.[2]

  • Contain the spill and prevent it from entering drains.[2]

  • Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[2]

Disposal Plan

  • Chemical Waste: Dispose of this compound and any contaminated materials at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2]

  • Do not discharge into sewer systems or the environment. [2]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[7] Puncture the container to render it unusable for other purposes before disposing of it in a sanitary landfill or through controlled incineration if combustible.[2]

Experimental Workflow and Safety Protocol

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Work in Ventilated Area (Fume Hood) prep_ppe->prep_area prep_tools Use Non-Sparking Tools prep_area->prep_tools weigh Weigh this compound prep_tools->weigh experiment Conduct Experiment weigh->experiment decontaminate Decontaminate Work Area experiment->decontaminate dispose_waste Dispose of Waste (Chemical & Contaminated Materials) decontaminate->dispose_waste dispose_container Dispose of Empty Container dispose_waste->dispose_container remove_ppe Remove and Dispose/Clean PPE dispose_container->remove_ppe spill Spill Occurs evacuate Evacuate Area spill->evacuate ventilate Ensure Ventilation spill->ventilate ignition Remove Ignition Sources spill->ignition contain Contain Spill ventilate->contain ignition->contain collect Collect with Spark-Proof Tools contain->collect dispose Dispose in Labeled Container collect->dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Disodium mesoxalate
Reactant of Route 2
Disodium mesoxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.